Oxaloglutarate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8O7 |
|---|---|
Molecular Weight |
204.13 g/mol |
IUPAC Name |
1-oxobutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H8O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3H,1-2H2,(H,8,9)(H,11,12)(H,13,14) |
InChI Key |
PYOHERBGXSPHQI-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(C(=O)C(=O)O)C(=O)O |
Canonical SMILES |
C(CC(=O)O)C(C(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Key Keto Acids in the Tricarboxylic Acid Cycle: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth examination of the roles of critical keto acid intermediates in the Tricarboxylic Acid (TCA) cycle. While the term "oxaloglutarate" is not a recognized intermediate in this central metabolic pathway, this document addresses the likely intended subjects: the transient intermediate oxalosuccinate and the pivotal metabolite α-ketoglutarate (also known as 2-oxoglutarate). The guide details their respective functions, the enzymatic reactions they participate in, quantitative data, and relevant experimental protocols.
Clarification of Terminology: this compound vs. Oxalosuccinate and α-Ketoglutarate
A query regarding "this compound" in the context of the TCA cycle likely refers to one of two key intermediates:
-
Oxalosuccinate : A transient, unstable 6-carbon β-keto acid intermediate in the reaction catalyzed by isocitrate dehydrogenase.
-
α-Ketoglutarate (2-Oxoglutarate) : A central 5-carbon α-keto acid metabolite that serves as a crucial hub in cellular metabolism.
This guide will focus on these two molecules, providing a comprehensive overview of their roles.
The Transient Intermediate: Oxalosuccinate
Oxalosuccinate is a short-lived intermediary formed during the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH).[1][2]
2.1. Formation and Spontaneous Decarboxylation
The conversion of isocitrate to α-ketoglutarate is a two-step process within the active site of isocitrate dehydrogenase.[3][4]
-
Oxidation : Isocitrate is first oxidized, transferring a hydride to an electron acceptor (NAD⁺ or NADP⁺), which results in the formation of the ketone oxalosuccinate and a reduced nicotinamide nucleotide (NADH or NADPH).[4][5]
-
Decarboxylation : Oxalosuccinate, being an unstable β-keto acid, rapidly undergoes decarboxylation (loss of CO₂) to form the 5-carbon molecule α-ketoglutarate.[1][6] This step is facilitated by the presence of a divalent cation, typically Mg²⁺ or Mn²⁺, which stabilizes the intermediate.[4][5]
Due to its instability, oxalosuccinate is typically considered an enzyme-bound intermediate that is not released into the mitochondrial matrix.[7]
References
- 1. Oxalosuccinic acid - Wikipedia [en.wikipedia.org]
- 2. Oxalosuccinic acid an intermediary compound of Krebs class 11 biology CBSE [vedantu.com]
- 3. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Isocitrate Dehydrogenase [chem.uwec.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Nondecarboxylating and Decarboxylating Isocitrate Dehydrogenases: Oxalosuccinate Reductase as an Ancestral Form of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Life's Blueprint: Oxaloglutarate's Pivotal Role in Cellular Nitrogen Assimilation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrogen, an element indispensable for the synthesis of amino acids, nucleotides, and other essential biomolecules, is often a limiting nutrient for cellular growth. Its assimilation into organic compounds is a fundamental biological process. At the heart of this process lies oxaloglutarate, more commonly known as 2-oxoglutarate or α-ketoglutarate. This keto acid, a key intermediate of the tricarboxylic acid (TCA) cycle, serves as the primary carbon skeleton for the incorporation of inorganic nitrogen. Beyond its structural role, 2-oxoglutarate has emerged as a critical signaling molecule, providing a direct readout of the cell's carbon/nitrogen status to regulate nitrogen uptake and metabolism. This technical guide delves into the core functions of 2-oxoglutarate in cellular nitrogen assimilation, providing a comprehensive overview of the key enzymatic pathways, detailed experimental protocols for their investigation, and quantitative data to support our understanding of this vital metabolic intersection.
Introduction: The Carbon-Nitrogen Interface
The coordination of carbon and nitrogen metabolism is paramount for cellular homeostasis and growth.[1] 2-Oxoglutarate (2-OG) sits at the metabolic crossroads of these two essential pathways, linking the catabolic generation of energy and reducing equivalents in the TCA cycle with the anabolic assimilation of nitrogen.[2][3] Its concentration within the cell fluctuates in response to the availability of both carbon and nitrogen sources, making it an ideal candidate for a signaling molecule that reflects the cell's nutritional status.[4][5] This guide will explore the multifaceted role of 2-oxoglutarate, focusing on its function as a substrate in the primary nitrogen assimilation pathways and its regulatory influence on these processes.
The Primary Pathways of Nitrogen Assimilation: A Central Role for 2-Oxoglutarate
The incorporation of ammonium, the central entry point of inorganic nitrogen into organic molecules, is primarily accomplished through two key enzymatic pathways that are highly conserved across bacteria, archaea, plants, and fungi: the Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) cycle and the Glutamate Dehydrogenase (GDH) pathway. In both pathways, 2-oxoglutarate serves as the ultimate acceptor of the assimilated nitrogen.
The High-Affinity Pathway: Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Cycle
Under conditions of low ammonium availability, the GS/GOGAT cycle is the predominant route for nitrogen assimilation.[4] This two-step pathway ensures efficient capture of scarce nitrogen.
-
Glutamine Synthetase (GS): In the first step, GS catalyzes the ATP-dependent amidation of glutamate to form glutamine. This reaction incorporates an ammonium ion into an organic molecule.
-
Glutamate Synthase (GOGAT): Subsequently, GOGAT, also known as glutamine:2-oxoglutarate aminotransferase, transfers the amide group from glutamine to a molecule of 2-oxoglutarate. This reaction yields two molecules of glutamate.[6] One molecule of glutamate is then available for various biosynthetic pathways, while the other is recycled as a substrate for GS, thus completing the cycle.[6]
The net result of the GS/GOGAT cycle is the incorporation of one molecule of ammonium and one molecule of 2-oxoglutarate to produce one molecule of glutamate.
The Low-Affinity Pathway: Glutamate Dehydrogenase (GDH)
When ammonium is abundant, the glutamate dehydrogenase (GDH) pathway can directly incorporate it into 2-oxoglutarate.[7] This reversible reaction, catalyzed by GDH, involves the reductive amination of 2-oxoglutarate using NADH or NADPH as a reductant to produce glutamate.[7] While energetically more favorable as it does not require ATP, the GDH pathway has a lower affinity for ammonium compared to GS.[4] In many organisms, GDH is thought to play a more significant role in glutamate catabolism, providing the cell with 2-oxoglutarate and ammonium when nitrogen-containing compounds are used as a carbon source.[8]
Quantitative Insights into Enzyme Kinetics and Metabolite Concentrations
The efficiency and regulation of nitrogen assimilation are intrinsically linked to the kinetic properties of the enzymes involved and the intracellular concentrations of key metabolites like 2-oxoglutarate.
| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |
| Glutamate Synthase (GOGAT) | Escherichia coli | 2-Oxoglutarate | ~0.24 | Not specified | [4] |
| Bacillus subtilis | 2-Oxoglutarate | 1.0 | 4 | [9] | |
| Chlamydomonas reinhardtii | 2-Oxoglutarate | 2.1 | Not specified | [10] | |
| Glutamate Dehydrogenase (GDH) | Escherichia coli | 2-Oxoglutarate | ~0.64 | Not specified | [4] |
Table 1: Kinetic parameters of key enzymes in nitrogen assimilation for 2-oxoglutarate.
The intracellular concentration of 2-oxoglutarate is a dynamic parameter that reflects the balance between its production via the TCA cycle and its consumption in nitrogen assimilation and other biosynthetic pathways.
| Organism | Condition | 2-Oxoglutarate Concentration (mM) | Reference(s) |
| Escherichia coli | Nitrogen starvation | ~1.4 - 12 | [4] |
| High ammonium | ~0.3 - 0.6 | [4] | |
| Carbon starvation | ~0.3 | [4] | |
| High glucose | ~2.6 | [4] | |
| Saccharomyces cerevisiae | Nitrogen limitation | Depleted | [11] |
| Synechococcus | Nitrate-grown, before ammonium addition | High | [12] |
| Nitrate-grown, 15 min after ammonium addition | Dramatically decreased | [12] |
Table 2: Intracellular 2-oxoglutarate concentrations under varying nutritional conditions.
2-Oxoglutarate as a Signaling Molecule
Beyond its role as a metabolite, 2-oxoglutarate is a crucial signaling molecule that communicates the cellular carbon-to-nitrogen (C/N) balance to regulatory networks.[4][5] When carbon is abundant and nitrogen is limiting, 2-oxoglutarate levels rise. This accumulation serves as a signal to upregulate nitrogen uptake and assimilation pathways. Conversely, under nitrogen-replete conditions, the increased consumption of 2-oxoglutarate for amino acid biosynthesis leads to a decrease in its concentration, signaling a shutdown of nitrogen assimilation machinery to maintain metabolic homeostasis.[4]
In many bacteria, this signaling is mediated by the PII signal transduction proteins, which bind 2-oxoglutarate and, in response, regulate the activity of a variety of enzymes and transcription factors involved in nitrogen metabolism.[12] In cyanobacteria, the transcriptional regulator NtcA directly binds 2-oxoglutarate, which enhances its affinity for DNA and activates the expression of genes involved in nitrogen assimilation.[5]
Experimental Protocols
A thorough understanding of 2-oxoglutarate's role in nitrogen assimilation relies on robust experimental methodologies. This section provides detailed protocols for key assays and analyses.
Enzyme Assays
This assay measures GS activity by quantifying the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine in a transferase reaction.[13][14]
Reagents:
-
Lysis Buffer: 50 mM Imidazole-HCl, pH 6.8.
-
Assay Buffer (1x): 50 mM Imidazole-HCl (pH 6.8), 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, 0.16 mM ADP.
-
Stop Buffer (1x): 90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid.
-
γ-glutamylhydroxamate standard.
Procedure:
-
Prepare cell or tissue lysate in Lysis Buffer.
-
Determine the protein concentration of the lysate.
-
In a microplate well, add 20-40 µg of protein and adjust the volume to 50 µL with Lysis Buffer.
-
Add 50 µL of 1x Assay Buffer to each well.
-
Incubate at 37°C for a suitable time (e.g., 30-60 minutes), depending on enzyme activity.
-
Stop the reaction by adding 100 µL of 1x Stop Buffer.
-
Centrifuge the plate to pellet any precipitate.
-
Measure the absorbance of the supernatant at 560 nm.
-
Quantify the amount of γ-glutamylhydroxamate produced by comparing the absorbance to a standard curve.
This assay measures the NADH-dependent GOGAT activity by monitoring the decrease in absorbance at 340 nm as NADH is oxidized.[15][16][17][18][19]
Reagents:
-
Extraction Buffer: e.g., 50 mM KH₂PO₄-KOH, pH 7.5.
-
Reaction Buffer: 50 mM KH₂PO₄-KOH (pH 7.5), 10 mM 2-oxoglutarate, 10 mM L-glutamine, 1 mM NADH, 1 mM aminooxyacetate (transaminase inhibitor).
Procedure:
-
Prepare cell or tissue extract in Extraction Buffer.
-
In a cuvette, combine the Reaction Buffer components except for L-glutamine.
-
Add the cell or tissue extract to the cuvette.
-
Initiate the reaction by adding L-glutamine.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for several minutes.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
This assay measures the NADH-dependent GDH activity by monitoring the oxidation of NADH at 340 nm.[2][20][21][22][23]
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
Reaction Mixture: Assay Buffer containing 1 M NH₄Cl, 50 mM 2-oxoglutarate, and 10 mM NADH.
Procedure:
-
Prepare cell or tissue lysate in a suitable buffer.
-
In a cuvette, add the Reaction Mixture.
-
Initiate the reaction by adding the lysate.
-
Immediately monitor the decrease in absorbance at 340 nm.
-
Calculate the rate of NADH oxidation.
Quantification of Intracellular 2-Oxoglutarate
Accurate measurement of intracellular 2-oxoglutarate levels is crucial for understanding its regulatory role.
Genetically encoded biosensors based on Förster resonance energy transfer (FRET) allow for the real-time, in vivo monitoring of 2-oxoglutarate concentrations.[24] These sensors typically consist of a 2-oxoglutarate-binding protein domain flanked by two fluorescent proteins (e.g., CFP and YFP). Binding of 2-oxoglutarate induces a conformational change that alters the FRET efficiency between the two fluorophores, which can be measured ratiometrically.
Metabolic Flux Analysis using ¹⁵N Labeling
¹⁵N labeling is a powerful technique to trace the flow of nitrogen through metabolic pathways and quantify the fluxes of nitrogen assimilation.[6][25][26][27][28][29]
General Workflow:
-
Labeling: Grow cells or organisms in a medium containing a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl or K¹⁵NO₃).
-
Harvesting and Extraction: Harvest cells at different time points and quench metabolic activity rapidly. Extract metabolites and proteins.
-
Analysis: Analyze the isotopic enrichment of nitrogen in key metabolites (e.g., amino acids) and proteins using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Modeling: Use computational models to calculate the fluxes through the different nitrogen assimilation pathways based on the isotopic labeling patterns.
Visualizing the Network: Pathways and Workflows
Diagrams are essential for visualizing the complex interplay of molecules and processes in cellular nitrogen assimilation.
Caption: Core pathways of cellular nitrogen assimilation.
Caption: General workflow for spectrophotometric enzyme assays.
Caption: 2-Oxoglutarate as a key signaling molecule.
Conclusion and Future Perspectives
This compound is undeniably a central player in cellular nitrogen assimilation, functioning as both a fundamental building block and a sophisticated signaling molecule. Its strategic position at the intersection of carbon and nitrogen metabolism allows cells to efficiently sense and respond to their nutritional environment. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this critical metabolic nexus.
Future research will likely focus on elucidating the intricate regulatory networks that are governed by 2-oxoglutarate in greater detail, particularly in the context of complex multicellular organisms and disease states. The development of more advanced tools, such as improved biosensors and computational models, will be instrumental in unraveling the dynamic interplay between 2-oxoglutarate levels and cellular physiology. A deeper understanding of these processes holds significant promise for the development of novel therapeutic strategies targeting metabolic disorders and for the bioengineering of organisms with enhanced nitrogen use efficiency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. Frontiers | 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis [frontiersin.org]
- 4. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Application of 15N tracer studies in the investigation of higher plant inorganic nitrogen metabolism [inis.iaea.org]
- 7. Glutamine Synthetase (GS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Growth-limiting Intracellular Metabolites in Yeast Growing under Diverse Nutrient Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Glutamate Synthase (GOGAT) Activity Assay Kit - Elabscience® [elabscience.com]
- 19. msesupplies.com [msesupplies.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. assaygenie.com [assaygenie.com]
- 22. In vitro Colorimetric Method to Measure Plant Glutamate Dehydrogenase Enzyme Activity [bio-protocol.org]
- 23. In vitro Colorimetric Method to Measure Plant Glutamate Dehydrogenase Enzyme Activity [en.bio-protocol.org]
- 24. Quantitative monitoring of 2-oxoglutarate in Escherichia coli cells by a fluorescence resonance energy transfer-based biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. prometheusprotocols.net [prometheusprotocols.net]
- 27. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 28. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Metabolic Flux Analysis in Bacteria - Creative Proteomics MFA [creative-proteomics.com]
The Discovery and Metabolic Journey of Alpha-Ketoglutarate: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoglutarate (α-KG), a pivotal intermediate in cellular metabolism, stands at the crossroads of carbon and nitrogen utilization. Its discovery and the elucidation of its metabolic roles were fundamental to our contemporary understanding of cellular respiration and biosynthesis. This technical guide provides a comprehensive overview of the history of alpha-ketoglutarate metabolism, detailing the key experiments, methodologies, and quantitative data that shaped this field of study. Furthermore, it explores the more recently discovered signaling functions of α-KG, highlighting its multifaceted role in cellular physiology and pathology.
The Dawn of Discovery: Unraveling the Citric Acid Cycle
The story of alpha-ketoglutarate is intrinsically linked to the discovery of the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy. In the 1930s, the prevailing understanding of cellular respiration was incomplete. Scientists like Albert Szent-Györgyi had identified the roles of several dicarboxylic acids, such as fumarate, in tissue respiration, but a cohesive pathway remained elusive.[1][2]
The breakthrough came in 1937 when Sir Hans Adolf Krebs and his student William Arthur Johnson, working at the University of Sheffield, published their seminal paper in Enzymologia.[3] Through a series of elegant experiments, they proposed a cyclic pathway for the oxidation of pyruvate, the product of glycolysis.[3]
Key Experiments and Methodologies
Krebs and Johnson's work relied heavily on two key experimental tools of the era: minced pigeon breast muscle and the Warburg manometer.
-
Pigeon Breast Muscle: This tissue was chosen for its high respiratory rate, allowing for the sensitive measurement of oxygen consumption.[4][5] The muscle was minced to disrupt the cell structure and allow for the diffusion of substrates and intermediates.
-
Warburg Manometer: This apparatus was used to measure the rate of oxygen consumption by the tissue preparation.[5][6] By observing changes in gas volume at a constant temperature and pressure, researchers could quantify the rate of respiration.
A pivotal experiment involved the addition of citrate to the minced pigeon breast muscle. Krebs and Johnson observed that the addition of a small amount of citrate led to a much larger consumption of oxygen than could be accounted for by the complete oxidation of the added citrate alone.[2][7] This catalytic effect suggested that citrate was not merely a substrate but was regenerated in a cyclic process.
By using specific inhibitors, they were able to piece together the sequence of the cycle. For instance, the addition of malonate, a competitive inhibitor of succinate dehydrogenase, led to the accumulation of succinate.[1] This allowed them to deduce the order of the intermediates.
Identification of Alpha-Ketoglutarate
Through these experiments, Krebs and Johnson identified alpha-ketoglutarate as a key five-carbon intermediate in the cycle.[3] They demonstrated that citrate was converted to α-ketoglutarate, which was then further metabolized.[3] The sequence they proposed was:
Citrate → Isocitrate → α-Ketoglutarate → Succinate → Fumarate → Malate → Oxaloacetate
This cyclic pathway, which became known as the Krebs cycle or citric acid cycle, provided a complete framework for understanding the central pathway of cellular respiration.
Experimental Workflow for the Elucidation of the Citric Acid Cycle
Caption: A logical flow diagram illustrating the key experimental steps that led Hans Krebs and William Johnson to propose the citric acid cycle.
Core Metabolic Functions of Alpha-Ketoglutarate
Alpha-ketoglutarate's central position in metabolism extends beyond its role as an intermediate in the citric acid cycle. It serves as a critical link between carbon and nitrogen metabolism through its involvement in transamination and deamination reactions.
The Citric Acid Cycle
Within the mitochondrial matrix, α-KG is formed from isocitrate through oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase.[8] This reaction is a key regulatory point in the cycle and produces the first molecule of NADH and CO2.
Subsequently, α-KG undergoes another oxidative decarboxylation, catalyzed by the multi-enzyme α-ketoglutarate dehydrogenase complex, to form succinyl-CoA.[9][10] This reaction generates the second molecule of NADH and CO2 in the cycle.
Table 1: Key Reactions of Alpha-Ketoglutarate in the Citric Acid Cycle
| Reaction | Substrate(s) | Enzyme | Product(s) |
| Oxidative Decarboxylation | Isocitrate, NAD+ | Isocitrate Dehydrogenase | α-Ketoglutarate, NADH, CO2, H+ |
| Oxidative Decarboxylation | α-Ketoglutarate, NAD+, CoA | α-Ketoglutarate Dehydrogenase Complex | Succinyl-CoA, NADH, CO2, H+ |
Amino Acid Metabolism
Alpha-ketoglutarate is a primary acceptor of amino groups from various amino acids, a process known as transamination. This reaction, catalyzed by aminotransferases, converts α-KG into the amino acid glutamate. Glutamate, in turn, can donate its amino group for the synthesis of other non-essential amino acids or be deaminated to release ammonia for the urea cycle.
This reversible transamination makes α-KG a crucial link between amino acid catabolism and the citric acid cycle, allowing the carbon skeletons of amino acids to be used for energy production or gluconeogenesis.
Central Role of Alpha-Ketoglutarate in Metabolism
Caption: A diagram illustrating the central role of alpha-ketoglutarate at the intersection of the citric acid cycle, amino acid metabolism, and cellular signaling pathways.
Alpha-Ketoglutarate as a Signaling Molecule
In recent decades, research has unveiled a new dimension to the role of alpha-ketoglutarate, extending beyond its metabolic functions to that of a crucial signaling molecule. This "moonlighting" function of α-KG is primarily mediated through its role as a co-substrate for a large family of enzymes known as Fe(II)/α-ketoglutarate-dependent dioxygenases.
Role as a Dioxygenase Co-substrate
Fe(II)/α-ketoglutarate-dependent dioxygenases catalyze a wide range of oxidative reactions, including hydroxylation, demethylation, and desaturation. The catalytic mechanism involves the binding of α-KG and the primary substrate to the enzyme's active site, followed by the binding of molecular oxygen. The oxidative decarboxylation of α-KG to succinate and CO2 drives the formation of a highly reactive iron(IV)-oxo intermediate, which then oxidizes the substrate.
Impact on Epigenetics
A significant number of α-KG-dependent dioxygenases are involved in epigenetic regulation. These include:
-
Histone Demethylases: The Jumonji C (JmjC) domain-containing histone demethylases utilize α-KG to remove methyl groups from lysine residues on histones, thereby influencing chromatin structure and gene expression.
-
DNA Demethylases: The Ten-Eleven Translocation (TET) enzymes oxidize 5-methylcytosine (5mC) in DNA, initiating a pathway for active DNA demethylation.
The activity of these enzymes is directly dependent on the intracellular concentration of α-KG. Consequently, fluctuations in α-KG levels, driven by changes in metabolic state, can directly impact the epigenetic landscape of the cell.
Mechanism of Alpha-Ketoglutarate-Dependent Dioxygenases
Caption: A simplified workflow of the catalytic mechanism of Fe(II)/α-ketoglutarate-dependent dioxygenases.
Experimental Protocols
This section provides an overview of the methodologies for key experiments related to the study of alpha-ketoglutarate metabolism.
Measurement of Tissue Respiration using the Warburg Manometer (Historical Protocol)
This protocol is based on the methods used by Krebs and Johnson in their 1937 experiments.
Materials:
-
Warburg manometer apparatus
-
Constant temperature water bath
-
Pigeon breast muscle
-
Phosphate buffer (pH 7.4)
-
Substrate solutions (e.g., citrate, α-ketoglutarate)
-
Inhibitor solutions (e.g., malonate)
-
Potassium hydroxide (KOH) solution (for CO2 absorption)
Procedure:
-
Tissue Preparation: Freshly euthanized pigeon breast muscle is minced finely with scissors. A known weight of the minced tissue (e.g., 50-100 mg) is suspended in a phosphate buffer.
-
Manometer Setup: The main compartment of the manometer flask contains the minced tissue suspension. The center well of the flask contains a piece of filter paper soaked in KOH solution to absorb the CO2 produced during respiration. The side arm of the flask contains the substrate or inhibitor to be tested.
-
Equilibration: The flasks are attached to the manometers and placed in a constant temperature water bath (e.g., 37°C). The system is allowed to equilibrate for a period of time (e.g., 15 minutes) with the stopcocks open to the atmosphere.
-
Measurement: The stopcocks are closed, and the initial reading on the manometer is recorded. At timed intervals, the change in the fluid level in the manometer is recorded. This change is proportional to the volume of oxygen consumed by the tissue.
-
Addition of Substrates/Inhibitors: At a designated time, the contents of the side arm are tipped into the main compartment of the flask, and the measurement of oxygen consumption continues.
Assay of α-Ketoglutarate Dehydrogenase Activity (Modern Protocol)
This protocol is based on commercially available colorimetric assay kits.
Principle:
The α-ketoglutarate dehydrogenase complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA, with the concomitant reduction of NAD+ to NADH. The resulting NADH can be used to reduce a chromogenic probe, leading to a color change that can be measured spectrophotometrically.
Materials:
-
Spectrophotometer or microplate reader
-
Mitochondrial or tissue lysate
-
Assay buffer
-
α-Ketoglutarate substrate
-
NAD+
-
Coenzyme A
-
Chromogenic probe and developer solution
-
NADH standard
Procedure:
-
Sample Preparation: Tissues or cells are homogenized in an appropriate buffer and centrifuged to obtain a lysate containing the mitochondrial fraction.
-
Reaction Setup: A reaction mixture is prepared containing the assay buffer, NAD+, Coenzyme A, and the chromogenic probe.
-
Initiation of Reaction: The reaction is initiated by the addition of the α-ketoglutarate substrate.
-
Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm) at multiple time points to determine the rate of the reaction.
-
Quantification: The activity of the α-ketoglutarate dehydrogenase complex is calculated by comparing the rate of the reaction to a standard curve generated with known concentrations of NADH.
Quantitative Data Summary
The following tables summarize key quantitative data related to alpha-ketoglutarate metabolism.
Table 2: Representative Oxygen Consumption Rates from Krebs and Johnson (1937)
Data are illustrative and based on the findings reported in their 1937 paper.
| Condition | Substrate Added | Approximate O2 Consumption (µL/mg tissue/hr) |
| Control | None | 1.0 |
| Catalytic | Citrate (low concentration) | 2.5 |
| Substrate | Citrate (high concentration) | 5.0 |
| Inhibition | Citrate + Malonate | 0.8 |
Table 3: Early Kinetic Parameters of Key Enzymes
These values are approximate and represent data from early enzymological studies. Kinetic parameters can vary significantly with experimental conditions.
| Enzyme | Substrate | Apparent Km (mM) |
| Isocitrate Dehydrogenase | Isocitrate | 0.02 - 0.1 |
| Isocitrate Dehydrogenase | NADP+ | 0.01 - 0.05 |
| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | 0.1 - 0.5 |
| α-Ketoglutarate Dehydrogenase Complex | NAD+ | 0.05 - 0.2 |
Conclusion
From its initial identification as a crucial cog in the wheel of cellular energy production to its more recent recognition as a master regulator of the epigenome, alpha-ketoglutarate has proven to be a molecule of profound importance. The historical journey of its discovery, rooted in the meticulous experiments of pioneers like Hans Krebs, laid the foundation for modern biochemistry. Today, the expanding knowledge of α-KG's role in signaling pathways is opening new avenues for therapeutic intervention in a range of diseases, from cancer to neurodegenerative disorders. A thorough understanding of the discovery and multifaceted metabolic and signaling functions of alpha-ketoglutarate is therefore indispensable for researchers and clinicians working at the forefront of biomedical science.
References
- 1. Hans Krebs - brief biography [ruf.rice.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. scribd.com [scribd.com]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. The citric acid cycle [animalresearch.info]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Albert Szent-Györgyi and the unravelling of biological oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxoglutarate dehydrogenase complex - Wikipedia [en.wikipedia.org]
Oxaloglutarate: A Pivotal Signaling Molecule in Metabolic Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxaloglutarate, also known as 2-oxoglutarate (2-OG) or alpha-ketoglutarate (α-KG), is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, placing it at the heart of cellular energy metabolism.[1][2] Beyond its canonical role in ATP production, this compound has emerged as a pleiotropic signaling molecule, acting as a critical nexus between the cell's metabolic state and its overarching regulatory networks. Its intracellular concentrations fluctuate in response to nutrient availability, particularly the balance of carbon and nitrogen, allowing it to function as a master metabolic regulator.[1][3] This guide provides a comprehensive overview of this compound's synthesis and degradation, its diverse signaling mechanisms, quantitative interaction data, and detailed experimental protocols for its study, offering a critical resource for professionals in biomedical research and drug development.
The Metabolic Hub: this compound Synthesis and Degradation
This compound's position in the TCA cycle is central to its function as a metabolic sensor. Its primary synthesis and degradation pathways are tightly regulated within the mitochondrial matrix.
-
Synthesis : The principal route of this compound formation is the oxidative decarboxylation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH).[4] This reaction generates NADH, linking the TCA cycle to oxidative phosphorylation.
-
Degradation : this compound is catabolized to succinyl-CoA by the 2-oxoglutarate dehydrogenase complex (OGDHC), another key regulatory point in the TCA cycle that also produces NADH.[5]
-
Anaplerotic/Cataplerotic Reactions : this compound levels are also maintained by transamination and deamination reactions involving the amino acid glutamate. Glutamate dehydrogenase (GDH) and various aminotransferases can reversibly convert glutamate to this compound, directly linking amino acid metabolism with the TCA cycle.[1][6][7] This connection is crucial for nitrogen assimilation and maintaining carbon/nitrogen balance.[1]
Mechanisms of this compound Signaling
This compound exerts its regulatory influence through several distinct mechanisms, acting as a cofactor, an allosteric regulator, and a receptor ligand.
Cofactor for 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs)
A vast superfamily of over 60 non-heme iron enzymes, known as 2-ODDs, utilizes this compound as an obligatory co-substrate to catalyze diverse hydroxylation and demethylation reactions.[8][9][10] In these reactions, the decarboxylation of this compound to succinate is coupled with the incorporation of one oxygen atom into the primary substrate.[10][11] This mechanism directly links metabolic status to epigenetic regulation and oxygen sensing.
-
Epigenetic Regulation : Key epigenetic modifiers, including the Ten-Eleven Translocation (TET) enzymes (catalyzing DNA demethylation) and Jumonji C (JmjC) domain-containing histone demethylases, are 2-ODDs.[12] Their activity is dependent on the availability of this compound, thus providing a direct link between the metabolic state of the cell and its epigenetic landscape.
-
Oxygen Sensing : The stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of the response to low oxygen, is controlled by a class of 2-ODDs called prolyl hydroxylases (PHDs or EGLNs).[13] In the presence of oxygen and this compound, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. Under hypoxic conditions or when this compound levels are low, PHD activity is reduced, stabilizing HIF-1α and activating downstream genes.[13]
Allosteric Regulation in Prokaryotes
In bacteria and archaea, this compound is a key signaling molecule that reflects the cellular carbon-to-nitrogen ratio.[1][2] It directly binds to and allosterically regulates signal transduction proteins, most notably the PII proteins (e.g., GlnB and GlnK).[1] This interaction controls the activity of downstream enzymes and transcription factors involved in nitrogen assimilation. For example, in cyanobacteria, high levels of this compound (indicating nitrogen deficiency) promote its binding to the transcriptional regulator NtcA, increasing NtcA's affinity for DNA and activating the expression of nitrogen assimilation genes.[1]
Ligand for the GPCR OXGR1
Extracellular this compound can act as a signaling molecule by binding to the G-protein coupled receptor OXGR1 (also known as GPR99).[14][15] Initially identified in the kidney, OXGR1 has since been implicated in cardiac pathophysiology.[16] Upon ligand binding, OXGR1 can activate G-protein-dependent pathways, leading to downstream signaling cascades. In cardiac cells, OXGR1 has been shown to interact with the COP9 signalosome subunit 5 (CSN5), which in turn may negatively regulate the pro-hypertrophic TYK2-STAT3 signaling pathway.[16] This demonstrates a mechanism by which extracellular metabolic cues can influence complex cellular processes like growth and hypertrophy.
Quantitative Data Presentation
The function of this compound as a signaling molecule is intrinsically linked to its concentration and the kinetic parameters of the enzymes it interacts with.
Table 1: Kinetic Parameters of this compound-Dependent Enzymes
| Enzyme Family | Specific Enzyme | Organism | Substrate | Km (2-OG) (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|---|---|---|
| Dioxygenase | ALKBH5 | Human | m6A RNA | 18.57 (min-1µM-1)* | - | 3.1 x 105 | [12] |
| Dioxygenase | DAOCS | Cephalosporium acremonium | Penicillin G | - | - | k2=0.9 (s-1)** | [17] |
| Dioxygenase | Flavanone 3-hydroxylase | Petunia hybrida | Naringenin | 15 | - | - | [18] |
| Dioxygenase | Flavonol synthase | Petunia hybrida | Dihydrokaempferol | 20 | - | - | [18] |
*Note: Original units from reference maintained. *k2 represents the rate of FeIV=O formation.
Table 2: Measured Concentrations of this compound in Biological Samples
| Sample Type | Organism | Concentration | Units | Reference |
|---|---|---|---|---|
| Chick Osteoblast Cultures | Gallus gallus | 6.67 ± 1.20 | ng/µg DNA | [19] |
| Chick Osteoblast Cultures | Gallus gallus | 105 ± 18 | ng/cell layer | [19] |
| Embryonic Chick Calvariae | Gallus gallus | 6.40 ± 0.95 | ng/mg dry bone weight |[19] |
Experimental Protocols
Accurate measurement of this compound and characterization of its interactions are crucial for research.
Protocol: Quantification by Liquid Chromatography with Electrochemical Detection (LC-EC)
This method provides high sensitivity for quantifying this compound in biological samples.[19]
1. Sample Preparation:
- Homogenize tissue or cell samples in a suitable buffer.
- Perform protein precipitation using an acid (e.g., perchloric acid).
- Centrifuge to pellet precipitated protein and collect the supernatant.
2. Derivatization:
- Add phenylhydrazine to the supernatant. This reagent reacts specifically with the keto group of this compound.
- Incubate the mixture to allow the derivatization reaction to complete, forming a phenylhydrazone derivative.
3. LC-EC Analysis:
- Inject the derivatized sample into a reverse-phase HPLC system.
- Separate the oxoglutarate-phenylhydrazone derivative from other sample components on a C18 column.
- Detect the derivative using an electrochemical detector set to an appropriate oxidation potential. The electrochemical detection provides high sensitivity and selectivity.
4. Quantification:
Generate a standard curve using known concentrations of this compound subjected to the same derivatization procedure.
Calculate the concentration in the biological samples by comparing their peak areas to the standard curve.
Fig. 5: Workflow for this compound quantification by LC-EC. Protocol: Spectrophotometric Measurement of this compound
This protocol uses a coupled enzyme reaction for determination in aqueous extracts.[20]
1. Principle:
- The assay relies on the enzyme NADPH-linked glutamate dehydrogenase (GDH), which specifically catalyzes the reductive amination of this compound to glutamate, consuming NADPH in the process.
- The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is directly proportional to the amount of this compound in the sample.
2. Reagents:
- Assay Buffer (e.g., Tris-HCl, pH 7.5)
- NADPH solution
- Ammonium chloride (NH4Cl) solution
- Purified NADPH-linked glutamate dehydrogenase (GDH)
- Sample extract
- This compound standards
3. Procedure:
- In a cuvette, combine the assay buffer, NH4Cl, NADPH, and the sample extract.
- Measure the initial absorbance at 340 nm (Ainitial) to establish a baseline.
- Initiate the reaction by adding a specific activity of GDH.
- Monitor the decrease in absorbance at 340 nm until the reaction reaches completion (Afinal).
- Calculate the change in absorbance (ΔA = Ainitial - Afinal).
4. Calculation:
- Determine the concentration of this compound using the Beer-Lambert law and the known extinction coefficient of NADPH at 340 nm (6.22 x 103 M-1cm-1).
- Compare the results to a standard curve generated with known concentrations of this compound.
Protocol: Chemoproteomic Profiling of this compound-Binding Proteins
This approach enables the unbiased identification and affinity profiling of proteins that interact with this compound from complex cell lysates.[8][21]
1. Probe Synthesis:
- Synthesize an affinity probe by tethering an unselective, active-site-directed ligand or analog of this compound to solid-phase beads (e.g., sepharose).
2. Affinity Capture:
- Incubate the affinity beads with a native cell lysate under conditions that preserve protein structure and function.
- Proteins that bind to the this compound analog will be captured on the beads.
- Wash the beads extensively to remove non-specific binders.
3. Competition Elution & Analysis:
- To determine binding affinities, perform competition experiments by pre-incubating the lysate with varying concentrations of free this compound (or other competing compounds like inhibitors) before adding the affinity beads.
- Elute the captured proteins from the beads.
- Identify and quantify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
4. Data Interpretation:
- The decrease in the amount of a specific protein captured on the beads in the presence of the free competitor allows for the determination of its binding affinity (e.g., IC50 or Kd). This enables comprehensive profiling of the "this compound-interactome."
Drug Development and Therapeutic Implications
The central role of this compound in signaling makes its associated pathways attractive targets for therapeutic intervention.
-
Cancer Therapy : The dependence of HIF-1α stability on 2-OG-dependent PHDs has made these enzymes a major target for cancer therapy. Inhibitors of PHDs can stabilize HIF-1α, which has implications for treating anemia but also requires careful consideration in oncology.[13] Furthermore, the 2-oxoglutarate dehydrogenase complex (OGDHC) is itself being explored as an anticancer target.[6][22]
-
Epigenetic Regulation : Given the role of TET and JmjC enzymes in cancer and other diseases, modulating their activity via the this compound binding site presents a viable drug development strategy.[12]
-
Metabolic Diseases : As a key metabolic sensor, pathways regulated by this compound are of significant interest in metabolic syndrome, diabetes, and age-related diseases.[23]
Conclusion
This compound is far more than a simple metabolic intermediate; it is a master regulator that translates the metabolic state of the cell into complex physiological responses. By acting as a cofactor for a vast family of dioxygenases, an allosteric regulator, and a ligand for cell-surface receptors, it directly influences epigenetics, oxygen sensing, gene expression, and intercellular communication. A thorough understanding of its signaling functions, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug developers seeking to unravel the complexities of metabolic regulation and exploit these pathways for therapeutic benefit.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.ucr.edu [search.library.ucr.edu]
- 4. byjus.com [byjus.com]
- 5. Oxoglutarate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. e-century.us [e-century.us]
- 7. Reactome | aspartate + alpha-ketoglutarate (2-oxoglutarate) <=> oxaloacetate + glutamate [reactome.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxaloacetate vs Alpha-Ketoglutarate: Metabolic Effects Comparison [eureka.patsnap.com]
- 10. Frontiers | 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis [frontiersin.org]
- 11. 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The 2-oxoglutarate analog 3-oxoglutarate decreases normoxic hypoxia-inducible factor-1α in cancer cells, induces cell death, and reduces tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of 2-oxoglutarate receptor 1 (OXGR1) by α-ketoglutarate (αKG) does not detectably stimulate Pendrin-mediated anion exchange in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of 2‐oxoglutarate receptor 1 (OXGR1) by α‐ketoglutarate (αKG) does not detectably stimulate Pendrin‐mediated anion exchange in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The oxoglutarate receptor 1 (OXGR1) modulates pressure overload-induced cardiac hypertrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Co-operative intermolecular kinetics of 2-oxoglutarate dependent dioxygenases may be essential for system-level regulation of plant cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of 2-oxoglutarate in biological samples using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A spectrophotometric procedure for measuring oxoglutarate and determining aminotransferase activities using nicotinamide adenine dinucleotide phosphate-linked glutamate dehydrogenase from algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interrogating the Druggability of the 2-Oxoglutarate-Dependent Dioxygenase Target Class by Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Metabolism: A Technical Guide to the Role of Alpha-Ketoglutarate and Oxaloacetate in Amino Acid Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metabolic pathways are intricately connected, forming a complex web of reactions essential for cellular function. At the heart of this network lie the intermediates of the tricarboxylic acid (TCA) cycle, which not only serve as hubs for energy production but also as critical precursors for a vast array of biosynthetic processes. This technical guide provides an in-depth exploration of the pivotal link between two such intermediates, alpha-ketoglutarate (α-KG) and oxaloacetate (OAA), and the biosynthesis of amino acids. Through transamination and other enzymatic conversions, these keto-acids provide the carbon skeletons for more than half of the standard amino acids, directly connecting central carbon metabolism with nitrogen metabolism.[1][2] Understanding these fundamental connections, the enzymes that catalyze them, and the methods to study them is paramount for research in metabolic diseases, oncology, and the development of novel therapeutics targeting cellular metabolism.
Introduction: The Centrality of α-Ketoglutarate and Oxaloacetate
Alpha-ketoglutarate and oxaloacetate are key intermediates in the TCA cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.[3] However, their roles extend far beyond cellular respiration. These molecules represent critical branch points where carbon flux can be diverted from energy production to the synthesis of essential biomolecules, most notably amino acids.[4]
-
Alpha-Ketoglutarate (α-KG) , a five-carbon dicarboxylic acid, is the direct precursor for the "glutamate family" of amino acids, which includes glutamate, glutamine, proline, and arginine.[5][6]
-
Oxaloacetate (OAA) , a four-carbon dicarboxylic acid, provides the carbon backbone for the "aspartate family" of amino acids, comprising aspartate, asparagine, lysine, threonine, methionine, and isoleucine.[5][7]
The primary mechanism linking these TCA cycle intermediates to amino acid synthesis is transamination , a reversible reaction catalyzed by aminotransferases (also known as transaminases).[8] In these reactions, an amino group is transferred from a donor amino acid (often glutamate) to a keto-acid acceptor (α-KG or OAA), forming a new amino acid and a new keto-acid.[8][9] This process is fundamental to both the synthesis and degradation of amino acids, allowing the cell to manage its nitrogen and carbon balance dynamically.[2]
Biochemical Pathways and Key Enzymes
The synthesis of amino acids from α-KG and OAA is a highly regulated process involving several key enzymes. The main pathways are summarized below.
The Alpha-Ketoglutarate Family
The conversion of α-KG to glutamate is a central reaction in nitrogen metabolism.[10]
-
Reductive Amination: Glutamate can be synthesized directly from α-KG and ammonia by glutamate dehydrogenase (GDH). This reaction is reversible and serves as a key link between carbon and nitrogen metabolism.[11][12]
-
Transamination: More commonly, glutamate is formed by the transamination of α-KG, where another amino acid donates its amino group.[13] Glutamate then acts as the primary amino group donor for the synthesis of most other amino acids.[13]
From glutamate, other members of the family are synthesized:
-
Glutamine: Formed from glutamate and ammonia by glutamine synthetase.[14]
-
Proline and Arginine: Synthesized from glutamate through a series of reactions.[4][6]
The Oxaloacetate Family
The gateway to this family is the transamination of oxaloacetate to form aspartate, a reaction catalyzed by aspartate aminotransferase (AST).[15]
-
Aspartate: Formed directly from OAA.[16]
-
Asparagine: Synthesized from aspartate and the amide group of glutamine by asparagine synthetase.[5]
-
Lysine, Threonine, Methionine, and Isoleucine: In bacteria and plants, these essential amino acids are produced from aspartate through complex, multi-step pathways.[4][7]
Key Enzymes and Their Regulation
The flux through these biosynthetic pathways is tightly controlled by the activity of key enzymes, which are often subject to allosteric regulation and feedback inhibition.
-
Aminotransferases (Transaminases): These enzymes, such as Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT), are pyridoxal phosphate (PLP)-dependent and catalyze the reversible transfer of amino groups.[11][17] Their activity is crucial for maintaining a balanced pool of amino acids.
-
Glutamate Dehydrogenase (GDH): This mitochondrial enzyme is a critical control point. Its activity is allosterically regulated by the cell's energy state; it is activated by ADP and inhibited by GTP and ATP, linking amino acid metabolism to cellular energy levels.[11][18]
Quantitative Data
The efficiency and direction of these metabolic pathways are governed by the intracellular concentrations of metabolites and the kinetic properties of the enzymes involved.
Metabolite Concentrations
The intracellular concentrations of α-KG and OAA can vary depending on the cell type and metabolic state. These levels are a key determinant of the rate and direction of amino acid synthesis.
| Metabolite | Typical Intracellular Concentration Range (Mammalian Cells) | Notes |
| Alpha-Ketoglutarate (α-KG) | 0.1 - 5 mM | Levels are influenced by glutamine and glucose metabolism and can act as a signaling molecule.[6][19] |
| Oxaloacetate (OAA) | 1 - 10 µM | Concentration is generally kept low in the mitochondria to favor the forward reaction of the TCA cycle. |
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) and catalytic rate constant (kcat) provide insights into the affinity of an enzyme for its substrate and its catalytic efficiency. Below are representative kinetic parameters for key enzymes in these pathways.
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Organism/Source |
| Glutamate Dehydrogenase (GDH) | Glutamate (NAD+ as cofactor) | 1.92 | 2.5-fold higher than with NADP+ | Mouse Liver[5] |
| Glutamate Dehydrogenase (GDH) | Glutamate (NADP+ as cofactor) | 1.66 | - | Mouse Liver[5] |
| Glutamate Dehydrogenase (GDH) | α-Ketoglutarate | 4.78 (K0.5) | - | Aspergillus niger[9] |
| Alanine Aminotransferase (ALT) | L-Alanine | 10.12 | 0.48 mM/min | Human Serum (Forward)[20] |
| Alanine Aminotransferase (ALT) | L-Glutamate | 3.22 | 0.22 mM/min | Human Serum (Reverse)[20] |
| Aspartate Aminotransferase (AST) | Aspartate | ~0.2 - 5 | - | Various |
| Aspartate Aminotransferase (AST) | α-Ketoglutarate | ~0.05 - 1.2 | - | Various |
Note: Kinetic parameters can vary significantly depending on the source of the enzyme, pH, temperature, and assay conditions.
Experimental Protocols
Studying the link between TCA cycle intermediates and amino acid biosynthesis requires robust experimental methods. Below are detailed protocols for key experiments.
Protocol 1: Determination of Aminotransferase (ALT/AST) Activity
This protocol describes a coupled enzyme assay to measure ALT or AST activity in biological samples, adapted from common commercially available kits.[15][21][22]
Principle:
-
For ALT: ALT transfers an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ALT activity.[14]
-
For AST: AST converts aspartate and α-ketoglutarate to oxaloacetate and glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), which also oxidizes NADH to NAD+. The rate of NADH disappearance is measured at 340 nm.
Materials:
-
Sample (serum, plasma, tissue homogenate, or cell lysate)
-
Microplate reader capable of reading absorbance at 340 nm
-
96-well clear flat-bottom plates
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
ALT or AST Substrate Mix (containing L-alanine or L-aspartate and α-ketoglutarate)
-
NADH solution
-
Coupling Enzyme (LDH for ALT assay, MDH for AST assay)
-
Pyridoxal-5'-phosphate (P5P) solution (optional, to ensure full activation of the enzyme)[15]
Procedure:
-
Sample Preparation:
-
Serum/Plasma: Can often be used directly after centrifugation to remove cells.[10] Perform serial dilutions if high activity is expected.[21]
-
Tissue: Homogenize ~50 mg of tissue in 200 µL of ice-cold Assay Buffer. Centrifuge at 15,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the sample.[22]
-
Cultured Cells: Harvest 1-2 million cells and homogenize in 200 µL of ice-cold Assay Buffer. Centrifuge as with tissue samples.[22]
-
-
Reaction Setup:
-
Prepare a master reaction mix for each sample and control. For a single well, combine Assay Buffer, Substrate Mix, NADH solution, and the coupling enzyme (LDH or MDH).
-
Add 2-20 µL of sample to each well of the 96-well plate. Adjust the volume to 50 µL with Assay Buffer.
-
For a background control, prepare parallel samples without the specific amino acid substrate (alanine or aspartate).
-
-
Measurement:
-
Add 100 µL of the master reaction mix to each well.
-
Mix thoroughly and immediately start kinetic measurements on the plate reader at 340 nm.
-
Record absorbance every 1-2 minutes for 10-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the background control from the sample rate.
-
Calculate enzyme activity using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M-1cm-1). One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmole of NADH per minute.
-
Protocol 2: Quantification of α-KG and OAA by LC-MS/MS
This protocol provides a general workflow for the targeted quantification of α-KG, OAA, and other TCA cycle intermediates and amino acids in cell culture samples.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of small molecules. Samples are extracted, separated by liquid chromatography, and then ionized and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Materials:
-
Cultured cells
-
Ice-cold 80% methanol
-
Centrifuge capable of 17,000 x g at 4°C
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Stable isotope-labeled internal standards (e.g., 13C5-α-KG)
Procedure:
-
Metabolite Extraction:
-
Aspirate the culture medium from the cell culture plate.
-
Quickly wash the cells with ice-cold saline or PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to the plate to cover the cells.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of 50% methanol or the initial mobile phase conditions. Add internal standards at this step.
-
Vortex and centrifuge to pellet any remaining debris. Transfer the supernatant to an LC vial.
-
Inject 5-10 µL of the sample onto the LC-MS/MS system.
-
-
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm).
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 2%), hold for 1-2 minutes, then ramp up to ~95% B over 8-10 minutes to elute the compounds.
-
Mass Spectrometry: Operate in negative ion mode for organic acids. Set up MRM transitions for each target analyte and internal standard (e.g., for α-KG: Q1 145.0 -> Q3 101.0).
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a standard curve using known concentrations of the analytes.
-
Calculate the concentration of each metabolite in the sample by normalizing to the internal standard and comparing to the standard curve. The final concentration is typically normalized to the initial cell number or protein content.
-
Visualizations: Pathways and Workflows
Central Role of α-KG and OAA in Metabolism
Caption: Link between the TCA Cycle and Amino Acid Biosynthesis.
General Transamination Reaction Mechanism
Caption: Ping-Pong Mechanism of Aminotransferase Enzymes.
Experimental Workflow for LC-MS/MS Metabolite Quantification
Caption: Workflow for LC-MS/MS-based Metabolomics.
Conclusion and Future Directions
The roles of alpha-ketoglutarate and oxaloacetate as precursors for amino acid biosynthesis are fundamental to our understanding of cellular metabolism. The transamination reactions that link the TCA cycle to amino acid synthesis are not merely biosynthetic routes but are also critical for maintaining nitrogen homeostasis and cellular redox balance.[1][3] The intricate regulation of the key enzymes, such as glutamate dehydrogenase, highlights the cell's ability to adapt its metabolic state in response to energy demands and nutrient availability.
For researchers and drug development professionals, these pathways represent a rich area of investigation. Dysregulation of amino acid metabolism is a hallmark of numerous diseases, including cancer and inborn errors of metabolism. Targeting the enzymes that control the flux of α-KG and OAA into amino acid synthesis could offer novel therapeutic strategies. Future research, aided by advanced analytical techniques like stable isotope tracing and high-resolution metabolomics, will continue to unravel the complex interplay between central carbon metabolism and biosynthetic pathways, paving the way for new diagnostic and therapeutic innovations.
References
- 1. Oxaloacetate vs Alpha-Ketoglutarate: Metabolic Effects Comparison [eureka.patsnap.com]
- 2. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Michaelis-Menten constant of serum aspartate amino transferase (AST) in heart and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Structural basis for the catalytic mechanism and α-ketoglutarate cooperativity of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 11. Alanine Aminotransferase (ALT) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. eclinpath.com [eclinpath.com]
- 15. eclinpath.com [eclinpath.com]
- 16. Alanine transaminase - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Intracellular α-ketoglutarate maintains the pluripotency of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic studies of glutamate dehydrogenase. The reductive amination of 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Endogenous Production of 2-Oxoglutarate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxoglutarate (2-OG), also known as α-ketoglutarate, is a pivotal metabolite at the crossroads of carbon and nitrogen metabolism. Its endogenous production is critical for a multitude of cellular processes, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and as a cofactor for numerous dioxygenases involved in epigenetic regulation and signaling. This technical guide provides a comprehensive overview of the primary pathways of 2-OG biosynthesis, detailed experimental protocols for its quantification and the characterization of key enzymes, and a summary of the kinetic properties of these enzymes. Furthermore, it visually delineates the intricate signaling networks that govern 2-OG homeostasis, offering a valuable resource for researchers and drug development professionals targeting these metabolic pathways.
Core Biosynthetic Pathways of 2-Oxoglutarate
The intracellular concentration of 2-oxoglutarate is tightly regulated and maintained through two primary biosynthetic routes: the tricarboxylic acid (TCA) cycle and the metabolism of glutamate.
Production via the Tricarboxylic Acid (TCA) Cycle
The canonical pathway for 2-OG synthesis is the oxidative decarboxylation of isocitrate, a key step in the TCA cycle. This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH). In eukaryotes, there are three main isoforms of IDH: the NAD⁺-dependent IDH3 located in the mitochondria, and the NADP⁺-dependent IDH1 and IDH2, found in the cytoplasm/peroxisomes and mitochondria, respectively.[1][2] The reaction is a crucial regulatory point in the TCA cycle and is stimulated by the availability of its substrates (isocitrate, NAD⁺/NADP⁺) and allosterically regulated by various effectors.[2][3][4]
Production from Glutamate
2-Oxoglutarate can be synthesized from the amino acid glutamate through two main enzymatic reactions:
-
Oxidative Deamination by Glutamate Dehydrogenase (GDH): This reversible reaction, catalyzed by glutamate dehydrogenase (GDH), converts glutamate to 2-OG and ammonia, with the concomitant reduction of NAD⁺ or NADP⁺.[5][6][7] The direction of the reaction is influenced by the cellular concentrations of substrates and products, as well as allosteric regulators.[7] In many mammalian tissues, the equilibrium of GDH favors the production of 2-OG.[6]
-
Transamination Reactions by Aminotransferases: Aminotransferases (also known as transaminases) catalyze the transfer of an amino group from an amino acid to an α-keto acid. In the context of 2-OG production, an amino acid donates its amino group to an α-keto acid, which in turn becomes an amino acid, while the original amino acid is converted to its corresponding α-keto acid. For instance, aspartate aminotransferase (AST) and alanine aminotransferase (ALT) can produce 2-OG by transferring the amino group from glutamate to oxaloacetate or pyruvate, respectively.[8][9][10]
Quantitative Data on Key Enzymes and Metabolites
The following tables summarize key quantitative data for the enzymes involved in 2-oxoglutarate production and typical cellular concentrations of 2-OG.
Table 1: Kinetic Parameters of Isocitrate Dehydrogenase (IDH)
| Organism/Tissue | Isoform | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference(s) |
| Escherichia coli | NADP⁺-dependent | Isocitrate | 334 | 4.6 | [11] |
| Marine Plankton | NADP⁺-dependent | Isocitrate | 232 ± 34 | - | [12] |
| Marine Plankton | NADP⁺-dependent | NADP⁺ | 22 ± 7 | - | [12] |
| Thermotoga maritima | NADP⁺-dependent | NADP⁺ | 55.2 | - | [13] |
| Aeropyrum pernix | NADP⁺-dependent | NADP⁺ | 44.4 | - | [13] |
| Pyrococcus furiosus | NAD⁺-dependent | NAD⁺ | 68.3 | - | [13] |
| Mouse Liver | NAD⁺-dependent | Isocitrate | ~200 (with ADP) | - | [14] |
| Rat Heart Mitochondria | NAD⁺-dependent | Isocitrate | Lowered by Ca²⁺ | Not affected by Ca²⁺ | [14] |
Table 2: Kinetic Parameters of Glutamate Dehydrogenase (GDH)
| Organism/Tissue | Coenzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference(s) |
| Mouse Liver | NAD⁺ | Glutamate | 1.92 | 2.5-fold higher than NADP⁺ | [15] |
| Mouse Liver | NADP⁺ | Glutamate | 1.66 | - | [15] |
| Bovine Liver | - | Ammonia | ~1 | - | [5] |
| Unknown | - | 2-Ketoglutarate | 0.46 | - | [16] |
| Unknown | - | NADH | 0.046 | - | [16] |
| Unknown | - | NH₄Cl | 14 | - | [16] |
Table 3: Kinetic Parameters of Aminotransferases
| Enzyme | Organism/Tissue | Substrate | K_m_ (mM) | Reference(s) |
| 4-Aminobutyrate aminotransferase | Nippostrongylus brasiliensis | 2-Oxoglutarate | 0.57 | [4] |
| Aspartate aminotransferase | Chicken Liver | 2-Oxoglutarate | - | [17] |
| Alanine aminotransferase | Human | α-Ketoglutarate | - | [10] |
Table 4: Cellular Concentrations of 2-Oxoglutarate
| Cell Type/Tissue | Condition | Concentration | Reference(s) |
| Escherichia coli | Carbon-free medium | 0.35 mM | [18] |
| Escherichia coli | 30 min after 10 mM glucose addition | 2.6 mM | [18] |
| Rat Hepatocytes | Cytosol | Sufficient to inhibit PEPCK | [19] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Quantification of 2-Oxoglutarate in Biological Samples
Method: Liquid Chromatography with Electrochemical Detection (LC-EC)
This method allows for the sensitive and quantitative analysis of 2-OG in biological samples.
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Deproteinize the samples, for example, by acid precipitation.
-
Centrifuge to remove precipitated proteins.
-
The supernatant is then subjected to a derivatization step with phenylhydrazine to enhance the electrochemical detection of 2-OG.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An appropriate buffer system is used to achieve separation.
-
Detection: An electrochemical detector is used to quantify the derivatized 2-OG.
-
-
Quantification:
-
A standard curve is generated using known concentrations of 2-OG.
-
The concentration of 2-OG in the samples is determined by comparing their peak areas to the standard curve.
-
Isocitrate Dehydrogenase (IDH) Activity Assay
Method: Spectrophotometric Assay
This assay measures the activity of IDH by monitoring the production of NADH or NADPH at 340 nm.
-
Reagents:
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
Isocitrate solution
-
NAD⁺ or NADP⁺ solution
-
Enzyme sample (cell lysate, tissue homogenate, or purified enzyme)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, isocitrate, and NAD⁺ or NADP⁺.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the IDH activity.
-
-
Calculation:
-
The activity of the enzyme is calculated using the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹).
-
Glutamate Dehydrogenase (GDH) Activity Assay
Method: Colorimetric Assay
This assay measures GDH activity by a coupled enzyme reaction that leads to the formation of a colored product.
-
Reagents:
-
Assay Buffer
-
Glutamate solution
-
NAD⁺ or NADP⁺ solution
-
A developer solution containing a tetrazolium salt that is reduced by NADH or NADPH to a formazan dye.
-
Enzyme sample
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, glutamate, NAD⁺ or NADP⁺, and the developer solution.
-
Add the enzyme sample to initiate the reaction.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Measure the absorbance of the formazan dye at the appropriate wavelength (e.g., 450 nm).
-
-
Quantification:
-
A standard curve is generated using known concentrations of NADH or NADPH.
-
The GDH activity in the sample is determined by comparing the absorbance to the standard curve.
-
Alanine Aminotransferase (ALT) Activity Assay
Method: Colorimetric Assay
This assay measures ALT activity by quantifying the pyruvate produced, which then reacts with a colorimetric probe.
-
Reagents:
-
ALT Assay Buffer
-
ALT Substrate Mix (containing L-alanine and α-ketoglutarate)
-
ALT Enzyme Mix (containing enzymes for the detection of pyruvate)
-
Colorimetric Probe
-
Pyruvate Standard
-
Sample (serum, plasma, tissue homogenate, or cell lysate)
-
-
Procedure:
-
Prepare a pyruvate standard curve.
-
Prepare a reaction mix containing the ALT Assay Buffer, ALT Substrate Mix, ALT Enzyme Mix, and the Colorimetric Probe.
-
Add the reaction mix to the samples and standards.
-
Incubate for a defined period at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Calculation:
Signaling Pathways and Regulatory Networks
The endogenous production of 2-oxoglutarate is intricately regulated by a complex network of signaling pathways that sense the cell's metabolic state.
Allosteric Regulation of Key Enzymes
The activities of both isocitrate dehydrogenase and glutamate dehydrogenase are modulated by allosteric effectors, allowing for rapid adjustments in 2-OG production in response to cellular energy status.
-
Isocitrate Dehydrogenase (IDH): The activity of mitochondrial NAD⁺-IDH3 is stimulated by ADP and Ca²⁺, and inhibited by ATP and NADH.[2][3][4] This regulation ensures that the TCA cycle activity is coupled to the energy demands of the cell.
-
Glutamate Dehydrogenase (GDH): Mammalian GDH is allosterically activated by ADP and leucine, and inhibited by GTP and ATP.[1][6][23] This allows for the integration of signals from both energy status and amino acid availability to control the flux of glutamate into the TCA cycle.
Transcriptional and Post-Translational Regulation
The expression and activity of the enzymes involved in 2-OG production are also subject to long-term regulation at the transcriptional and post-translational levels.
-
Isocitrate Dehydrogenase: In some bacteria, the expression of the gene encoding NADP⁺-dependent IDH is regulated by a riboswitch, an ncRNA element that senses the cellular concentration of a specific metabolite.[1] In E. coli, IDH activity is also controlled by a phosphorylation/dephosphorylation cycle.[24][25]
-
Glutamate Dehydrogenase: In humans, GDH activity can be regulated by ADP-ribosylation, a post-translational modification catalyzed by SIRT4.[5][6] This regulation is responsive to the cell's energy status, such as during caloric restriction.[5]
2-Oxoglutarate as a Signaling Molecule
Beyond its role as a metabolic intermediate, 2-OG itself acts as a crucial signaling molecule, reflecting the cell's carbon and nitrogen status.[5][18] It is an essential cofactor for a large family of 2-OG-dependent dioxygenases, which are involved in diverse processes such as hypoxia sensing (via prolyl hydroxylases), epigenetic modifications (via histone and DNA demethylases), and collagen biosynthesis.[26][27][28][29] The levels of 2-OG can therefore directly influence gene expression and cellular fate.
Conclusion
The endogenous production of 2-oxoglutarate is a highly regulated and fundamentally important aspect of cellular metabolism. Its synthesis through the TCA cycle and glutamate metabolism is tightly controlled by allosteric regulation, as well as transcriptional and post-translational modifications of the key enzymes involved. As a critical signaling molecule, the concentration of 2-oxoglutarate has far-reaching effects on cellular processes, including epigenetic regulation and the response to hypoxia. A thorough understanding of the pathways governing 2-OG homeostasis, coupled with robust experimental methodologies for its study, is essential for researchers and drug development professionals seeking to modulate these pathways for therapeutic benefit. This guide provides a foundational resource to aid in these endeavors.
References
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. The structure and allosteric regulation of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eclinpath.com [eclinpath.com]
- 9. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 10. Alanine transaminase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 13. 1.1.1.42 Isocitrate dehydrogenases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tainetsu.com [tainetsu.com]
- 17. researchgate.net [researchgate.net]
- 18. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physiological concentrations of 2-oxoglutarate regulate the activity of phosphoenolpyruvate carboxykinase in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. The isocitrate dehydrogenase phosphorylation cycle: regulation and enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Isocitrate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 26. 2-Oxoglutarate-dependent dioxygenases are sensors of energy metabolism, oxygen availability, and iron homeostasis: potential role in the regulation of aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 2-Oxoglutarate-dependent dioxygenases are sensors of energy metabolism, oxygen availability, and iron homeostasis: potential role in the regulation of aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Human 2-oxoglutarate-dependent oxygenases: nutrient sensors, stress responders, and disease mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 29. portlandpress.com [portlandpress.com]
Oxaloglutarate: A Key Metabolic-Epigenetic Node in Cellular Regulation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic regulation, the orchestra of heritable changes in gene expression that occur without altering the underlying DNA sequence, is fundamental to cellular differentiation, development, and disease. These modifications, including DNA methylation and histone post-translational modifications, are dynamically regulated by a suite of enzymes. Emerging evidence has highlighted the critical role of cellular metabolism in providing the essential cofactors for these epigenetic modifiers. One such metabolite, α-ketoglutarate (also known as 2-oxoglutarate or oxaloglutarate), has emerged as a central player, directly linking the metabolic state of the cell to the epigenetic landscape. This technical guide provides an in-depth exploration of this compound's involvement in epigenetic regulation, detailing its metabolic context, mechanisms of action, and implications for therapeutic development.
This compound Metabolism and its Link to Epigenetic Regulation
This compound is a key intermediate in the citric acid (TCA) cycle, a central metabolic hub in the mitochondria.[1][2] Its cellular concentration is dynamically regulated by the flux through the TCA cycle and by glutaminolysis, the process of converting glutamine to glutamate and subsequently to this compound.[2][3] The enzymes isocitrate dehydrogenase (IDH) and glutaminase are critical for its production.[2] Conversely, the 2-oxoglutarate dehydrogenase complex (OGDHc) consumes this compound to produce succinyl-CoA.[1] This metabolic positioning makes this compound a sensitive indicator of the cell's energy and nutrient status.
The availability of this compound directly impacts the activity of a large family of enzymes known as the Fe(II)/α-ketoglutarate-dependent dioxygenases (α-KGDDs).[4][5][6] This superfamily includes crucial epigenetic regulators such as the Ten-Eleven Translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases.[7][8][9] Therefore, fluctuations in cellular this compound levels, driven by metabolic shifts, can directly translate into changes in DNA and histone methylation patterns, thereby altering gene expression.[2]
Caption: this compound production and its role as a cofactor.
Mechanism of Action: this compound as a Cofactor for Epigenetic Enzymes
The Fe(II)/α-KGDD superfamily of enzymes, which includes TETs and JmjC histone demethylases, utilizes a common catalytic mechanism.[4][5] These enzymes require ferrous iron (Fe(II)), molecular oxygen (O2), and this compound as essential co-substrates for their catalytic activity.[8]
TET Enzymes and DNA Demethylation: The TET family of enzymes (TET1, TET2, and TET3) catalyzes the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing.[7][9] This process converts 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[8][10] These oxidized forms of methylcytosine are less efficiently maintained during DNA replication, leading to passive demethylation.[10] Alternatively, 5fC and 5caC can be actively excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, resulting in the replacement with an unmethylated cytosine.[11]
JmjC Domain-Containing Histone Demethylases: The JmjC domain-containing proteins are a major class of histone lysine demethylases (KDMs).[7] They remove methyl groups from lysine residues on histone tails, a modification that can either activate or repress gene transcription depending on the specific lysine residue and the degree of methylation.[8] Similar to TET enzymes, JmjC demethylases require this compound to hydroxylate the methyl group, which is then released as formaldehyde.[12]
Caption: Mechanism of this compound-dependent dioxygenases.
Quantitative Data on this compound-Dependent Epigenetic Regulation
The following tables summarize key quantitative data related to the interaction of this compound and its analogs with epigenetic enzymes.
Table 1: Kinetic Parameters of TET Enzymes
| Enzyme | Substrate | Km for α-KG (µM) | Reference |
|---|---|---|---|
| TET2 | 5mC-DNA | ~10-50 | [6] |
| TET1 | 5mC-DNA | ~20-60 |[6] |
Table 2: Inhibition of TET and JmjC Enzymes by Oncometabolites
| Inhibitor | Target Enzyme | Ki (µM) | Reference |
|---|---|---|---|
| 2-hydroxyglutarate (2-HG) | TET2 | ~50-100 | [10] |
| Succinate | JmjC Histone Demethylases | Varies | [10] |
| Fumarate | JmjC Histone Demethylases | Varies |[10] |
Table 3: Cellular Concentrations of Key Metabolites
| Metabolite | Typical Cellular Concentration (µM) | Reference |
|---|---|---|
| α-Ketoglutarate (this compound) | 100 - 1000 | [13] |
| 2-hydroxyglutarate (in IDH mutant cancers) | > 1000 |[10] |
Key Experimental Protocols
1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications
-
Objective: To map the genome-wide distribution of a specific histone modification (e.g., H3K27me3) in response to altered this compound levels.
-
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat with agents that modulate intracellular this compound levels (e.g., cell-permeable this compound analogs, IDH inhibitors).
-
Cross-linking: Fix cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the histone modification of interest.
-
Immune Complex Capture: Capture antibody-histone-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute chromatin and reverse cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome and identify regions of enrichment (peaks).
-
2. (Oxidative) Bisulfite Sequencing for DNA Methylation Analysis
-
Objective: To quantify 5mC and 5hmC at single-base resolution.
-
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.
-
Bisulfite Conversion: Treat a portion of the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5mC and 5hmC remain unchanged.
-
Oxidative Bisulfite Conversion (for 5hmC): For a separate aliquot, perform an oxidation step (e.g., using potassium perruthenate) prior to bisulfite treatment. This converts 5hmC to 5-formylcytosine, which is then converted to uracil by bisulfite, while 5mC remains as cytosine.
-
PCR Amplification: Amplify target regions using PCR. Uracil will be amplified as thymine.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Compare the sequences of bisulfite-treated, oxidative bisulfite-treated, and untreated DNA to determine the methylation status of each cytosine.
-
3. In Vitro Enzyme Activity Assays
-
Objective: To determine the kinetic parameters of TET or JmjC enzymes and to assess the inhibitory potential of compounds.
-
Methodology:
-
Recombinant Enzyme Expression and Purification: Express and purify the catalytic domain of the TET or JmjC enzyme of interest.
-
Substrate Preparation: Prepare a DNA or histone peptide substrate containing the methylated residue.
-
Reaction Setup: Set up reactions containing the purified enzyme, substrate, Fe(II), this compound, and ascorbate in a suitable buffer. For inhibition studies, include varying concentrations of the inhibitor.
-
Reaction Incubation: Incubate the reactions at the optimal temperature for a defined period.
-
Product Detection: Quantify the reaction product. For TET enzymes, this can be done by LC-MS/MS analysis of digested DNA. For JmjC enzymes, formaldehyde production can be measured using a colorimetric or fluorometric assay.
-
Data Analysis: Determine kinetic parameters (Km, Vmax) or inhibitory constants (IC50, Ki) by fitting the data to appropriate enzyme kinetic models.
-
Signaling Pathways and Regulation
The cellular levels of this compound are tightly regulated by signaling pathways that sense nutrient availability and cellular stress. For example, the PI3K-AKT-mTOR pathway, which is frequently activated in cancer, can promote glutaminolysis and increase this compound production.[3] Hypoxia, a common feature of the tumor microenvironment, can also impact this compound levels and the activity of oxygen-dependent dioxygenases.[14] The hypoxia-inducible factor (HIF) transcription factor, which is stabilized under low oxygen conditions, can alter metabolic fluxes, including those of the TCA cycle.[14]
Mutations in metabolic enzymes can also lead to the accumulation of "oncometabolites" that are structurally similar to this compound and act as competitive inhibitors of α-KGDDs.[10] For instance, mutations in IDH1 and IDH2 lead to the production of 2-hydroxyglutarate (2-HG), which inhibits TET and JmjC enzymes, leading to a hypermethylated state and contributing to tumorigenesis.[9][10] Similarly, mutations in succinate dehydrogenase (SDH) and fumarate hydratase (FH) lead to the accumulation of succinate and fumarate, respectively, which also inhibit these epigenetic modifiers.[10]
Caption: Signaling pathways influencing this compound-mediated epigenetics.
Implications for Drug Development
The dependence of epigenetic modifying enzymes on metabolic cofactors like this compound presents exciting opportunities for therapeutic intervention, particularly in oncology.
-
Targeting Oncometabolite Production: The development of inhibitors targeting mutant IDH enzymes has shown clinical efficacy in certain cancers by reducing the production of the oncometabolite 2-HG and restoring normal epigenetic regulation.[10]
-
Modulating this compound Availability: Strategies to manipulate intracellular this compound levels could be employed to influence the activity of TET and JmjC enzymes. For example, targeting enzymes involved in this compound metabolism, such as glutaminase or OGDH, could be a viable approach.[1][3]
-
Development of Cofactor Analogs: The design of small molecules that mimic or compete with this compound could provide a way to specifically modulate the activity of α-KGDDs.
Conclusion
This compound stands at a critical intersection of metabolism and epigenetics, acting as a key cofactor for enzymes that dynamically regulate DNA and histone methylation. Its cellular concentration, which is intimately linked to the metabolic state of the cell, directly influences the epigenetic landscape and, consequently, gene expression. Understanding the intricate interplay between this compound metabolism and epigenetic regulation has profound implications for our understanding of cellular function in both health and disease. For drug development professionals, the this compound-epigenetic axis represents a promising frontier for the development of novel therapeutic strategies, particularly in the context of cancer and other diseases characterized by metabolic and epigenetic dysregulation.
References
- 1. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interplay between metabolism and epigenetics: a nuclear adaptation to environmental changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA Demethylation in the Processes of Repair and Epigenetic Regulation Performed by 2-Ketoglutarate-Dependent DNA Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TET family dioxygenases and DNA demethylation in stem cells and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The role of α-ketoglutarate–dependent proteins in pluripotency acquisition and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer and Altered Metabolism: Potential Importance of HIF and 2-Oxoglutarate-dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Antioxidant Properties of Oxaloglutarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaloglutarate, also known as alpha-ketoglutarate (AKG), is a key intermediate in the Krebs cycle that has demonstrated significant antioxidant properties. This technical guide provides an in-depth analysis of preliminary studies investigating these properties. It consolidates quantitative data on its reactive oxygen species (ROS) scavenging capabilities and its influence on endogenous antioxidant enzyme systems. Detailed experimental protocols from key studies are provided to facilitate reproducibility and further research. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows associated with this compound's antioxidant activity, offering a comprehensive resource for researchers and professionals in drug development.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound (alpha-ketoglutarate), a central molecule in cellular metabolism, has emerged as a promising agent with potent antioxidant capabilities. Its protective effects are multifaceted, encompassing direct scavenging of ROS and modulation of cellular antioxidant defense mechanisms. This guide synthesizes the foundational research on these properties to support further investigation and therapeutic development.
Quantitative Data on Antioxidant Properties
The antioxidant capacity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key findings on its ability to scavenge peroxynitrite and modulate the activity of primary antioxidant enzymes.
Table 1: Peroxynitrite Scavenging and Inhibition of Protein Nitration by this compound
| Parameter Measured | This compound Concentration | Result | Reference |
| Peroxynitrite-Induced Chemiluminescence | 4 mM | ~50% reduction in chemiluminescence signal compared to control | [1] |
| 20 mM | Further significant reduction in chemiluminescence signal | [1] | |
| 200 mM | Near complete quenching of chemiluminescence signal | [1] | |
| Peroxynitrite-Induced Protein Tyrosine Nitration | Increasing concentrations (up to 24 mM) | Negative linear correlation with nitrated tyrosine residues | [1] |
| 12 mM | Reduction by half of nitrated tyrosine residues compared to control | [1] |
Table 2: Effect of this compound Supplementation on Antioxidant Enzyme Activity in an In Vivo Model of H₂O₂-Induced Oxidative Stress
| Enzyme | Treatment Group | Enzyme Activity (Units/mg protein) | Fold Change vs. H₂O₂ Control | Reference |
| Superoxide Dismutase (SOD) | Control | Data not provided | - | [2] |
| H₂O₂ Induced | Significantly suppressed | - | [2] | |
| H₂O₂ + this compound | Significantly increased | Data not provided | [2] | |
| Catalase (CAT) | Control | Data not provided | - | [2] |
| H₂O₂ Induced | Significantly suppressed | - | [2] | |
| H₂O₂ + this compound | Significantly increased | Data not provided | [2] |
Note: The referenced study reported statistically significant increases in SOD and CAT activity with this compound supplementation in H₂O₂-induced piglets but did not provide specific mean activity values in the abstract.
Signaling Pathways Modulated by this compound
This compound's antioxidant effects are not solely due to direct scavenging but also involve the modulation of key intracellular signaling pathways that regulate the expression of antioxidant genes.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes.
Some studies suggest that this compound can activate the Nrf2 pathway, leading to an enhanced antioxidant response. However, other research indicates that in certain contexts, this compound administration can lead to a reduction in Nrf2 and Keap1 protein levels, possibly through activation of other protective pathways like the constitutive androstane receptor (CAR) signaling. This discrepancy may be context-dependent and warrants further investigation.
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels. Its stability is regulated by prolyl hydroxylases (PHDs), which are 2-oxoglutarate-dependent dioxygenases. In the presence of oxygen and this compound, PHDs hydroxylate HIF-1α, leading to its degradation. Under hypoxic conditions or when this compound levels are altered, PHD activity is reduced, stabilizing HIF-1α, which can then activate the transcription of genes involved in adaptation to hypoxia, some of which have antioxidant roles.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of preliminary findings. The following sections provide protocols for key experiments cited in the quantitative data tables.
Peroxynitrite Scavenging Assay (Luminol-Induced Chemiluminescence)
This protocol is adapted from studies measuring the direct scavenging of peroxynitrite.[1]
Objective: To quantify the peroxynitrite scavenging capacity of this compound by measuring the inhibition of luminol-dependent chemiluminescence.
Materials:
-
Luminol stock solution (10 mM in 0.1 M NaOH)
-
Sodium bicarbonate buffer (50 mM, pH 9.5)
-
Peroxynitrite (ONOO⁻) solution
-
This compound solutions of varying concentrations
-
Luminometer
-
96-well white, opaque microplates
Procedure:
-
Prepare a luminol working solution (e.g., 100 µM) in the sodium bicarbonate buffer.
-
In the wells of the 96-well microplate, add the this compound solution at the desired final concentrations. Include a control group with buffer instead of this compound.
-
Add the peroxynitrite solution to each well to initiate the reaction.
-
Immediately add the luminol working solution to each well.
-
Measure the chemiluminescence intensity using a luminometer. The reduction in signal in the presence of this compound compared to the control indicates its scavenging activity.
In Vivo H₂O₂-Induced Oxidative Stress Model and Antioxidant Enzyme Assays
This protocol is based on the methodology used to assess the in vivo antioxidant effects of this compound in piglets.[2]
Objective: To evaluate the effect of this compound supplementation on the activities of antioxidant enzymes (SOD, CAT) in an animal model of oxidative stress.
Animal Model:
-
Weaned piglets are used for this study.
-
Oxidative stress is induced by intraperitoneal administration of hydrogen peroxide (H₂O₂).
Experimental Groups:
-
Control group: Standard diet.
-
H₂O₂ group: Standard diet + H₂O₂ administration.
-
H₂O₂ + this compound group: Standard diet supplemented with this compound + H₂O₂ administration.
Procedure:
-
Acclimate the piglets to their respective diets for a specified period.
-
Induce oxidative stress by intraperitoneal injection of a sterile H₂O₂ solution (e.g., 5%).
-
After a defined period, collect blood and tissue samples (e.g., serum, liver, intestine).
-
Prepare tissue homogenates and serum samples for enzyme activity assays.
Superoxide Dismutase (SOD) Activity Assay:
-
The assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium or WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
The SOD activity is proportional to the degree of inhibition of the colorimetric reaction and is measured spectrophotometrically.
Catalase (CAT) Activity Assay:
-
This assay measures the decomposition of H₂O₂ by catalase.
-
The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.
-
The rate of decrease in absorbance is proportional to the CAT activity.
Conclusion
Preliminary studies provide compelling evidence for the antioxidant properties of this compound. Its ability to directly scavenge harmful reactive oxygen species like peroxynitrite and to enhance the enzymatic antioxidant defense system highlights its potential as a therapeutic agent against conditions associated with oxidative stress. The modulation of key signaling pathways such as Nrf2 and HIF-1α further underscores its complex and potentially beneficial role in cellular redox homeostasis. The detailed experimental protocols and workflow diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and validation of this compound's antioxidant and cytoprotective effects. Future research should focus on elucidating the precise molecular mechanisms, particularly the context-dependent regulation of the Nrf2 pathway, and on translating these promising preclinical findings into clinical applications.
References
Exploring the Physiological Concentrations of α-Ketoglutarate in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal metabolite at the crossroads of carbon and nitrogen metabolism. As a key intermediate in the tricarboxylic acid (TCA) cycle, it plays a central role in cellular energy production. Beyond its bioenergetic functions, α-KG is a critical signaling molecule, influencing a wide array of cellular processes, including amino acid metabolism, collagen synthesis, and epigenetic regulation through its role as a cofactor for 2-oxoglutarate-dependent dioxygenases (2-OGDDs). Given its multifaceted involvement in cellular homeostasis, understanding the physiological concentrations of α-KG in various tissues is paramount for elucidating its role in health and disease, and for the development of novel therapeutic strategies.
This technical guide provides a comprehensive overview of the physiological concentrations of α-KG in key tissues, detailed experimental protocols for its quantification, and a visual representation of its key signaling pathways.
Data Presentation: Physiological Concentrations of α-Ketoglutarate
The following table summarizes the reported physiological concentrations of α-ketoglutarate in various rodent tissues. It is important to note that concentrations can vary depending on the species, age, diet, and physiological state of the animal, as well as the analytical method employed.
| Tissue | Species | Concentration | Method | Reference |
| Liver | Rat | 1.17 ± 0.13 µmol/g wet weight | Enzymatic | Williamson & Brosnan (1974) |
| Rat | ~0.1-0.5 nmol/mg protein | LC-MS/MS | He et al. (2021) | |
| Kidney | Rat | 0.45 ± 0.04 µmol/g wet weight | Enzymatic | Williamson & Brosnan (1974) |
| Rat | 137 ± 4 nmol/g wet weight | Fluorimetric | Pritchard (1995) | |
| Brain | Rat | 0.28 ± 0.02 µmol/g wet weight | Enzymatic | Williamson & Brosnan (1974) |
| Rat | ~0.1-0.3 nmol/mg protein | LC-MS/MS | He et al. (2021) | |
| Muscle | Rat | 0.11 ± 0.01 µmol/g wet weight | Enzymatic | Williamson & Brosnan (1974) |
| Mouse | ~50-100 µM | Not specified | Cai et al. (2018) |
Experimental Protocols
Accurate quantification of α-ketoglutarate in biological samples is crucial for research in metabolism and drug development. Below are detailed methodologies for two common analytical techniques: an enzymatic assay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Protocol 1: Enzymatic Assay for α-Ketoglutarate Quantification
This protocol is based on the principle of the reductive amination of α-KG to glutamate by glutamate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of α-KG present.
Materials:
-
Tissue sample
-
Phosphate buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 6% (w/v), ice-cold
-
Potassium carbonate (K2CO3), 3 M
-
Triethanolamine (TEA) buffer (0.1 M, pH 7.6)
-
Ammonium acetate (NH4OAc), 0.5 M
-
NADH, 10 mg/mL solution
-
Glutamate dehydrogenase (GDH), ~120 U/mL
-
Spectrophotometer capable of reading at 340 nm
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation (Tissue Homogenate):
-
Excise tissue of interest and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue (~100-200 mg) and homogenize in 5 volumes of ice-cold 6% PCA.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding 3 M K2CO3 dropwise until the pH is between 6.5 and 7.5. The formation of a precipitate (KClO4) will occur.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Collect the supernatant for the assay.
-
-
Enzymatic Reaction:
-
In a cuvette, add the following in order:
-
750 µL TEA buffer
-
100 µL NH4OAc
-
50 µL NADH solution
-
100 µL of the prepared sample supernatant
-
-
Mix gently and incubate for 5 minutes at room temperature to allow for the reduction of any endogenous pyruvate.
-
Read the initial absorbance at 340 nm (A1).
-
Add 5 µL of glutamate dehydrogenase to the cuvette to start the reaction.
-
Mix and incubate for 15 minutes at room temperature, or until the reaction is complete (no further change in absorbance).
-
Read the final absorbance at 340 nm (A2).
-
-
Calculation:
-
The change in absorbance (ΔA = A1 - A2) is used to calculate the concentration of α-KG using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
A standard curve with known concentrations of α-KG should be prepared and run in parallel for accurate quantification.
-
Protocol 2: LC-MS/MS Method for α-Ketoglutarate Quantification
This method offers high sensitivity and specificity for the quantification of α-KG. The protocol involves protein precipitation followed by analysis using a liquid chromatograph coupled to a tandem mass spectrometer.
Materials:
-
Tissue sample
-
Methanol, ice-cold, containing an internal standard (e.g., ¹³C₅-α-Ketoglutarate)
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water, LC-MS grade
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Rapidly excise and snap-freeze the tissue in liquid nitrogen.
-
Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold methanol containing the internal standard.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for α-KG.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for α-KG and its internal standard.
-
α-KG: e.g., m/z 145 -> m/z 101
-
¹³C₅-α-KG: e.g., m/z 150 -> m/z 105
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
-
Data Analysis:
-
Quantify the amount of α-KG in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of α-KG.
-
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the central role of α-ketoglutarate in key cellular signaling pathways.
Conclusion
α-Ketoglutarate is a metabolite of immense importance, acting as a central hub in cellular metabolism and signaling. Its physiological concentrations are tightly regulated and vary between tissues, reflecting their specific metabolic demands. The ability to accurately measure α-KG levels is essential for advancing our understanding of its role in various physiological and pathological states. The protocols and pathway diagrams provided in this guide offer valuable resources for researchers, scientists, and drug development professionals engaged in the study of this critical molecule. Further research into the tissue-specific dynamics of α-KG will undoubtedly unveil new avenues for therapeutic intervention in a range of diseases.
Methodological & Application
Protocol for Quantifying α-Ketoglutarate Levels in Cell Culture
Application Note
Introduction
Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal intermediate metabolite in the tricarboxylic acid (TCA) cycle.[1][2] It serves as a critical link between carbon and nitrogen metabolism, acting as a precursor for the synthesis of several amino acids and playing a significant role in cellular energy production, epigenetic regulation, and signaling pathways.[1][3][4] Dysregulation of α-KG levels has been implicated in various pathological conditions, including metabolic diseases, cancer, and aging.[1][5] Accurate quantification of intracellular α-KG is therefore essential for researchers, scientists, and drug development professionals studying these processes. This document provides detailed protocols for the quantification of α-KG in cell culture samples using three common methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and commercially available enzymatic assay kits.
Methods Overview
The choice of method for α-KG quantification depends on the required sensitivity, specificity, throughput, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method that requires chemical derivatization to make α-KG volatile.[1][5] It is considered a gold standard for metabolomics.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and specificity and can often be performed with less extensive sample derivatization compared to GC-MS.[5][6]
-
Enzymatic Assay Kits are convenient, high-throughput methods based on colorimetric or fluorometric detection of products from enzymatic reactions involving α-KG.[7][8] They are well-suited for rapid analysis of many samples.
Data Presentation
The intracellular concentration of α-KG can vary significantly depending on the cell type, growth conditions, and metabolic state. The following table summarizes reported concentration ranges for α-KG in different cell culture studies, providing a reference for expected values.
| Method | Cell Type | Reported α-KG Concentration Range | Reference |
| GC-MS | Various Mammalian Cells | 0.1 µM to 100 µM | [1] |
| Enzymatic Assay (Fluorometric) | Not specified | 0.08 to 20 µM | [8] |
| Enzymatic Assay (Colorimetric) | Not specified | 1.3 to 200 µM | [8] |
| Enzymatic Assay (Fluorometric) | Not specified | 10 to 200 µM | [7] |
| Enzymatic Assay (Colorimetric) | Not specified | 50 to 1,000 µM | [7] |
Experimental Protocols
Protocol 1: Quantification of α-Ketoglutarate by GC-MS
This protocol is based on the principle of quenching metabolic activity, extracting intracellular metabolites, derivatizing α-KG to increase its volatility, and then separating and quantifying it using GC-MS.[1]
Materials and Reagents:
-
Adherent mammalian cells
-
Complete culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, pre-chilled to -80°C
-
Chloroform
-
Ultrapure water
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
α-Ketoglutarate standard
-
Stable isotope-labeled internal standard (e.g., ¹³C-α-KG)
-
Nitrogen gas evaporator
-
Centrifuge
-
GC-MS system
Procedure:
-
Cell Culture and Quenching:
-
Culture cells to the desired confluence in a 6-well plate.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Add an appropriate amount of the internal standard to each sample.
-
Add 500 µL of chloroform and 200 µL of ultrapure water to the cell lysate.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase containing the polar metabolites.
-
-
Drying:
-
Dry the collected aqueous phase completely using a nitrogen gas evaporator or a vacuum concentrator. The dried extract can be stored at -80°C.[1]
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable GC column (e.g., DB-5MS) and a temperature gradient for separation.[5]
-
Set the mass spectrometer to scan for the appropriate mass-to-charge ratios (m/z) for derivatized α-KG and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve by derivatizing a series of α-KG standards of known concentrations with a fixed amount of the internal standard.[1]
-
Integrate the peak areas for the quantifier ion of α-KG and the internal standard.[1]
-
Calculate the peak area ratio (α-KG / Internal Standard) and plot it against the concentration of the standards to generate a linear regression curve.[1]
-
Use the equation from the standard curve to determine the concentration of α-KG in the samples.[1]
-
Protocol 2: Quantification of α-Ketoglutarate by LC-MS/MS
This protocol provides a general framework for α-KG quantification using LC-MS/MS, which offers high sensitivity and specificity.[5][9]
Materials and Reagents:
-
Adherent mammalian cells
-
Complete culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water, LC-MS grade
-
α-Ketoglutarate standard
-
Stable isotope-labeled internal standard (e.g., ¹³C-α-KG)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Follow steps 1 and 2 from the GC-MS protocol for cell quenching and metabolite extraction.
-
-
Drying and Reconstitution:
-
Dry the collected aqueous phase using a nitrogen gas evaporator or a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 97:3 v/v water:acetonitrile with 0.1% formic acid).[9]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable LC column (e.g., C8 or HILIC) for separation.[6][9]
-
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, with an additive such as formic acid to improve ionization.[6][9]
-
Set the mass spectrometer to operate in electrospray ionization (ESI) negative mode, targeting the [M-H]⁻ ion of α-KG at m/z 145.01.[5]
-
Use Selected Reaction Monitoring (SRM) for quantification of α-KG and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using α-KG standards of known concentrations.
-
Analyze the standards and samples by LC-MS/MS.
-
Calculate the peak area ratio of α-KG to the internal standard and use the calibration curve to determine the concentration of α-KG in the samples.
-
Protocol 3: Quantification of α-Ketoglutarate using a Commercial Enzymatic Assay Kit (Fluorometric/Colorimetric)
This protocol provides a general procedure for using commercially available enzymatic assay kits, which are based on a coupled enzyme reaction.[7][8] In these assays, α-KG is converted in a series of reactions that ultimately produce a fluorescent or colored product that is proportional to the amount of α-KG in the sample.[7][8]
Materials and Reagents:
-
Commercial α-Ketoglutarate Assay Kit (containing assay buffer, enzymes, substrate, and standard)
-
Adherent mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Microplate reader capable of measuring fluorescence or absorbance
-
10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter (recommended by some kits)
Procedure:
-
Sample Preparation:
-
Harvest cells and homogenize or lyse them according to the kit's instructions. This typically involves sonication or using the provided lysis buffer.
-
Centrifuge the lysate to remove insoluble material.
-
Some protocols may recommend deproteinization using a spin filter to prevent enzyme interference.
-
-
Standard Curve Preparation:
-
Prepare a series of α-KG standards by diluting the provided stock solution with the assay buffer as described in the kit's manual.[10]
-
-
Assay Reaction:
-
Incubation:
-
Measurement:
-
Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm or 530-540/585-595 nm) or the absorbance at the specified wavelength (e.g., 570 nm).[7]
-
-
Calculation:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve of fluorescence or absorbance versus α-KG concentration.
-
Determine the α-KG concentration in the samples from the standard curve.
-
Visualizations
Caption: Experimental workflow for α-Ketoglutarate quantification.
Caption: Role of α-Ketoglutarate in cellular pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Ketoglutaric Acid Measurement α-Ketoglutarate Assay Kit-Fluorometric Dojindo [dojindo.com]
- 3. Effect of Alpha-Ketoglutarate on Growth and Metabolism of Cells Cultured on Three-Dimensional Cryogel Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the nuclear concentration of α-ketoglutarate during adipocyte differentiation by using a fluorescence resonance energy transfer-based biosensor with nuclear localization signals [jstage.jst.go.jp]
- 5. Alpha-Ketoglutaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. helixchrom.com [helixchrom.com]
- 7. caymanchem.com [caymanchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Accurate Quantification of Oxaloglutarate using a Novel LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxaloglutarate, a key tricarboxylic acid intermediate, is emerging as a significant biomolecule in cellular metabolism and signaling pathways. As an analogue of the well-studied alpha-ketoglutarate (2-oxoglutarate), it plays a crucial role in the Krebs (TCA) cycle.[1][2] Beyond its central role in energy metabolism, this compound is a ligand for the oxoglutarate receptor 1 (OXGR1), a G protein-coupled receptor implicated in various physiological processes, including cardiac hypertrophy and inflammatory responses.[3][4] Accurate measurement of this compound in biological matrices is therefore critical for understanding its role in health and disease, and for the development of novel therapeutics targeting these pathways.
This application note presents a detailed protocol for the sensitive and accurate quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on established principles for the analysis of polar, organic carboxylic acids, providing a robust workflow from sample preparation to data analysis.
Signaling Pathway
This compound, along with its analogue α-ketoglutarate, acts as a signaling molecule by binding to the G protein-coupled receptor OXGR1.[3] Activation of OXGR1 can initiate downstream signaling cascades, such as the regulation of the TYK2-STAT3 pathway, which is involved in cellular processes like hypertrophy.[1] The precise signaling cascade can be cell-type specific.
Caption: this compound signaling via the OXGR1 receptor.
Experimental Workflow
The overall workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing. A detailed breakdown of each step is provided in the experimental protocols section.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
1. Materials and Reagents
-
Oxaloglutaric acid standard (Sigma-Aldrich or equivalent)
-
Isotopically labeled internal standard (e.g., 13C-labeled this compound, if available; otherwise, a structurally similar labeled compound)
-
LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)
-
Formic acid (Thermo Fisher Scientific or equivalent)
-
Human plasma (BioIVT or other certified vendor)
2. Sample Preparation
This protocol is designed for the extraction of this compound from human plasma.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Solvent A).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
Given the polar nature of this compound, a mixed-mode chromatography approach is recommended to achieve good retention and separation.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 AX (Mixed-Mode), 1.7 µm, 2.1 x 100 mm or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 2.6 |
| Mobile Phase B | 10 mM Ammonium Formate in 50:50 Methanol:Water, pH 9.4 |
| Gradient | 0-1 min: 5% B; 1-7 min: 5-95% B; 7-8 min: 95% B; 8-8.1 min: 95-5% B; 8.1-10 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
4. Predicted MRM Transitions for this compound
The molecular weight of oxaloglutaric acid (C7H8O7) is 204.13 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ will have an m/z of 203.02. The following are proposed MRM transitions based on predicted fragmentation, which should be optimized experimentally.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) (Proposed) |
| This compound | 203.02 | 159.03 | -20 |
| This compound | 203.02 | 115.04 | -25 |
Note: The product ion m/z 159.03 corresponds to the loss of CO₂ (44 Da), and m/z 115.04 corresponds to the loss of both CO₂ and C₂H₂O (44 + 42 Da). These transitions require empirical validation.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar tricarboxylic acid analyses and should be confirmed during method validation.[5]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | 85 - 115% |
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate quantification of this compound in human plasma by LC-MS/MS. The described method, utilizing a robust sample preparation technique and advanced mixed-mode chromatography, offers the sensitivity and specificity required for both research and clinical applications. The provided workflow and protocols can be adapted for other biological matrices, making this a valuable tool for researchers investigating the role of this compound in metabolic and signaling pathways. It is recommended that the proposed MRM transitions and method performance parameters be fully validated in the user's laboratory.
References
- 1. The oxoglutarate receptor 1 (OXGR1) modulates pressure overload-induced cardiac hypertrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P. aeruginosa Metabolome Database: Oxoglutaric acid (PAMDB000623) [pseudomonas.umaryland.edu]
- 3. OXGR1 - Wikipedia [en.wikipedia.org]
- 4. gosset.ai [gosset.ai]
- 5. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Oxaloglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of molecules through complex biochemical pathways. Oxaloglutarate, also known as α-ketoglutarate, is a key intermediate in the citric acid (TCA) cycle and a crucial substrate for numerous enzymes, including aminotransferases and 2-oxoglutarate-dependent dioxygenases.[1][2] The ability to synthesize isotopically labeled this compound with high purity and enrichment is therefore essential for a wide range of tracer studies in basic research and drug development.
This document provides detailed protocols for the synthesis of stable isotope-labeled this compound, focusing on commonly used isotopes such as Carbon-13 (¹³C) and Deuterium (²H). Both chemical and chemo-enzymatic approaches are presented, offering flexibility depending on the desired labeling pattern and available resources. Additionally, this guide outlines the application of these labeled compounds in tracer studies and provides visualizations of the synthetic workflow and relevant metabolic pathways.
Data Presentation: Synthesis of Labeled this compound
The following table summarizes quantitative data from representative synthetic methods for stable isotope-labeled this compound and its precursors. This allows for a direct comparison of yields and isotopic enrichment levels.
| Labeled Compound | Starting Material | Labeling Position(s) | Method | Overall Yield (%) | Isotopic Enrichment (%) | Reference |
| [1-¹³C]2-Oxoglutaric Acid | ¹³C-cyanide | C1 | Chemical Synthesis | Not explicitly stated, but multi-step | >99 | [3] |
| (3-¹³C)-2-oxoglutaric acid | Ethyl bromoacetate-¹³C | C3 | Chemical Synthesis | High | >98 | [4] |
| (4-¹³C)-2-oxoglutaric acid | Ethyl bromoacetate-¹³C | C4 | Chemical Synthesis | High | >98 | [4] |
| (5-¹³C)-2-oxoglutaric acid | Paraformaldehyde-¹³C | C5 | Chemical Synthesis | High | >98 | [4] |
| (3,4-¹³C₂)-2-oxoglutaric acid | Ethyl bromoacetate-¹³C | C3, C4 | Chemical Synthesis | High | >98 | [4] |
| (2-²H)-L-Glutamic acid | 2-oxoglutaric acid, (²H₆)ethanol | C2 | Enzymatic Conversion | High | >98 | [4] |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of Specifically ¹³C-Labeled 2-Oxoglutaric Acid
This protocol is based on the chemical synthesis of labeled precursors followed by enzymatic conversion, allowing for specific labeling at various carbon positions.[4]
Part A: Chemical Synthesis of ¹³C-Labeled Precursors
This part of the protocol will vary depending on the desired labeling pattern. For example, the synthesis of (3-¹³C)-, (4-¹³C)-, (5-¹³C)-, and (3,4-¹³C₂)-2-oxoglutaric acid can be achieved starting from simple ¹³C-enriched compounds like ethyl bromoacetate and paraformaldehyde.[4] A general multi-step chemical synthesis scheme is employed to produce the specifically labeled 2-oxoglutaric acid on a gram scale with high yields.
Part B: Enzymatic Conversion to L-Glutamic Acid (Optional Intermediate Step)
For certain applications, conversion to L-glutamic acid can be a useful intermediate step.
-
Reaction Mixture: Prepare a solution containing the ¹³C-labeled 2-oxoglutaric acid, ammonium chloride (¹⁵NH₄Cl can be used for dual labeling), and NADH.
-
Enzyme Addition: Add glutamate dehydrogenase (GDH).
-
Incubation: Incubate the reaction mixture under optimal conditions for the enzyme (e.g., specific pH and temperature).
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., HPLC or NMR).
-
Purification: Purify the resulting labeled L-glutamic acid using ion-exchange chromatography.
Part C: Enzymatic Conversion to 2-Oxoglutaric Acid
This step is for converting a labeled precursor like L-glutamic acid to the final product.
-
Reaction Mixture: Prepare a solution of the isotopically labeled L-glutamic acid.
-
Enzyme Addition: Add L-glutamate oxidase. For improved efficiency and reuse, the enzyme can be co-immobilized with catalase to decompose the hydrogen peroxide byproduct.[5]
-
Incubation: Incubate at room temperature with gentle agitation.[5]
-
Monitoring: Track the formation of α-ketoglutarate using techniques like HPLC.
-
Purification: Purify the labeled 2-oxoglutaric acid from the reaction mixture using appropriate chromatographic techniques. The product can be characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and isotopic enrichment.[4]
Protocol 2: Chemical Synthesis of [1-¹³C]2-Oxoglutaric Acid
This protocol outlines a chemical synthesis route to produce 2-oxoglutaric acid labeled at the C1 position.[3]
-
Starting Material: The synthesis starts with a non-labeled precursor which is then reacted with a ¹³C-labeled cyanide ion.
-
Cyanation: The initial step involves the formation of a cyano-intermediate using a ¹³C-labeled cyanide source (e.g., K¹³CN).
-
Hydrolysis: The resulting nitrile group is then hydrolyzed under acidic or basic conditions to form the carboxylic acid at the C1 position.
-
Purification: The final product, [1-¹³C]2-Oxoglutaric Acid, is purified using column chromatography.
-
Characterization: The structure and isotopic purity of the final compound are confirmed using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Visualizations
Synthetic Workflow
Caption: Chemo-enzymatic synthesis workflow for labeled this compound.
Metabolic Pathway: The Citric Acid (TCA) Cycle
Caption: this compound as a key intermediate in the TCA cycle.
Applications in Tracer Studies
Stable isotope-labeled this compound is a powerful tool for elucidating metabolic pathways and enzyme mechanisms.
-
Metabolic Flux Analysis: By introducing a labeled this compound into a biological system (cell culture, animal model), researchers can track the incorporation of the isotope into downstream metabolites of the TCA cycle and connected pathways (e.g., amino acid biosynthesis, gluconeogenesis). This provides quantitative data on the rates (fluxes) of these pathways under different physiological or pathological conditions.[6]
-
Enzyme Kinetics and Mechanism: Labeled this compound can be used as a substrate to study the kinetics and mechanisms of enzymes for which it is a cofactor, such as 2-oxoglutarate-dependent oxygenases.[7][8] These studies can provide insights into enzyme-substrate interactions and the catalytic process.
-
Drug Development: In drug development, labeled this compound can be used to assess the effect of a drug candidate on specific metabolic pathways. By monitoring changes in the metabolism of the labeled tracer, researchers can identify on-target and off-target effects of the compound.
Conclusion
The synthesis of stable isotope-labeled this compound is a critical capability for modern biomedical research. The protocols and data presented here provide a comprehensive resource for laboratories looking to produce and utilize these essential tracer molecules. The choice between chemical and chemo-enzymatic methods will depend on the specific labeling pattern required and the expertise available. Careful execution of these protocols and subsequent tracer studies will continue to provide valuable insights into the intricate network of metabolic pathways.
References
- 1. 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Roles of 2-oxoglutarate oxygenases and isopenicillin N synthase in β-lactam biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00002F [pubs.rsc.org]
- 8. Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application of 2-Oxoglutarate in Enzymatic Assays for Dioxygenases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoglutarate (2-OG), also known as alpha-ketoglutarate, is a key intermediate in the tricarboxylic acid (TCA) cycle and serves as a crucial co-substrate for a large superfamily of non-heme iron(II)-dependent dioxygenases (2-OGDDs).[1][2][3] These enzymes play pivotal roles in a multitude of biological processes, including collagen biosynthesis, hypoxia sensing, histone demethylation, DNA repair, and fatty acid metabolism.[3][4][5] The catalytic versatility of 2-OGDDs, which includes hydroxylation, demethylation, halogenation, and desaturation reactions, makes them attractive targets for drug development in therapeutic areas such as oncology, cardiovascular disease, and anemia.[2][6][7]
The core reaction mechanism of 2-OGDDs involves the coupling of the oxidative decarboxylation of 2-oxoglutarate to succinate and CO2 with the oxidation of a prime substrate.[1][8] This process is dependent on molecular oxygen and a ferrous iron (Fe(II)) cofactor.[1][3] Ascorbate is often included in assays as it helps maintain the iron in its reduced ferrous state.[1][3] Given the central role of 2-oxoglutarate, its application in enzymatic assays is fundamental for characterizing enzyme activity, determining kinetic parameters, and screening for inhibitors.
This document provides detailed application notes and protocols for the use of 2-oxoglutarate in various enzymatic assays for dioxygenases.
Catalytic Mechanism of Fe(II)/2-Oxoglutarate-Dependent Dioxygenases
The catalytic cycle of Fe(II)/2-OG-dependent dioxygenases is a well-orchestrated process. Initially, the ferrous iron binds to the active site of the enzyme, followed by the bidentate coordination of 2-oxoglutarate, which displaces two water molecules.[1] The binding of the primary substrate then creates a site for molecular oxygen to bind to the iron center.[1] This is followed by the oxidative decarboxylation of 2-OG, leading to the formation of a highly reactive ferryl-oxo (Fe(IV)=O) intermediate, succinate, and CO2.[1][8] This potent oxidizing intermediate then reacts with the prime substrate, typically through hydrogen abstraction followed by radical recombination, to yield the hydroxylated product and regenerate the Fe(II) state of the enzyme for the next catalytic cycle.[8]
Caption: Catalytic cycle of a typical Fe(II)/2-oxoglutarate-dependent dioxygenase.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used assay components and kinetic parameters of representative 2-OGDDs.
Table 1: Typical Reagent Concentrations in 2-OGDD Assays
| Reagent | Concentration Range | Purpose | Reference(s) |
| 2-Oxoglutarate | 50 µM - 500 µM | Co-substrate | [9] |
| FeSO₄ | 1 µM - 50 µM | Co-factor | [9] |
| Ascorbate | 1 mM - 5 mM | Reducing agent to maintain Fe(II) state | [9][10] |
| Catalase | 0.6 mg/mL | Scavenges H₂O₂ | [9] |
| Dithiothreitol (DTT) | 1 mM | Reducing agent | [9] |
| Dioxygenase Enzyme | 5 µM - 20 µM | Catalyst | [10] |
| Prime Substrate | Variable (often around Km) | Substrate to be modified | [9] |
Table 2: Kinetic Parameters for Selected 2-Oxoglutarate-Dependent Dioxygenases
| Enzyme | Substrate | Km for 2-Oxoglutarate | Reference(s) |
| Prolyl Hydroxylase Domain 2 (PHD2) | HIF-1α peptide | 43.3 ± 7.3 μM | [9] |
| Factor Inhibiting HIF (FIH) | - | Kₘ values range from 1 μM to 60 μM for various PHDs | [9] |
| Taurine Dioxygenase (TauD) | Taurine | - | [11][12] |
| Ectoine Hydroxylase | Ectoine | - | [13] |
Experimental Protocols
Several assay formats can be employed to measure the activity of 2-OGDDs by monitoring the consumption of substrates (2-oxoglutarate, O₂) or the formation of products (succinate, CO₂, modified substrate).
Protocol 1: Enzyme-Coupled Spectrophotometric Assay for Succinate Detection
This is a generic assay applicable to most 2-OGDDs, as it detects the common product, succinate. The formation of succinate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[11]
Principle:
-
Dioxygenase Reaction: 2-Oxoglutarate + Substrate + O₂ → Succinate + CO₂ + Oxidized Substrate
-
Coupling Reactions:
-
Succinate + CoA + ATP --(Succinyl-CoA Synthetase)--> Succinyl-CoA + ADP + Pi
-
ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
-
Materials:
-
Dioxygenase enzyme of interest
-
2-Oxoglutarate
-
Prime substrate
-
FeSO₄
-
Ascorbate
-
Catalase
-
HEPES or Tris-HCl buffer (pH 7.5-8.0)
-
Succinyl-CoA synthetase (SCS)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Reduced nicotinamide adenine dinucleotide (NADH)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a "Coupling Enzyme Mix" containing SCS, PK, LDH, CoA, ATP, PEP, and NADH in the reaction buffer.
-
In a 96-well plate, add the following to each well:
-
Reaction buffer
-
FeSO₄ (e.g., final concentration 50 µM)
-
Ascorbate (e.g., final concentration 2 mM)
-
Catalase (e.g., final concentration 0.6 mg/mL)
-
Prime substrate (at desired concentration)
-
2-Oxoglutarate (at desired concentration, e.g., 200 µM)
-
Coupling Enzyme Mix
-
-
Initiate the reaction by adding the dioxygenase enzyme.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). This rate is stoichiometric to the rate of succinate formation.
Protocol 2: Colorimetric Assay for Succinate Detection
This method also detects succinate but results in a colored product that can be measured with a standard spectrophotometer.[13]
Principle:
-
Dioxygenase Reaction: As in Protocol 1.
-
Coupling Reaction: Succinate + CoA + ATP --(Succinyl-CoA Synthetase)--> Succinyl-CoA + ADP + Pi
-
Detection: The inorganic phosphate (Pi) produced is quantified using a malachite green-based colorimetric assay, which forms a colored complex with molybdate.
Materials:
-
Reagents for the dioxygenase reaction as in Protocol 1.
-
Succinyl-CoA synthetase (SCS)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizer)
-
Phosphate standard solution
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance in the visible range (e.g., 620-660 nm).
Procedure:
-
Perform the dioxygenase and the SCS coupling reaction in a suitable buffer (e.g., 20 mM MES, pH 6.5, 1 mM CoA, 1 mM ATP, 10 mM MgCl₂) for a fixed time (e.g., 30-60 minutes) at 37°C.[10]
-
Stop the reaction (e.g., by adding EDTA or a strong acid, depending on the malachite green reagent formulation).
-
Add the Malachite Green reagent to each well and incubate for 15-30 minutes at room temperature to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm).
-
Create a standard curve using the phosphate standard solution to determine the concentration of Pi, and thus succinate, produced in the enzymatic reaction.
Protocol 3: Fluorescence-Based Assay for 2-Oxoglutarate Depletion
This assay measures the consumption of 2-oxoglutarate by derivatizing the remaining 2-OG with o-phenylenediamine to form a fluorescent product.[9]
Principle:
-
Dioxygenase Reaction: As in Protocol 1.
-
Derivatization: Remaining 2-Oxoglutarate + o-phenylenediamine → Fluorescent Product
Materials:
-
Reagents for the dioxygenase reaction as in Protocol 1.
-
o-phenylenediamine (OPD) solution (in HCl)
-
NaOH solution
-
96-well black microplate
-
Fluorescence microplate reader.
Procedure:
-
Perform the dioxygenase reaction in a suitable buffer for a fixed time at 37°C.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Add the OPD solution to each well and incubate (e.g., at 90°C for 30 minutes) to allow for the derivatization reaction.
-
Cool the plate and add NaOH to neutralize the acid and enhance fluorescence.
-
Measure the fluorescence (e.g., excitation at 340 nm, emission at 420 nm).
-
A decrease in fluorescence compared to a no-enzyme control indicates 2-oxoglutarate consumption. A standard curve of 2-oxoglutarate should be prepared and derivatized in the same manner to quantify the amount consumed.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a general experimental workflow for a 2-OGDD assay and the central role of 2-oxoglutarate in cellular metabolism and signaling.
Caption: General experimental workflow for a 2-oxoglutarate-dependent dioxygenase assay.
Caption: Central role of 2-oxoglutarate in metabolism and dioxygenase-mediated signaling.
Conclusion
The use of 2-oxoglutarate is indispensable for the study of Fe(II)/2-oxoglutarate-dependent dioxygenases. The choice of assay method depends on the specific research question, available instrumentation, and the nature of the prime substrate. The protocols provided herein offer robust and adaptable methods for characterizing enzyme activity and screening for modulators of this important class of enzymes. Careful consideration of co-factor concentrations and the inclusion of reagents like ascorbate and catalase are critical for obtaining reliable and reproducible data.
References
- 1. Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Mechanisms of Fe(II)- and 2-Oxoglutarate-dependent Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxoglutarate and Fe2+-Dependent Dioxygenases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Frontiers | Identification of Disease-Related 2-Oxoglutarate/Fe (II)-Dependent Oxygenase Based on Reduced Amino Acid Cluster Strategy [frontiersin.org]
- 5. 2-Oxoglutarate-dependent dioxygenases are sensors of energy metabolism, oxygen availability, and iron homeostasis: potential role in the regulation of aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Developing a colorimetric assay for Fe(II)/2-oxoglutarate-dependent dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolic Flux Analysis Using Oxaloglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaloglutarate, also known as α-ketoglutarate (α-KG), is a pivotal intermediate in cellular metabolism, situated at the crossroads of the tricarboxylic acid (TCA) cycle and nitrogen metabolism.[1] It serves as a key substrate for numerous enzymatic reactions, making it an ideal target for studying metabolic flux. Isotope-assisted metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[2] By introducing a stable isotope-labeled form of this compound (e.g., ¹³C-oxaloglutarate) into an in vitro cell culture system, researchers can trace the path of the labeled carbon atoms through various metabolic pathways. This provides a dynamic view of cellular metabolism that cannot be achieved through static metabolite measurements alone.[3][4]
These application notes provide a comprehensive guide to utilizing isotope-labeled this compound for in vitro metabolic flux studies, covering experimental design, detailed protocols, data analysis, and interpretation.
Core Principles
The fundamental principle behind using isotope-labeled this compound for metabolic flux analysis is the introduction of a tracer into a biological system at a metabolic and isotopic steady state.[2][5] The labeled this compound is taken up by the cells and enters the metabolic network. Through a series of enzymatic reactions, the labeled carbon atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution (MID) of these metabolites using mass spectrometry, the relative contribution of this compound to their synthesis can be determined.[6] This information is then used in computational models to calculate the intracellular metabolic fluxes.[2]
A key consideration is the low cell permeability of this compound. To overcome this, cell-permeable ester derivatives of this compound, such as diethyl-α-ketoglutarate, can be synthesized and used. These esters readily cross the cell membrane and are hydrolyzed by intracellular esterases to release the labeled this compound.[7]
Key Applications
-
TCA Cycle Dynamics: Tracing the metabolism of labeled this compound provides direct insights into the oxidative and reductive fluxes of the TCA cycle.[8]
-
Amino Acid Metabolism: As a precursor for the synthesis of glutamate and glutamine, labeled this compound can be used to quantify the flux towards these and other amino acids.[8]
-
Nitrogen Metabolism: this compound is a critical link between carbon and nitrogen metabolism, and tracing its fate can elucidate the dynamics of nitrogen assimilation and transport.[1]
-
Drug Discovery and Development: Understanding how a drug candidate alters metabolic fluxes through key pathways involving this compound can provide valuable information on its mechanism of action and potential off-target effects.
-
Disease Metabolism: Studying the metabolic rewiring in diseases such as cancer, where alterations in the TCA cycle and glutamine metabolism are common, can be facilitated by using labeled this compound.[9]
Data Presentation
Table 1: Recommended Concentrations for Labeled this compound Tracer Studies
| Cell Type | Labeled Tracer | Concentration Range | Incubation Time | Reference |
| C2C12 Myoblasts | α-Ketoglutarate | 0.1 mM - 1.0 mM | 24 - 120 hours | [10] |
| Human Neuroblastoma | 2-Hydroxyglutarate (related metabolite) | 0.1 mM | 24 - 48 hours | [11] |
| Hepatocytes | α-Ketoglutarate | 0.5 mM - 5 mM | Not Specified | |
| Sarcoma Cells | [U-¹³C]-Glutamine (feeds into this compound) | 2 mM | Not Specified | [12] |
Table 2: Example Mass Isotopomer Distribution Data from a ¹³C₅-Oxaloglutarate Tracing Experiment
| Metabolite | Mass Isotopologue | Relative Abundance (%) |
| This compound | M+0 | 5 |
| M+5 | 95 | |
| Glutamate | M+0 | 20 |
| M+5 | 80 | |
| Citrate | M+0 | 50 |
| M+2 | 30 | |
| M+4 | 15 | |
| M+5 | 5 | |
| Succinate | M+0 | 40 |
| M+4 | 60 | |
| Malate | M+0 | 45 |
| M+4 | 55 |
Experimental Protocols
Protocol 1: Preparation of Cell-Permeable Labeled this compound
This protocol describes the preparation of a stock solution of diethyl-[1-¹³C]-α-ketoglutarate, a cell-permeable derivative.
Materials:
-
Diethyl-[1-¹³C]-α-ketoglutarate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
In a sterile environment, weigh the desired amount of diethyl-[1-¹³C]-α-ketoglutarate.
-
Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Cell Culture and Isotope Labeling
This protocol outlines the procedure for labeling cultured cells with the prepared tracer.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Culture medium lacking unlabeled glutamine (for glutamine-free experiments)
-
Prepared stock solution of labeled this compound derivative
-
Cell culture plates or flasks
Procedure:
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare the labeling medium by supplementing the appropriate base medium with the desired final concentration of the labeled this compound derivative. For example, to achieve a 1 mM final concentration from a 100 mM stock, add 10 µL of the stock solution to 1 mL of medium.
-
Aspirate the existing medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a time course determined by the specific metabolic pathway of interest. For TCA cycle intermediates, isotopic steady state is typically reached within a few hours.[5]
-
At each time point, proceed immediately to metabolite extraction.
Protocol 3: Metabolite Extraction and Quenching
This protocol details the critical steps of rapidly halting metabolic activity and extracting intracellular metabolites.
Materials:
-
80% Methanol (-80°C)
-
Cell scraper
-
Dry ice
-
Centrifuge
Procedure:
-
Quench metabolism by aspirating the labeling medium and immediately placing the culture plate on dry ice.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Store the metabolite extracts at -80°C until analysis.
Protocol 4: LC-MS/MS Analysis of Labeled Metabolites
This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Mass Spectrometry.
Materials:
-
Metabolite extracts
-
LC-MS/MS system (e.g., coupled to a high-resolution mass spectrometer)
-
Appropriate chromatography column for separating organic acids (e.g., a C18 column)[13]
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Inject the samples onto the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Acquire mass spectrometry data in full scan mode to detect all mass isotopologues of the metabolites of interest.
-
The mass spectrometer should be operated in negative ionization mode for the detection of TCA cycle intermediates.[13]
-
Analyze the data to determine the relative abundance of each mass isotopologue for all detected metabolites.
Visualizations
Caption: Metabolic fate of ¹³C₅-Oxaloglutarate in vitro.
Caption: Experimental workflow for metabolic flux analysis.
Caption: Logical relationship of experimental and analytical phases.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism and kinetics of the 2-oxoglutarate dehydrogenase system from pig heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Esterification of [1-13C]-Alpha-Ketoglutarate Enhances Membrane Permeability and Allows for Noninvasive Tracing of Glutamate and Glutamine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic studies of glutamate dehydrogenase. The reductive amination of 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Alpha-Ketoglutaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
Commercial Sources and Research Applications of High-Purity Alpha-Ketoglutarate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial sources for high-purity alpha-ketoglutarate (α-KG) and detailed application notes and protocols for its use in research settings. α-KG is a pivotal intermediate in the Krebs cycle and plays a crucial role in various cellular processes, including energy metabolism, amino acid synthesis, nitrogen transport, and epigenetic regulation. Its significance in these pathways has made it a molecule of great interest in studies related to metabolic diseases, aging, and cancer.
Commercial Availability of High-Purity Alpha-Ketoglutarate
A variety of chemical suppliers offer high-purity alpha-ketoglutarate suitable for research purposes. The compound is available in different forms, including the free acid and as a salt (e.g., calcium or sodium salt), with purities often exceeding 99%. Researchers should select a grade appropriate for their specific application, such as "biotechnology grade" or "cell culture tested."
| Supplier | Product Name | Purity | Form | CAS Number | Key Features |
| Sigma-Aldrich | α-Ketoglutaric acid | ≥99% | Powder | 328-50-7 | BioReagent, suitable for cell culture and insect cell culture.[1][2] |
| Molecular Depot | Alpha-Ketoglutarate (Highly Pure) | High Purity | Powder | 328-50-7 | Biotechnology grade, suitable for a wide array of chemical and biochemical applications.[3] |
| Natural Field | α-Ketoglutaric Acid | 99% | Powder | 328-50-7 | FSSC22000/HALAL certified.[4] |
| Spectrum Chemical | alpha-Ketoglutaric Acid | ≥99% | Crystalline Powder | 328-50-7 | Ungraded, suitable for general industrial use or research purposes.[5][6] |
| Fivescore Labs | Ultra High Purity Ca-AKG | ≥99% | Powder (Calcium Salt) | Not specified | Third-party lab tested for purity.[7] |
| ProVita Biotech | Pure Bulk AKG Alpha Ketoglutaric Acid Powder | 98% | Fine White Crystalline Powder | Not specified | Bulk supplier.[8] |
Application Notes and Experimental Protocols
Alpha-ketoglutarate's multifaceted role in cellular physiology allows for its use in a wide range of experimental contexts. Below are detailed protocols for key research applications.
Cell Culture Applications
α-KG is frequently used as a supplement in cell culture media to investigate its effects on cell proliferation, differentiation, and metabolism. A cell-permeable derivative, dimethyl-α-ketoglutarate (DM-αKG), is often used to increase intracellular α-KG levels.
Objective: To assess the effect of α-KG on the proliferation and metabolic activity of C2C12 myoblasts.
Materials:
-
High-purity alpha-ketoglutarate (Sigma-Aldrich, Cat. No. K1128)
-
C2C12 myoblast cell line (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
96-well plates for proliferation assays
-
MTT or BrdU assay kit for proliferation analysis
Protocol:
-
Cell Seeding: Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 96-well plates at a density of 5 x 10³ cells per well.
-
α-KG Treatment: Prepare stock solutions of α-KG in sterile PBS and filter-sterilize. The day after seeding, replace the culture medium with fresh medium containing various concentrations of α-KG (e.g., 0.1 mM, 1 mM, 10 mM, 20 mM, 30 mM).[9] A control group should receive medium with vehicle (PBS) only.
-
Proliferation Assay (MTT):
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the control group. A dose-response curve can be generated to determine the optimal concentration for cell growth.
Expected Results: Lower concentrations of α-KG (e.g., 0.1 mM and 1.0 mM) have been shown to stimulate C2C12 cell growth, while higher concentrations may be inhibitory.[9]
Experimental Workflow for Cell-Based Assays
Caption: Workflow for assessing the effect of α-KG on cell proliferation.
Enzyme Assay: α-Ketoglutarate Quantification
Quantifying intracellular or extracellular levels of α-KG is crucial for understanding its metabolic role. Commercially available assay kits provide a sensitive and straightforward method for this purpose.
Objective: To measure the concentration of α-KG in cell lysates using a colorimetric/fluorometric assay kit.
Materials:
-
Alpha Ketoglutarate (alpha KG) Assay Kit (e.g., Abcam, ab83431 or Sigma-Aldrich, MAK054)[6][10]
-
Cell lysates or tissue homogenates
-
Microplate reader capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm.
Protocol (based on a typical kit): [6]
-
Sample Preparation:
-
Harvest cells (e.g., 2 x 10⁶ cells) and wash with cold PBS.
-
Homogenize cells in the provided assay buffer on ice.
-
Centrifuge to remove insoluble material.
-
Perform a deproteinization step if required by the kit protocol.
-
-
Standard Curve Preparation: Prepare a series of α-KG standards by diluting the provided stock solution in the assay buffer.
-
Reaction Setup:
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing the converting enzyme and probe according to the kit's instructions.
-
Add the reaction mix to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the output (absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the α-KG concentration in the samples.
Quantitative Data from a Representative α-KG Assay Kit: [10]
| Parameter | Value |
| Detection Method | Colorimetric (570 nm) or Fluorometric (Ex/Em 535/587 nm) |
| Sample Types | Tissue, Suspension cells, Adherent cells |
| Assay Type | Quantitative |
| Sensitivity | ≤ 0.01 nmol/well |
| Range | 0.01 - 10 nmol/well |
| Assay Time | 30 minutes |
Animal Studies
Animal models are invaluable for studying the systemic effects of α-KG on aging, metabolic diseases, and overall health.
Objective: To investigate the effect of dietary α-KG supplementation on healthspan and longevity in aging mice.
Materials:
-
High-purity Calcium α-Ketoglutarate (Ca-AKG)
-
Middle-aged mice (e.g., 18 months old)[11]
-
Standard rodent chow
-
Metabolic cages for monitoring food and water intake
-
Equipment for frailty assessment
Protocol:
-
Animal Housing and Diet: House mice in a controlled environment. Divide the animals into a control group receiving standard chow and a treatment group receiving chow supplemented with Ca-AKG (e.g., 2% w/w).[12]
-
Longitudinal Monitoring:
-
Monitor survival daily.
-
Measure body weight and food intake regularly.
-
Perform periodic health assessments, including a frailty index.[11]
-
-
Biochemical Analysis: At the end of the study or at specific time points, collect blood samples to measure inflammatory markers (e.g., cytokines) and other relevant biomarkers.
-
Data Analysis: Use Kaplan-Meier survival analysis to compare the lifespan of the control and treatment groups. Analyze changes in frailty and biomarkers using appropriate statistical tests.
Quantitative Data from a Study on α-KG in Aging Mice: [11]
| Parameter | Treatment Group (Ca-AKG) | Control Group |
| Median Lifespan Increase (Females) | 16.6% | - |
| Maximal Lifespan Increase (Females) | 19.7% | - |
| Reduction in Frailty (Females) | 46% | - |
| Reduction in Frailty (Males) | 41% | - |
Signaling Pathways Involving Alpha-Ketoglutarate
α-KG is a central node in several critical signaling pathways. Understanding these pathways is key to elucidating its mechanism of action.
The Krebs Cycle (Tricarboxylic Acid Cycle)
α-KG is a key intermediate in the Krebs cycle, a series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.
Caption: α-KG as a central intermediate in the Krebs Cycle.[1][13][14]
Regulation of HIF-1α
α-KG is a crucial cofactor for prolyl hydroxylases (PHDs), enzymes that regulate the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its degradation. Under hypoxic conditions or when α-KG levels are low, PHD activity is reduced, stabilizing HIF-1α and allowing it to activate genes involved in the hypoxic response.
Caption: Regulation of HIF-1α stability by α-KG and oxygen.[2][15][16]
Epigenetic Modifications
α-KG is an essential cofactor for α-KG-dependent dioxygenases, including the TET (Ten-Eleven Translocation) family of DNA demethylases and Jumonji C (JmjC) domain-containing histone demethylases. By influencing the activity of these enzymes, α-KG plays a critical role in shaping the epigenetic landscape of the cell.
Caption: Role of α-KG as a cofactor in epigenetic modifications.[3][4][10][17]
These protocols and pathways provide a foundational framework for researchers investigating the diverse biological roles of alpha-ketoglutarate. The selection of high-purity commercial sources is paramount to ensure the reliability and reproducibility of experimental findings.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. epigenie.com [epigenie.com]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic modifier alpha-ketoglutarate modulates aberrant gene body methylation and hydroxymethylation marks in diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-Ketoglutarate, the Metabolite that Regulates Aging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hypoxia-Inducible Factor 1-Alpha (HIF-1α): An Essential Regulator in Cellular Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Measuring Oxaloglutarate Dehydrogenase Activity: A Guide for Researchers
Application Notes
The 2-oxoglutarate dehydrogenase complex (OGDHc), also known as the α-ketoglutarate dehydrogenase complex, is a critical enzyme assembly located in the mitochondrial matrix. It catalyzes the conversion of α-ketoglutarate (2-oxoglutarate) to succinyl-CoA and NADH, a key regulatory step in the tricarboxylic acid (TCA) cycle.[1][2] The activity of OGDHc is a crucial indicator of mitochondrial function and cellular metabolism. Dysregulation of OGDH activity has been implicated in various neurodegenerative diseases, cancers, and metabolic disorders.[3][4] This document provides detailed protocols for measuring OGDH activity, aimed at researchers, scientists, and drug development professionals.
The primary methods for determining OGDH activity involve monitoring the production of NADH, either directly through spectrophotometry or through coupled enzyme assays that result in a colorimetric or fluorescent signal. The choice of assay depends on the sample type, required sensitivity, and available equipment.
It is important to distinguish between assays that measure OGDH activity and those that quantify OGDH protein levels, such as ELISA.[5][6] While ELISA can determine the amount of enzyme present, it does not provide information about its functional state.
Quantitative Data Summary
The kinetic properties of the OGDH complex can vary depending on the source of the enzyme and the specific conditions of the assay. The following table summarizes key quantitative data for OGDH activity.
| Parameter | Value | Organism/Tissue | Notes |
| Km for 2-oxoglutarate | 0.14 ± 0.04 mM | Azotobacter vinelandii | [7] |
| 0.15 mM | Azotobacter vinelandii | [1] | |
| Km for CoA | 0.014 mM | Azotobacter vinelandii | [1] |
| Km for NAD+ | 0.17 mM | Azotobacter vinelandii | [1] |
| Vmax | 9 ± 3 µmol·min-1·mg-1 | Azotobacter vinelandii | [7] |
| Optimal pH | ~7.8 | General (Glutamate Dehydrogenase) | The optimal pH for dehydrogenase enzymes is often slightly alkaline.[8] |
| Optimal Temperature | 50-55 °C | General (Glutamate Dehydrogenase) | Enzyme activity is temperature-dependent, with a notable decrease at higher temperatures due to denaturation.[8] |
| Tissue Distribution | High expression in heart, kidney, and other metabolically active tissues. | Human | [9] |
Signaling and Regulation of OGDH
The activity of the OGDH complex is tightly regulated by the energy state of the cell. It is allosterically activated by ADP and Ca2+ and inhibited by its products, NADH and succinyl-CoA, as well as by ATP.[2][7] This regulation ensures that the rate of the TCA cycle is matched to the cell's energy demands. The OGDH complex is also a target of oxidative stress, and its activity can be modulated by the cellular redox state.[7] Recent studies have also implicated OGDH in the regulation of signaling pathways such as the MAPK pathway.[10]
References
- 1. Kinetic properties of the 2-oxoglutarate dehydrogenase complex from Azotobacter vinelandii evidence for the formation of a precatalytic complex with 2-oxoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Oxoglutarate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 3. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. A spectrophotometric procedure for measuring oxoglutarate and determining aminotransferase activities using nicotinamide adenine dinucleotide phosphate-linked glutamate dehydrogenase from algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxoglutarate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Tissue expression of OGDH - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. OGDH is involved in sepsis induced acute lung injury through the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Oxaloglutarate in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoglutarate (AKG), also known as oxaloglutarate, is a crucial intermediate in the Krebs cycle, playing a central role in cellular energy metabolism, nitrogen balance, and as a signaling molecule.[1][2] Recent studies in mouse models have garnered significant interest in its potential therapeutic applications, particularly in the contexts of aging, metabolic diseases, and neuroprotection.[3][4][5][6] This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in mouse models, intended to serve as a comprehensive guide for researchers in this field.
Data Presentation: Quantitative Summary of In Vivo this compound Studies
The following tables summarize key quantitative data from various studies investigating the effects of this compound in mouse models.
Table 1: this compound Administration in Aging and Longevity Studies
| Mouse Strain | Age at Start of Treatment | Form of this compound | Dosage & Administration Route | Duration | Key Findings | Reference(s) |
| C57BL/6J | 18 months | Calcium AKG (CaAKG) | 2% (w/w) in diet | Lifelong | Extended lifespan by ~12%, improved healthspan by >40%, reduced frailty, and decreased systemic inflammatory cytokines. | [3][4] |
| C57BL/6J | 14 months | Calcium AKG (CaAKG) | 2% (w/w) in diet | 3 and 6 months | No significant decrease in mTORC1 signaling was detected in various tissues after 3 months. | [3] |
| Laboratory Mice | 12 months | Calcium AKG (Ca-AKG) or Sodium AKG (Na-AKG) | Diet supplement | Not Specified | Ca-AKG treated mice showed higher total antioxidant status and lower levels of thiobarbituric acid reactive substances (TBARS). | [7][8] |
Table 2: this compound Administration in Metabolic and Disease Models
| Mouse Model | Age | Form of this compound | Dosage & Administration Route | Duration | Key Findings | Reference(s) |
| High-Fat High-Fructose Diet (HFFD) | 5 months | Sodium AKG | 1% in drinking water | 8 weeks | Alleviated metabolic alterations in muscle, including triacylglyceride accumulation and glycogen depletion. | [9] |
| Parkinson's Disease (AAV-hα-Syn and A53T α-Syn transgenic) | Not Specified / 8 months | Calcium AKG (CaAKG) | 2% in diet | 3 months | Ameliorated α-synuclein pathology, rescued dopaminergic neuron degeneration, and increased nigral docosahexaenoic acid (DHA) levels. | [5] |
| Ataxia-Telangiectasia (ATM-deficient) | Not Specified | Alpha-ketoglutarate | Not Specified | Not Specified | Ameliorated insulin resistance and metabolic inflexibility, normalized plasma lipid profiles, and enhanced fatty acid oxidation. | [6] |
| D-galactose-induced brain aging | Not Specified | Alpha-ketoglutarate | Not Specified | Not Specified | Improved cognitive deficits and vestibulomotor dysfunction, and ameliorated brain oxidative damage. | [10] |
Experimental Protocols
Protocol 1: Lifespan and Healthspan Study in Aging Mice
This protocol is based on studies investigating the effects of long-term this compound supplementation on aging mice.[3][11]
1. Animal Model:
- Species: Mus musculus
- Strain: C57BL/6J (commonly used for aging studies)
- Age: 18 months (middle-aged)
- Sex: Both male and female cohorts should be included.
2. Housing and Diet:
- House mice on a 12-hour light/dark cycle at a controlled temperature (20–22°C).
- Provide ad libitum access to a standard rodent diet (e.g., Teklad 2918) for the control group.
- For the experimental group, provide the standard diet supplemented with 2% (w/w) Calcium Alpha-Ketoglutarate (CaAKG). Ensure homogeneous mixing of CaAKG into the diet.
3. Experimental Procedure:
- Randomly assign mice to control and CaAKG-supplemented diet groups.
- Monitor body weight and food intake biweekly or bimonthly.
- Perform longitudinal healthspan assessments, such as frailty index measurements, at regular intervals (e.g., every 3-6 months).
- Monitor lifespan until natural death.
4. Sample Collection and Analysis:
- For mechanistic studies, satellite cohorts can be sacrificed at specific time points (e.g., 3 and 6 months into the treatment).
- Collect blood for analysis of inflammatory cytokines (e.g., via multiplex immunoassay).
- Collect tissues (e.g., liver, muscle, brain) for histological analysis, gene expression studies, and assessment of signaling pathways (e.g., mTOR signaling via Western blot).
Protocol 2: Metabolic Study in a Diet-Induced Obesity Model
This protocol is adapted from studies examining the impact of this compound on metabolic parameters in mice fed a high-fat, high-fructose diet.[9]
1. Animal Model:
- Species: Mus musculus
- Strain: C57BL/6J (susceptible to diet-induced obesity)
- Age: 5 months
- Sex: Male
2. Housing and Diet:
- House mice under standard conditions with a 12-hour light/dark cycle.
- Control Group: Feed a standard rodent diet.
- AKG Group: Feed a standard rodent diet and provide drinking water supplemented with 1% sodium AKG.
- HFFD Group: Feed a high-fat, high-fructose diet.
- HFFD + AKG Group: Feed a high-fat, high-fructose diet and provide drinking water with 1% sodium AKG solution.
3. Experimental Procedure:
- Acclimatize mice to their respective diets for a period of 8 weeks.
- Monitor body weight, food intake, and water consumption regularly.
4. Sample Collection and Analysis:
- At the end of the study period, euthanize mice and collect tissues of interest (e.g., skeletal muscle, liver).
- Analyze tissues for metabolic parameters such as:
- Triacylglyceride levels
- Glycogen content
- Activities of key glycolytic enzymes (e.g., hexokinase, phosphofructokinase)
- Protein levels
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vivo administration of this compound in mice.
Caption: Postulated inhibitory effect of this compound on the mTOR signaling pathway.
Caption: Proposed mechanism of this compound in suppressing chronic inflammation.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.ucr.edu [search.library.ucr.edu]
- 3. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newatlas.com [newatlas.com]
- 5. Dietary intake of α-ketoglutarate ameliorates α-synuclein pathology in mouse models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-ketoglutarate stabilizes redox homeostasis and improves arterial elasticity in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-ketoglutarate partially alleviates effects of high-fat high-fructose diet in mouse muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
Probing the Activity of 2-Oxoglutarate-Dependent Oxygenases with Oxaloglutarate Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoglutarate (2OG)-dependent oxygenases are a vast superfamily of enzymes that play crucial roles in various physiological and pathological processes, including hypoxia sensing, epigenetic regulation, collagen biosynthesis, and DNA/RNA repair.[1][2] These enzymes utilize 2-oxoglutarate (also known as α-ketoglutarate) and molecular oxygen as co-substrates to catalyze a wide range of oxidative reactions.[3][4] The dysregulation of 2OG oxygenases is implicated in numerous diseases, including cancer, anemia, and ischemic diseases, making them attractive targets for therapeutic intervention.[2][5]
Oxaloglutarate derivatives, structural analogs of 2-oxoglutarate, have emerged as powerful chemical probes to investigate the function and activity of these enzymes.[3][6] These derivatives can act as competitive inhibitors or, in some cases, enhancers of enzyme activity, providing valuable tools for target validation and drug discovery.[1][7] This document provides detailed application notes and experimental protocols for utilizing this compound derivatives as chemical probes for 2OG-dependent oxygenases.
Key Applications
This compound derivatives serve as versatile tools in several key research and development areas:
-
Target Validation: By selectively inhibiting or activating specific 2OG oxygenases, these probes help to elucidate the biological functions of individual enzymes and validate them as therapeutic targets.
-
Enzyme Characterization: They are instrumental in studying the kinetics and mechanism of 2OG oxygenases, providing insights into their substrate specificity and catalytic activity.
-
Drug Discovery: this compound derivatives serve as foundational scaffolds for the development of more potent and selective inhibitors with therapeutic potential.[3][5]
-
Induction of Hypoxic-like States: Cell-permeable derivatives like Dimethyloxalylglycine (DMOG) are widely used to stabilize Hypoxia-Inducible Factor-α (HIF-α), mimicking a hypoxic response for in vitro and in vivo studies.[3][8]
-
Epigenetic Research: As inhibitors of histone demethylases, these compounds are crucial for investigating the role of epigenetics in gene regulation and disease.[3][9]
Featured this compound Derivatives
A variety of this compound derivatives have been synthesized and characterized. The choice of probe depends on the specific application and the target oxygenase.
-
N-Oxalylglycine (NOG): A broad-spectrum inhibitor of many 2OG-dependent oxygenases.[6][10] Its di-acid nature limits cell permeability, making it more suitable for in vitro enzyme assays.[5]
-
Dimethyloxalylglycine (DMOG): A cell-permeable dimethyl ester prodrug of NOG.[9] It is widely used to induce HIF-1α stabilization in cell culture and in vivo.[8][11]
-
N-Oxalyl Amino Acids: A class of derivatives where the glycine of NOG is replaced by other amino acids. This allows for the exploration of the active site and the development of more selective inhibitors.[5][12]
-
C3/C4-Substituted 2-Oxoglutarate Derivatives: Modifications at the C3 and C4 positions of the 2-oxoglutarate backbone can lead to compounds that either inhibit or enhance the activity of specific oxygenases.[1]
-
Photoreactive Probes: These probes incorporate a photoactivatable cross-linking group and an affinity tag, enabling the identification of enzyme-substrate interactions and off-target effects.[2][13]
Quantitative Data Summary
The inhibitory or enhancing activity of various this compound derivatives against different 2-oxoglutarate-dependent oxygenases is summarized in the tables below. This data is crucial for selecting the appropriate probe and concentration for a given experiment.
Table 1: Inhibitory Activity (IC50) of N-Oxalylglycine (NOG) and its Derivatives against Various Oxygenases
| Compound | Target Enzyme | IC50 (µM) | Reference |
| N-Oxalylglycine (NOG) | JMJD2A | 250 | [10] |
| N-Oxalylglycine (NOG) | JMJD2C | 500 | [10] |
| N-Oxalylglycine (NOG) | JMJD2E | 24 | [10] |
| N-Oxalylglycine (NOG) | PHD1 | 2.1 | [10] |
| N-Oxalylglycine (NOG) | PHD2 | 5.6 | [10] |
| DR025 (8-HQ derivative) | JMJD2E | 58.4 | [2] |
| DR025 (8-HQ derivative) | PHD2 | 41.8 | [2] |
| DR016 (8-HQ derivative) | FBXL11 (KDM2A) | 9.1 | [2] |
Table 2: Kinetic Parameters for FIH with 2OG and its Derivatives [1]
| Cosubstrate | Substrate | Kmapp (µM) | vmaxapp (pmol/min) |
| 2OG | HIF-1α788–822 | 1.8 ± 0.2 | 2.4 ± 0.1 |
| 2OG | CA1–20 | 15 ± 2 | 21 ± 1 |
| 3-methyl-2OG (1) | HIF-1α788–822 | 1.9 ± 0.3 | 2.4 ± 0.1 |
| 3-methyl-2OG (1) | CA1–20 | 12 ± 2 | 22 ± 1 |
| 3-propyl-2OG (12) | HIF-1α788–822 | 2.1 ± 0.4 | 1.4 ± 0.1 |
| 3-propyl-2OG (12) | CA1–20 | 17 ± 4 | 15 ± 1 |
| 4-ethyl-2OG (14) | HIF-1α788–822 | 1.4 ± 0.3 | 2.1 ± 0.1 |
| 4-ethyl-2OG (14) | CA1–20 | 12 ± 3 | 20 ± 1 |
| 3-(carboxycarbonyl)cyclopentane-1-carboxylic acid (22) | HIF-1α788–822 | 2.2 ± 0.4 | 1.3 ± 0.1 |
| 3-(carboxycarbonyl)cyclopentane-1-carboxylic acid (22) | CA1–20 | 18 ± 4 | 16 ± 1 |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of an this compound derivative against a purified 2-oxoglutarate-dependent oxygenase. The specific substrate and detection method will vary depending on the enzyme.
Materials:
-
Purified recombinant 2OG-dependent oxygenase
-
Substrate peptide or small molecule
-
2-Oxoglutarate (2OG)
-
This compound derivative inhibitor
-
Assay buffer (e.g., 50 mM HEPES or Tris, pH 7.5)
-
Fe(II) solution (e.g., freshly prepared (NH4)2Fe(SO4)2)
-
Ascorbate
-
Detection reagent (e.g., antibody for hydroxylated substrate, mass spectrometer)
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or water).
-
Prepare a reaction mixture containing the assay buffer, Fe(II), ascorbate, and the substrate.
-
Add varying concentrations of the this compound derivative to the reaction mixture.
-
Initiate the reaction by adding the purified enzyme and 2OG.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set period.
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Quantify the product formation or substrate consumption using a suitable detection method (e.g., ELISA, mass spectrometry, fluorescence).
-
Plot the enzyme activity against the inhibitor concentration and determine the IC50 value.
Caption: Workflow for an in vitro enzyme inhibition assay.
Protocol 2: Cell-Based HIF-1α Stabilization Assay
This protocol describes how to use a cell-permeable this compound derivative, such as DMOG, to stabilize HIF-1α in cultured cells.
Materials:
-
Mammalian cell line (e.g., HEK293T, A549)
-
Cell culture medium and supplements
-
Dimethyloxalylglycine (DMOG)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of DMOG (e.g., 0.1 to 1 mM) for a desired time period (e.g., 4-24 hours).[8][11]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against HIF-1α.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the HIF-1α protein band using a chemiluminescent substrate and an imaging system.
Caption: Workflow for a cell-based HIF-1α stabilization assay.
Signaling Pathway Visualization
The following diagram illustrates the mechanism by which this compound derivatives like N-Oxalylglycine (NOG) and its cell-permeable analog DMOG inhibit the degradation of HIF-1α, leading to the activation of hypoxic response genes.
References
- 1. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Photoreactive Small-Molecule Probe for 2-Oxoglutarate Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jianhaidulab.com [jianhaidulab.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Oxalylglycine - Wikipedia [en.wikipedia.org]
- 7. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by dimethyloxalylglycine following permanent and transient focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Measurement of Intracellular Oxaloglutarate
Welcome to the technical support center for the measurement of intracellular oxaloglutarate (2-oxoglutarate, α-ketoglutarate). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the quantification of this critical metabolite. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is measuring intracellular this compound so challenging?
A1: The measurement of intracellular this compound is challenging due to a combination of factors:
-
Inherent Instability: this compound is a chemically reactive α-keto acid that is prone to spontaneous decarboxylation, particularly in aqueous solutions at physiological pH and temperature.[1] This instability can lead to underestimation of its concentration if samples are not handled properly.
-
Rapid Metabolic Turnover: As a key intermediate in the Krebs cycle and a link between carbon and nitrogen metabolism, this compound has a very fast turnover rate within the cell.[2] Cellular processes can alter its concentration in seconds, making rapid and effective quenching of metabolic activity essential.[3][4]
-
Low Intracellular Abundance: The concentration of this compound within cells is relatively low, often in the micromolar range, which can be challenging for some analytical methods to detect accurately.[2]
-
Interference from other Metabolites: Biological samples are complex mixtures. Other metabolites can have similar chemical properties or mass-to-charge ratios, potentially interfering with the accurate measurement of this compound, especially in less specific assays.[5]
-
Leakage from Cells: During sample preparation, this compound can leak from cells, leading to an underestimation of the intracellular concentration.[6]
Q2: What are the most common methods for measuring intracellular this compound?
A2: The most common methods for quantifying intracellular this compound include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for metabolite quantification. It separates this compound from other cellular components before detection by a mass spectrometer.[3][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires chemical derivatization to make this compound volatile before analysis.[8][9][10] It offers high resolution and sensitivity.
-
Enzymatic Assays: These assays utilize enzymes that specifically react with this compound, leading to a measurable change in absorbance or fluorescence.[11][12][13][14][15] They can be convenient but may be prone to interference.[5]
Q3: How critical is the sample quenching step?
A3: The quenching step is arguably the most critical part of the experimental workflow for measuring intracellular this compound. Due to its rapid turnover, failure to immediately and completely halt all enzymatic activity will lead to significant changes in this compound levels, resulting in inaccurate measurements.[3][4] Rapid quenching, for instance, by using cold solvents or liquid nitrogen, is essential to preserve the metabolic snapshot of the cell at the time of harvesting.[16][17][18]
Troubleshooting Guides
Issue 1: Unexpectedly Low or Undetectable this compound Levels
| Possible Cause | Troubleshooting Step |
| Inefficient Quenching | Review your quenching protocol. Ensure the quenching solvent is sufficiently cold (e.g., -80°C) and that the cells are exposed to it as rapidly as possible.[3][4][19] For adherent cells, consider snap-freezing the plate in liquid nitrogen before adding the extraction solvent.[16] |
| Metabolite Degradation | This compound is unstable.[1] Keep samples on dry ice or at -80°C throughout the extraction process. Avoid prolonged exposure to room temperature and multiple freeze-thaw cycles.[5] |
| Inefficient Extraction | Optimize your extraction solvent. A common choice is a cold mixture of methanol, acetonitrile, and water.[3][20] Ensure the solvent volume is adequate for the number of cells and that cells are thoroughly scraped and vortexed to ensure complete lysis and extraction. |
| Low Instrument Sensitivity | If using LC-MS or GC-MS, check the instrument's sensitivity and calibration. Run a standard curve with known concentrations of this compound to ensure the instrument can detect levels relevant to your samples. For enzymatic assays, ensure the reagents are fresh and the plate reader is functioning correctly. |
| Sample Loss During Preparation | Be meticulous during sample handling to avoid loss of supernatant after centrifugation or during solvent evaporation steps. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Quenching Time | Standardize the time between removing cells from the incubator and quenching metabolic activity. Even a few seconds of variation can impact this compound levels. |
| Inconsistent Cell Numbers | Normalize your results to cell number, protein concentration, or DNA content to account for variations in cell density between samples. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques, especially when handling small volumes of reagents or samples. |
| Incomplete Cell Lysis | Ensure complete cell lysis during extraction by thorough scraping and vortexing. Inconsistent lysis will lead to variable metabolite recovery. |
| Inconsistent Derivatization (GC-MS) | If using GC-MS, ensure that the derivatization reaction goes to completion for all samples by carefully controlling reaction time, temperature, and reagent concentrations.[8][9] |
Issue 3: High Background Signal in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Interfering Substances | Samples may contain endogenous substances like pyruvate or NADH that can interfere with the assay.[5] Run a sample blank (without the specific enzyme for this compound) to determine the level of background signal.[5] |
| Reagent Instability | Ensure that all assay reagents, especially enzymes and cofactors, are stored correctly and are not expired. Prepare fresh reagents as needed.[5] |
| Contaminated Reagents or Equipment | Use high-purity water and reagents. Ensure that all labware (e.g., pipette tips, microplates) is clean and free of contaminants. |
Quantitative Data Summary
The intracellular concentration of this compound can vary significantly depending on the cell type and metabolic state.
| Organism/Cell Type | Condition | Intracellular Concentration (mM) | Reference |
| E. coli | Cultured in glycerol | ~0.5 | [2] |
| E. coli | Carbon-free medium | 0.35 | [2] |
| E. coli | 30 min after glucose addition | 2.6 | [2] |
| E. coli | Nitrogen starvation | ~1.4 - 12 | [2] |
| E. coli | 1-3 min after NH4Cl addition | ~0.3 - 0.6 | [2] |
| Rat Hepatocytes | Basal conditions | Sufficient to inhibit phosphoenolpyruvate carboxykinase | [21] |
Experimental Protocols
Protocol 1: Extraction of Intracellular this compound from Adherent Mammalian Cells for LC-MS Analysis
-
Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.
-
Quenching:
-
Aspirate the culture medium completely.
-
Immediately place the plate on a bed of dry ice to rapidly cool the cells.
-
Add 1 mL of ice-cold (-80°C) extraction solvent (80% methanol: 20% water) to each well.[19]
-
-
Cell Lysis and Metabolite Extraction:
-
Keep the plate on dry ice and use a cell scraper to scrape the cells into the extraction solvent.
-
Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
-
Protein Precipitation:
-
Centrifuge the tube at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[17]
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
-
Store the samples at -80°C until analysis.
-
-
Analysis:
-
Prior to LC-MS analysis, the solvent may be evaporated under a stream of nitrogen or using a vacuum concentrator, and the pellet reconstituted in a suitable solvent for injection.
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol is a general guideline; specific derivatization reagents and conditions may vary.
-
Sample Preparation: The extracted and dried metabolite sample from Protocol 1 is used as the starting material.
-
Derivatization Reaction:
-
Add a silylation reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the dried metabolite extract.[8]
-
Alternatively, an alkylation reagent like methyl chloroformate (MCF) can be used.[9]
-
Incubate the mixture at the recommended temperature and time for the chosen reagent (e.g., 60°C for 30 minutes for silylation).
-
-
GC-MS Analysis:
Visualizations
References
- 1. Oxaloacetate Degradation Pathways: Stability Testing [eureka.patsnap.com]
- 2. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming fluctuation and leakage problems in the quantification of intracellular 2-oxoglutarate levels in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Assay for 2-oxoglutarate decarboxylating enzymes based on the determination of [1-14C]succinate: application to prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutarate-dependent hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 21. Physiological concentrations of 2-oxoglutarate regulate the activity of phosphoenolpyruvate carboxykinase in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Storage Conditions for Oxaloglutarate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of oxaloglutarate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound, also known as 2-oxoglutaric acid or alpha-ketoglutaric acid, should be stored in a cool, dark, and dry place to ensure its stability. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container to protect it from moisture and light.[1] For short-term use, storage at 2-8°C is acceptable.[1]
Q2: How should I store aqueous solutions of this compound?
A2: Aqueous solutions of this compound are significantly less stable than the solid form and are prone to degradation. It is highly recommended to prepare fresh solutions for each experiment.[1] If short-term storage is necessary, solutions should be kept on ice (4°C) and used within 24 hours.[1] To minimize degradation, consider using a buffer to maintain a stable pH.
Q3: What is the impact of freeze-thaw cycles on this compound stability?
A3: Repeated freeze-thaw cycles can lead to the degradation of this compound in solution. To avoid this, it is best practice to aliquot stock solutions into single-use volumes before freezing.[1] This ensures that the entire stock is not subjected to temperature fluctuations each time a sample is needed.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound include:
-
Reductive amination: In the presence of ammonia, this compound can be converted to glutamate. This is a significant concern in biological samples and certain buffer systems.
-
Decarboxylation: this compound can lose a carboxyl group to form succinate, particularly under conditions of elevated temperature and non-optimal pH.
-
Oxidation: As a keto acid, this compound can be susceptible to oxidative degradation, especially in the presence of reactive oxygen species or metal ions.
Q5: How does pH affect the stability of this compound in solution?
A5: The stability of this compound in aqueous solutions is pH-dependent. While specific quantitative data is limited in readily available literature, acidic and alkaline conditions can accelerate degradation compared to a more neutral pH. For instance, at a physiological pH of around 7.4, oxaloacetate (a structurally similar alpha-keto acid) has a very short half-life at room temperature, and this degradation is accelerated in acidic environments (pH 3-5).[2] It is crucial to maintain the pH of your this compound solutions within a stable range, ideally using a suitable buffer system for your specific application.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected measurements of this compound.
-
Question: My measurements of this compound concentration are inconsistent between replicates or are lower than expected. What could be the cause?
-
Answer: This is a common issue that can stem from pre-analytical, analytical, or sample handling errors.
-
Pre-analytical issues: this compound is a metabolically active compound, and its levels can change rapidly if samples are not handled correctly.[1] Ensure that biological samples are processed quickly on ice and snap-frozen for storage at -80°C.[1] Avoid leaving samples at room temperature for extended periods.[1]
-
Analytical issues: If using a colorimetric or fluorometric assay, interfering substances like pyruvate could give a false signal.[1] For LC-MS or GC-MS analysis, co-eluting isobaric compounds can interfere with the measurement.[1]
-
Sample handling: Improper storage of standards and samples, including repeated freeze-thaw cycles, can lead to degradation and consequently, lower measured concentrations.[1]
-
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
-
Question: I am analyzing my this compound sample using HPLC and observe extra peaks that are not present in my standard. Could these be degradation products?
-
Answer: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm this, you can perform a forced degradation study by intentionally exposing your this compound sample to stress conditions such as acid, base, heat, oxidation (e.g., with hydrogen peroxide), and light.[3][4][5][6][7] If the retention times of the peaks in your stressed samples match the unexpected peaks in your experimental sample, they are likely degradation products.
Data Presentation: Optimizing Storage Conditions
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Long-term (years) | Store in a tightly sealed container, protected from moisture and light.[1] |
| 2-8°C | Short-term | Ensure the container is well-sealed and the environment is dry.[1] |
Table 2: Recommended Storage Conditions for Aqueous this compound Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| 4°C (on ice) | ≤ 24 hours | Prepare fresh for each experiment for optimal results.[1] |
| -20°C | Up to 1 month (for stock solutions) | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months (for stock solutions) | Recommended for longer-term storage of stock solutions.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol provides a general framework for a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products.
-
Objective: To separate and quantify this compound from its potential degradation products.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is often employed for separating compounds with different polarities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Phosphoric acid or Formic acid in water (for MS compatibility).
-
Solvent B: Acetonitrile.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection can be performed at a wavelength where this compound has absorbance, for example, in the range of 210-220 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare samples from your experiment, including any that have undergone forced degradation.
-
Inject the standard and samples onto the HPLC system.
-
Develop a gradient program that provides good separation between the parent this compound peak and any degradation product peaks.
-
Validate the method for specificity, linearity, accuracy, and precision as per ICH guidelines.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.
-
Materials:
-
This compound solution (e.g., 1 mg/mL).
-
Hydrochloric acid (HCl), 0.1 M.
-
Sodium hydroxide (NaOH), 0.1 M.
-
Hydrogen peroxide (H₂O₂), 3%.
-
Water bath or oven.
-
Photostability chamber or light source.
-
-
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate under similar conditions as acid hydrolysis. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂ and keep it at room temperature for a defined period, protected from light.
-
Thermal Degradation: Heat the solid this compound or its solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the this compound solution to a light source (e.g., UV lamp) in a photostability chamber for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method like the HPLC method described above.
-
Mandatory Visualizations
Caption: Key degradation pathways of this compound.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Benchmarking Oxaloacetate Stability: pH and Temperature Effects [eureka.patsnap.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijisrt.com [ijisrt.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. scispace.com [scispace.com]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Colorimetric α-Ketoglutarate (Oxaloglutarate) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interference in colorimetric α-ketoglutarate (α-KG) assays.
Troubleshooting Guide
This guide addresses specific issues that can lead to inaccurate results in your colorimetric α-ketoglutarate assay.
Issue 1: High Background Signal in "No α-KG" Control Wells
| Potential Cause | Recommended Solution |
| Pyruvate Contamination in Samples: The assay principle for many kits involves the conversion of α-KG to pyruvate, which is then detected.[1] If your sample already contains pyruvate, it will generate a background signal.[1][2] | Run a parallel sample reaction without the α-KG converting enzyme.[1] This will measure the endogenous pyruvate level. Subtract the optical density (OD) of this negative control from the OD of your test sample. |
| Presence of Reducing Agents: Reducing agents like NADH (>10 μM) and glutathione (>50 μM) can directly react with and oxidize the colorimetric probe, leading to a false positive signal.[1][2] | 1. Minimize the concentration of these agents in your sample preparation.2. Add superoxide dismutase (SOD) to the reaction at a final concentration of 40 U/mL to mitigate interference from NADH and glutathione.[1] |
| Reagent Contamination: Reagents, buffers, or water used in the assay may be contaminated with α-KG or other interfering substances. | Use high-purity, nuclease-free water and fresh, high-quality reagents. Prepare fresh buffers for each experiment and test for background signal. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Protein Interference: High concentrations of protein in the sample can interfere with enzyme activity and lead to variability.[2] | Deproteinize your samples before the assay.[3] Common methods include using a 10 kDa molecular weight cut-off (MWCO) spin filter or performing perchloric acid (PCA) precipitation followed by neutralization.[2][4] |
| Incomplete Reagent Mixing: Inadequate mixing of reagents in the wells can lead to uneven reaction rates. | After adding all components, mix the plate gently on a horizontal shaker or by pipetting up and down carefully to avoid bubbles.[5] |
| Temperature Fluctuations: Incubation temperatures that are too high, too low, or inconsistent can affect enzyme kinetics and color development. | Ensure your plate incubator is properly calibrated and maintains a stable temperature throughout the incubation period.[6] |
| Edge Effects on Microplate: Wells on the outer edges of a 96-well plate can be more susceptible to evaporation and temperature gradients, leading to skewed results. | Avoid using the outer wells for critical samples or standards. Fill the outer wells with water or buffer to help create a more uniform environment across the plate. |
Issue 3: Low or No Signal in Samples Expected to Contain α-KG
| Potential Cause | Recommended Solution |
| Presence of Thiols: Thiols such as DTT and β-mercaptoethanol (above 10 μM) can destabilize the colorimetric probe.[1] | Avoid using buffers containing these thiols in your final sample preparation. If their presence is unavoidable from an earlier step, ensure they are diluted to a non-interfering concentration. |
| Incorrect pH: The colorimetric probe can be unstable at high pH (>8.5).[1] | Ensure the final pH of the reaction mixture is within the optimal range specified by the assay kit manufacturer, typically between 6.5 and 8.0.[4] |
| Degraded Reagents: Enzymes are sensitive and can lose activity if not stored properly or subjected to repeated freeze-thaw cycles. The colorimetric probe is often light-sensitive.[5][7] | Store all kit components at the recommended temperatures and protect them from light.[5] Aliquot enzymes to avoid multiple freeze-thaw cycles.[7] |
| Sample α-KG Degradation: α-KG may be consumed by endogenous enzymes in the sample if not processed and stored correctly. | Process samples quickly on ice and deproteinize them to remove enzymatic activity.[7] Store samples at -80°C for long-term stability. |
Summary of Common Interfering Substances
The following table summarizes common substances that can interfere with colorimetric α-ketoglutarate assays and their approximate tolerance limits.
| Interfering Substance | Tolerance Limit | Effect on Assay |
| Pyruvate | Varies by sample | False positive (high background)[1][2] |
| NADH | > 10 μM | False positive (probe oxidation)[1][2] |
| Glutathione | > 50 μM | False positive (probe oxidation)[1][2] |
| DTT / β-mercaptoethanol | > 10 μM | False negative (probe instability)[1] |
| EDTA | > 0.5 mM | Enzyme inhibition[2] |
| SDS | > 0.2% | Enzyme inhibition[2] |
| Sodium Azide | > 0.2% | Enzyme inhibition[2] |
| Ascorbic Acid | > 0.2% | Interference with color development[2] |
Experimental Protocols
Protocol 1: Sample Deproteinization using a 10 kDa Spin Filter
-
Pre-rinse a 10 kDa MWCO spin filter by adding 500 µL of ultrapure water and centrifuging at 12,000 x g for 10 minutes at 4°C. Discard the flow-through.
-
Add your sample (e.g., tissue homogenate, cell lysate) to the spin filter. Do not exceed the maximum volume recommended by the filter manufacturer.
-
Centrifuge at 12,000 x g for 15-30 minutes at 4°C.[8]
-
Collect the filtrate, which now contains the deproteinized small molecule fraction including α-KG.
-
The deproteinized sample is now ready for use in the colorimetric assay. Keep on ice.
Protocol 2: Perchloric Acid (PCA) Deproteinization and Neutralization
-
Homogenize tissue (e.g., 20 mg) or cells (e.g., 2 x 106) in 100 µL of ice-cold α-KG Assay Buffer.[7]
-
Add ice-cold PCA to the homogenate to a final concentration of 1 M and vortex briefly.[4]
-
Incubate on ice for 5 minutes.
-
Centrifuge at 13,000 x g for 2 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a fresh, ice-cold microcentrifuge tube.
-
Neutralize the sample by adding ice-cold 2 M KOH. A common starting point is to add a volume of 2 M KOH that is 34% of the supernatant volume (e.g., 34 µL of 2 M KOH to 100 µL of supernatant).[4]
-
Vortex briefly. Vent the tube to release any CO2 that may have formed.
-
Check the pH of the sample using pH paper to ensure it is between 6.5 and 8.0. Adjust with small additions of 0.1 M KOH if necessary.[4]
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated potassium perchlorate.[4]
-
Transfer the supernatant to a new tube. This is your deproteinized and neutralized sample, ready for the assay.
Protocol 3: Performing a Negative Control for Pyruvate Interference
-
Prepare two sets of reaction wells for each sample to be tested.
-
Test Sample Well: Add the sample and the complete Reaction Mix (including the α-KG Converting Enzyme) according to the kit protocol.
-
Negative Control Well: Add the same amount of sample. Prepare a "Negative Control Reaction Mix" that contains all components except for the α-KG Converting Enzyme. Substitute the enzyme volume with an equal volume of the α-KG Assay Buffer.[1]
-
Incubate both sets of wells as per the protocol.
-
Measure the absorbance at the recommended wavelength (typically 540-570 nm).[1]
-
Calculate the corrected absorbance for your sample: Corrected OD = OD (Test Sample) - OD (Negative Control)
-
Use this corrected OD to determine the α-KG concentration from the standard curve.
Visualizations
Caption: Enzymatic cascade in a typical colorimetric α-KG assay.
Caption: A logical workflow for troubleshooting common assay issues.
Frequently Asked Questions (FAQs)
Q1: Why is deproteinization of my sample important? A1: High concentrations of proteins in samples like tissue homogenates or cell lysates can interfere with the activity of the enzymes used in the assay.[2] Enzymes in the sample could also potentially consume the α-KG, leading to artificially low measurements.[7] Deproteinization removes these interfering proteins, improving the accuracy and consistency of your results.[3]
Q2: Can I use samples containing DTT or β-mercaptoethanol? A2: It is highly recommended to avoid these substances. Thiols, even at low concentrations (above 10 μM), can destabilize the colorimetric probe, leading to a loss of signal and inaccurate results.[1] If their presence is unavoidable from a previous experimental step, dilute the sample significantly to bring the thiol concentration below the inhibitory threshold.
Q3: My sample has a high concentration of pyruvate. How can I accurately measure α-KG? A3: To account for endogenous pyruvate, you must run a sample-specific background control.[1] For each sample, prepare a second reaction where the α-KG Converting Enzyme is omitted and replaced with assay buffer.[1] The signal from this well is due to pyruvate alone. Subtract this background signal from your primary sample reading before calculating the α-KG concentration.
Q4: How often should I prepare a new α-ketoglutarate standard curve? A4: A fresh standard curve must be prepared each time the assay is performed.[1] This is crucial because minor variations in reagent preparation, incubation time, and temperature can affect the color development, and a fresh curve ensures that the standards and samples are measured under identical conditions.
Q5: What type of microplate should I use for this assay? A5: You should use a clear, flat-bottom 96-well plate for colorimetric assays. This ensures consistent path length for the spectrophotometer reading. Ensure the plate material is compatible with the reagents used in your assay.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. file.elabscience.com [file.elabscience.com]
Technical Support Center: Stabilizing Oxaloglutarate in Experimental Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of oxaloglutarate, also known as α-ketoglutarate (AKG), in experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in buffers a concern?
This compound, or α-ketoglutarate (AKG), is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, playing a crucial role in cellular energy production, nitrogen transport, and as a signaling molecule. While some literature suggests that aqueous solutions of AKG have high stability, practical laboratory experience and some product guidelines indicate that its stability can be a concern under specific experimental conditions, leading to inconsistent results. For instance, some suppliers do not recommend storing aqueous solutions for more than one day.
Q2: What are the main factors that influence the stability of this compound in a solution?
The stability of this compound in a solution is primarily influenced by pH, temperature, and the composition of the buffer. At neutral pH, AKG exists predominantly in its keto form, but is in equilibrium with a hydrated gem-diol form and a cyclic form. Changes in pH can shift this equilibrium, potentially affecting its reactivity and stability. Elevated temperatures can also accelerate degradation.
Q3: What are the signs of this compound instability in my experiments?
Indicators of this compound instability can include:
-
Reduced or loss of biological effect: The most common sign is a diminished or absent expected outcome in your assay.
-
Inconsistent results: High variability between replicates or experiments can point to compound degradation.
-
Changes in media pH: Degradation of AKG can sometimes lead to shifts in the pH of your experimental buffer.
Q4: Can I store prepared this compound solutions?
For optimal results, it is recommended to prepare fresh this compound solutions for each experiment. If storage is necessary, it is best to prepare concentrated stock solutions in an appropriate solvent (like DMSO for some applications, though aqueous solutions are common) and store them at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Aqueous solutions, in particular, should be used as quickly as possible.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Inconsistent or No Biological Effect Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in Buffer | Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment. Optimize Buffer Choice: Consider the buffer composition. While direct comparative studies are limited, a buffer with a stable pH in the desired range (typically near physiological pH 7.4) is crucial. Control Temperature: Avoid prolonged exposure of this compound-containing buffers to elevated temperatures. Prepare and keep solutions on ice when possible. |
| Incorrect pH of the Buffer | Verify pH: Ensure the final pH of your experimental buffer containing this compound is within the optimal range for your experiment. The equilibrium of AKG's different forms is pH-dependent.[1] Buffer Capacity: Use a buffer with sufficient buffering capacity to maintain the desired pH throughout the experiment. |
| Interference from Buffer Components | Evaluate Buffer Composition: Some buffer components can potentially interact with this compound. If you suspect interference, try a different buffering system (e.g., switch from a phosphate-based to a HEPES-based buffer). |
| Oxidative Degradation | Consider Antioxidants: this compound can be susceptible to oxidative stress. The addition of antioxidants may improve stability. Thiazolidine molecules, formed from the condensation of cysteine and α-ketoacids, have been shown to improve the stability of cell culture media by acting as antioxidants.[2] |
Issue 2: High Background or Interfering Signals in Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Matrix Effects | Sample Deproteinization: For biological samples, it is crucial to deproteinize them before analysis to remove enzymes and proteins that can interfere with the assay.[3] Run Controls: Always include appropriate controls, such as a sample blank without the converting enzyme in enzymatic assays, to account for background signals from substances like pyruvate.[2] |
| Interfering Substances in the Sample | Identify and Mitigate: High concentrations of substances like NADH, glutathione, or thiols (DTT, β-mercaptoethanol) can interfere with some colorimetric or fluorometric assays.[2] Dilute samples to reduce the concentration of these interfering agents. |
| Reagent Instability | Proper Reagent Handling: Ensure that all assay reagents, especially enzymes, are stored correctly and that fresh standards are prepared for each experiment.[3][4] |
Quantitative Data on this compound Stability
While comprehensive quantitative data comparing the stability of this compound in various common laboratory buffers is limited in publicly available literature, the following table summarizes general stability information based on existing studies and technical datasheets. An accelerated stability study of a 10% α-KG oral formulation at pH 7.0-8.0 showed a degradation of approximately 24% after 6 months at 40°C and 75% humidity.[5]
| Condition | Buffer/Solvent | Stability Observation | Source |
| Storage Recommendation | Aqueous Buffer (e.g., PBS, pH 7.2) | Not recommended for storage for more than one day. | Cayman Chemical Product Information |
| pH Effect | Aqueous Solution | At neutral pH, primarily in the keto form with ~7% hydrated (gem-diol) form. Lowering the pH increases the proportion of the cyclic and gem-diol forms.[1] | PubMed |
| Temperature Effect | Aqueous Solution | Elevated temperatures can lead to decomposition. | Creative Proteomics |
| Long-term Storage | Solid Form | Stable for ≥4 years when stored at -20°C. | Cayman Chemical Product Information |
| Formulation Study | 10% α-KG in 70% sorbitol (pH 7.0-8.0) | ~24% degradation after 6 months at 40°C and 75% humidity.[5] | PubMed |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions
-
Weighing: Accurately weigh the required amount of solid α-ketoglutaric acid or its salt.
-
Dissolving: Dissolve the solid in a small amount of the desired experimental buffer (e.g., PBS, Tris-HCl).
-
pH Adjustment: Carefully adjust the pH of the solution to the desired value using NaOH or HCl. This is a critical step as the pKa values of α-ketoglutaric acid are approximately 2.47 and 4.82.
-
Final Volume: Bring the solution to the final desired volume with the experimental buffer.
-
Sterilization (if applicable): If the solution is for cell culture, sterile-filter it through a 0.22 µm filter.
-
Use Immediately: It is highly recommended to use the prepared solution immediately.
Protocol 2: Assessing this compound Stability in a Specific Buffer
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
-
Prepare this compound Solution: Prepare a solution of this compound in the buffer of interest at the desired concentration and pH.
-
Incubation: Aliquot the solution into several sterile tubes and incubate them under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot from each condition.
-
Storage for Analysis: Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until analysis.
-
Quantification: Analyze the concentration of this compound in each aliquot using a suitable method like HPLC, LC-MS/MS, or a commercial enzymatic assay kit.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine its degradation rate.
Protocol 3: Quantification of this compound using HPLC
Several HPLC methods are available for the quantification of this compound. A common approach involves derivatization followed by reversed-phase HPLC.
-
Sample Preparation: Deproteinize biological samples using a suitable method (e.g., perchloric acid precipitation followed by neutralization).
-
Derivatization: Derivatize this compound with a reagent such as o-phenylenediamine to form a fluorescent or UV-active derivative.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: Detection can be done using a UV detector or a fluorescence detector, depending on the derivatizing agent used.
-
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the samples.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound is a crucial signaling molecule that influences various cellular processes. Below are diagrams of two key pathways in which it is involved.
Caption: Role of this compound in HIF-1α Signaling.
Caption: this compound's Modulation of the mTOR Signaling Pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound instability.
Caption: Workflow for Troubleshooting this compound Instability.
References
- 1. Effect of pH on metabolism of alpha-ketoglutarate by renal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. abcam.com [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Accelerated stability and bioassay of a new oral α-ketoglutarate formulation for treating cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Oxaloglutarate Derivatives
For researchers, scientists, and drug development professionals, the unique properties of oxaloglutarate derivatives offer significant potential in metabolic research and therapeutics. However, their utility is often hampered by poor aqueous solubility, a critical hurdle for successful in vitro and in vivo experimentation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and robust protocols to address and overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is their solubility a concern?
A1: this compound, also known as alpha-ketoglutarate (α-KG), is a key intermediate in the Krebs cycle.[1] While α-KG itself is a dicarboxylic acid and readily soluble in water, its derivatives are often modified to enhance cell permeability for research and therapeutic purposes.[2][3][4] This is typically achieved by masking the negatively charged carboxylate groups with ester groups (e.g., octyl-α-ketoglutarate).[3][5] This modification increases the molecule's hydrophobicity, which improves its ability to cross cell membranes but significantly decreases its solubility in aqueous solutions.[5] Poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and low bioavailability, complicating experimental results.[6][7]
Q2: My derivative is a weak acid. How does pH affect its solubility?
A2: The solubility of ionizable compounds, including weak acids, is highly dependent on pH.[8] According to the pH-partition hypothesis, a drug is more soluble in its ionized form. For a weak acid like an this compound derivative that retains a free carboxylic acid group, increasing the pH of the aqueous solution will deprotonate the acid group, forming a more soluble salt.[2][9] Conversely, in acidic conditions (low pH), the compound will be in its less soluble, non-ionized form and may precipitate.[10] Therefore, adjusting the pH to be above the compound's pKa is a primary strategy for enhancing solubility.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) after an extended period. The shake-flask method is the traditional way to measure it.[11]
-
Kinetic solubility measures the concentration of a compound that remains in solution after a stock solution (usually in DMSO) is added to an aqueous buffer and incubated for a shorter time. It reflects the compound's tendency to precipitate from a supersaturated solution.[12]
For drug discovery and high-throughput screening, kinetic solubility is often measured first as it mimics the conditions of many biological assays.[12] For formulation development and understanding the compound's fundamental properties, thermodynamic solubility is more critical.
Q4: My stock solution in DMSO is clear, but the compound precipitates when diluted into my aqueous assay buffer. Why does this happen?
A4: This is a very common problem that occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that specific solvent mixture.[13] DMSO is a strong organic solvent that can dissolve high concentrations of your derivative. When this concentrated stock is introduced into an aqueous buffer, the overall solvent polarity dramatically increases. The derivative, being hydrophobic, is no longer soluble in this new environment and "crashes out" or precipitates.[14]
Troubleshooting Guide
Q5: My compound has precipitated in my experiment. What are my immediate options?
A5: If precipitation occurs during an experiment, it can invalidate the results. The immediate goal is to understand the cause and prevent it in the future.
-
Verify the concentration: Double-check your calculations to ensure you have not exceeded the known solubility limit.
-
Assess the solvent: The final percentage of your stock solvent (e.g., DMSO) in the aqueous buffer might be too low to keep the compound dissolved.
-
Check the pH: Ensure the pH of your buffer is appropriate for your compound's solubility profile.[10]
-
Temperature: Temperature can affect solubility; some compounds are less soluble at lower temperatures.[15][16]
The flowchart below provides a step-by-step guide to diagnosing and addressing precipitation issues.
Caption: Troubleshooting workflow for compound precipitation.
Q6: How can I systematically improve the solubility of my derivative for an experiment?
A6: A systematic approach involves screening several common formulation strategies. The choice of strategy depends on the physicochemical properties of your derivative and the requirements of your experiment.
-
pH Adjustment: If your derivative has an ionizable group, this is the simplest method. Test a range of pH values to find the optimal solubility.[10][]
-
Co-solvents: Use water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) to reduce the polarity of the aqueous medium.[][18] It's crucial to ensure the final co-solvent concentration is compatible with your biological system.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water.[19][20] They are widely used as pharmaceutical excipients to enhance solubility.[21]
-
Advanced Formulations: For very challenging compounds, especially in drug development, strategies like solid dispersions, nanosuspensions, or lipid-based formulations may be necessary.[6][22][23]
The diagram below helps in selecting an appropriate strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Data Presentation
Table 1: Aqueous Solubility of α-Ketoglutaric Acid and Related Properties
This table provides reference data for the parent compound, α-ketoglutaric acid. The solubility of its derivatives will vary significantly based on the nature of the ester group.
| Property | Value | Source |
| Compound Name | α-Ketoglutaric acid (2-Oxopentanedioic acid) | [2] |
| Molecular Formula | C₅H₆O₅ | [24] |
| State | Solid, white crystalline powder | [2][4] |
| Aqueous Solubility | Soluble / High | [2] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [25] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, DMF (approx. 10 mg/mL) | [25] |
| General Trend for Derivatives | Esterification of one or both carboxyl groups increases lipophilicity and decreases aqueous solubility. | [5] |
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
The following co-solvents are frequently used in formulation. Selection should be based on experimental compatibility and the degree of solubilization required.
| Co-solvent | Key Properties | Typical Concentration Range in Assays |
| Dimethyl sulfoxide (DMSO) | Strong, aprotic solvent. Excellent for stock solutions. Can be toxic to cells at >1%. | < 1% |
| Ethanol | Polar protic solvent. Biocompatible at low concentrations. | 1 - 10% |
| Propylene Glycol (PG) | Viscous, non-toxic solvent. Good for oral and parenteral formulations. | 1 - 20% |
| Polyethylene Glycol 400 (PEG 400) | Non-toxic, water-miscible polymer. Commonly used in formulations. | 5 - 30% |
| Glycerin | Viscous, non-toxic. Similar to PG. | 1 - 20% |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol, based on standard pharmaceutical methods, determines the equilibrium solubility of a derivative.[11]
-
Preparation: Add an excess amount of the solid this compound derivative to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed, clear container (e.g., glass vial). Ensure enough solid is added so that undissolved material is visible.
-
Equilibration: Place the container in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the suspension stand to allow undissolved solid to settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.
-
Quantification: Dilute the clear supernatant with an appropriate solvent (e.g., mobile phase for HPLC). Analyze the concentration of the dissolved derivative using a validated analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectrophotometry.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Caption: Experimental workflow for thermodynamic solubility testing.
Protocol 2: Screening for Optimal Co-solvents
This protocol helps identify an effective co-solvent and its optimal concentration range.
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of aqueous buffers containing different concentrations of a test co-solvent (e.g., 0%, 5%, 10%, 20%, 30% PEG 400 in PBS, pH 7.4).
-
Add Compound: Dispense a fixed, excess amount of the solid derivative into equal volumes of each co-solvent/buffer mixture.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature for a set period (e.g., 2-4 hours for a rapid screen, or 24 hours for more accurate results).
-
Separate and Analyze: Centrifuge or filter the samples as described in Protocol 1.
-
Quantify and Compare: Analyze the concentration of the dissolved compound in each supernatant. Plot the solubility against the co-solvent concentration to identify the most effective system and the concentration at which solubility plateaus or meets your experimental needs.
-
Repeat: Repeat the process for other candidate co-solvents to find the most suitable one for your application.
References
- 1. Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modular Synthesis of Cell-Permeating 2-Ketoglutarate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. sphinxsai.com [sphinxsai.com]
- 18. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 19. japer.in [japer.in]
- 20. Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. researchgate.net [researchgate.net]
- 24. P. aeruginosa Metabolome Database: Oxoglutaric acid (PAMDB000623) [pseudomonas.umaryland.edu]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Oxaloglutarate
Welcome to the technical support center for commercial oxoglutarate, also known as alpha-ketoglutarate (AKG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address issues related to the batch-to-batch variability of this critical reagent. Inconsistent quality of AKG can significantly impact experimental reproducibility and lead to misleading results. This guide provides answers to frequently asked questions, troubleshooting advice for common problems, and detailed protocols for quality assessment.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability in commercial oxoglutarate and why is it a concern?
A1: Batch-to-batch variability refers to the differences in purity, impurity profile, and physical characteristics of oxoglutarate (alpha-ketoglutarate) between different manufacturing lots, even from the same supplier. This variability is a significant concern because AKG is a key metabolite in numerous cellular processes, including the Krebs cycle, amino acid metabolism, and as a cofactor for various dioxygenase enzymes involved in epigenetic regulation and hypoxia signaling.[1][2] Inconsistencies in AKG quality can lead to unreliable and irreproducible experimental outcomes, affecting everything from basic cell culture studies to drug discovery assays.
Q2: What are the common impurities found in commercial oxoglutarate?
A2: The impurity profile can vary depending on the synthetic route used for manufacturing. Common impurities may include starting materials, byproducts, and degradation products. For instance, in the biocatalytic synthesis of related compounds, impurities such as 5-oxoproline and residual amounts of initial substrates like L-glutamine have been identified.[3] Other potential impurities could include isomers (β-ketoglutaric acid), related dicarboxylic acids, and heavy metals. Reviewing the supplier's Certificate of Analysis (CoA) is the first step in understanding the purity of a specific batch.
Q3: What quality control parameters should I look for on a Certificate of Analysis (CoA)?
A3: A comprehensive Certificate of Analysis for high-purity oxoglutarate should include details on its physical and chemical properties. Key parameters to check include:
-
Assay (Purity): This is typically determined by titration or HPLC and should ideally be ≥99%.
-
Appearance: Should be a white to off-white crystalline powder.[3]
-
Loss on Drying/Moisture Content: Indicates the amount of residual solvent or water.
-
Heavy Metals: Specifies the maximum allowable levels of heavy metals like lead (Pb), arsenic (As), etc.
-
Microbial Content: For cell culture applications, limits for total bacteria, fungi, and specific pathogens like E. coli and Salmonella are critical.[3]
-
Melting Point: A sharp melting point range can be an indicator of purity.[4]
Q4: How should I properly store and handle oxoglutarate to maintain its stability?
A4: Oxoglutarate is a relatively stable compound but should be stored in a cool, dry place, away from strong light and heat.[3] For long-term storage, refrigeration at 2-8°C is often recommended.[4] It is a white to off-white solid that is highly soluble in water.[2] Prepare aqueous solutions fresh and avoid repeated freeze-thaw cycles of stock solutions to prevent degradation.
Troubleshooting Guide
Issue 1: Inconsistent or Non-reproducible Results in Cell Culture Experiments
Symptoms:
-
Variable cell proliferation rates between experiments using different batches of AKG.
-
Unexpected changes in cellular metabolism (e.g., altered glucose consumption or ammonia production) not consistent with previous findings.[5][6]
-
Inconsistent effects on signaling pathways or gene expression.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Purity Differences Between Batches | 1. Review the CoA: Compare the assay (purity) values on the CoAs of the different batches. A significant difference could explain the variability. 2. Perform an Independent Purity Check: If a CoA is unavailable or lacks detail, consider performing an in-house purity analysis using HPLC (see Protocol 1). |
| Presence of Bioactive Impurities | 1. Impurity Profiling: If possible, use a more advanced analytical technique like LC-MS/MS to identify and compare the impurity profiles of the different batches (see Protocol 2). 2. Test a New Batch/Supplier: Obtain a new batch of AKG, preferably from a different supplier with a high-purity specification (e.g., analytical or pharmaceutical grade), and repeat the experiment.[7] |
| Degradation of AKG Stock Solution | 1. Prepare Fresh Solutions: Always prepare fresh aqueous solutions of AKG for each experiment. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. 2. Proper Storage: Ensure the solid AKG and stock solutions are stored under the recommended conditions (cool, dry, and protected from light). |
Hypothetical Case Study: A research lab observes that a new batch of AKG fails to rescue a metabolic defect in their cell line, a result that was consistently achieved with a previous batch. Upon reviewing the CoAs, they notice the new batch has a slightly lower purity (99.1%) compared to the old batch (99.8%). An in-house HPLC analysis reveals a small, unidentified peak in the new batch that is absent in the old one. They switch to a new, high-purity (≥99.5%) batch from a different supplier and find that the expected experimental outcome is restored. This suggests that a specific impurity in the second batch, not just the minor difference in overall purity, was likely interfering with their assay.
Issue 2: High Background or Inconsistent Readings in Enzymatic Assays
Symptoms:
-
High absorbance or fluorescence readings in the blank or negative control wells of an AKG quantification assay.
-
Non-linear standard curves.
-
Poor reproducibility between replicate wells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminating Substances in AKG | 1. Run a Sample Blank: For enzymatic assays, run a control reaction for your AKG stock solution without the converting enzyme to check for interfering substances that might generate a background signal.[8] 2. Check for Pyruvate Contamination: Pyruvate is a common interferent in many AKG assays.[9] If suspected, a specific pyruvate assay can be performed on the AKG stock. |
| Incorrect Standard Preparation | 1. Use High-Purity Standard: Ensure the AKG used to prepare the standard curve is of the highest possible purity (analytical standard grade).[10] 2. Prepare Fresh Standards: Always prepare fresh serial dilutions of the standard for each assay to avoid degradation and concentration inaccuracies.[9] |
| Assay Conditions | 1. Optimize pH and Temperature: Ensure the assay buffer is at the optimal pH and the incubation is performed at the correct temperature for the specified time.[9] 2. Check Reagent Stability: Ensure all assay components, especially enzymes, have been stored correctly and are within their expiration dates. Prepare enzyme mixes fresh and keep them on ice.[9] |
Data Presentation
Table 1: Representative Quality Control Specifications for Commercial Oxaloglutarate
This table summarizes typical quality control parameters found on Certificates of Analysis for research-grade oxoglutarate. Specifications can vary between suppliers and grades.
| Parameter | Specification Range | Typical Analytical Method |
| Assay (Purity) | ≥99.0% | HPLC, Titration[3] |
| Appearance | White to off-white crystalline powder | Visual Inspection[3] |
| Loss on Drying | ≤ 3.5% | Gravimetric |
| Melting Point | 113 - 117 °C | Capillary Method[4][11] |
| Heavy Metals (as Pb) | ≤ 15 ppm | ICP-MS or Colorimetric |
| Lead (Pb) | ≤ 1 ppm | ICP-MS |
| Arsenic (As) | ≤ 0.5 ppm | ICP-MS |
| Total Bacterial Count | ≤ 1000 cfu/g | Plate Count |
| Fungi | ≤ 100 cfu/g | Plate Count |
| E. Coli | Not Detected | Specific Culture |
| Salmonella | Not Detected | Specific Culture |
Data compiled from publicly available Certificates of Analysis and supplier specifications.[3]
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of an AKG sample. The exact parameters may need to be optimized for the specific HPLC system and column used.
1. Materials:
-
Oxoglutarate sample and analytical standard (≥99.5% purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
2. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of, for example, 95:5 (v/v) water:acetonitrile with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve the analytical grade oxoglutarate in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a standard curve.
-
Sample Preparation: Accurately weigh and dissolve the test batch of oxoglutarate in the mobile phase to the same concentration as the stock standard.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength to 210 nm.
-
Inject the standards and the sample onto the HPLC system.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the test sample from the standard curve.
-
Calculate the purity of the test sample as a percentage of the expected concentration.
-
Analyze the chromatogram for the presence of any impurity peaks.
-
Protocol 2: Quantification of this compound in Biological Samples using a Commercial Colorimetric Assay Kit
This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for your kit.
1. Materials:
-
Commercial colorimetric AKG assay kit (containing assay buffer, enzyme mix, probe, and AKG standard)
-
Biological samples (e.g., cell lysates, tissue homogenates)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Sample Preparation:
-
Homogenize cells or tissue in the provided assay buffer on ice.
-
Centrifuge to remove insoluble material.
-
Deproteinize the sample using a 10 kDa MWCO spin filter.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the AKG standard in the assay buffer according to the kit's instructions.
-
-
Assay Reaction:
-
Add samples and standards to the wells of the 96-well plate.
-
Prepare the reaction mix by combining the assay buffer, enzyme mix, and probe as directed by the manufacturer.
-
Add the reaction mix to each well.
-
-
Incubation:
-
Incubate the plate at the recommended temperature (e.g., 37 °C) for the specified time (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve and determine the concentration of AKG in the samples.
-
Visualizations
Caption: Role of this compound in Cellular Signaling.
Caption: Troubleshooting Workflow for Batch Variability.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 3. Preparative Biocatalytic Synthesis of α-Ketoglutaramate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. You are being redirected... [bio-world.com]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 8. Top 5 Suppliers in the L - Arginine - α - Ketoglutarate Market. [plantextractwholesale.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. custombiotech.roche.com [custombiotech.roche.com]
Oxaloglutarate Uptake Enhancement: A Technical Support Center
Welcome to the technical support center for strategies to enhance the cellular uptake of oxaloglutarate (α-ketoglutarate, AKG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AKG), and why is enhancing its cellular uptake important?
A1: this compound, also known as alpha-ketoglutarate (AKG), is a crucial metabolic intermediate in the tricarboxylic acid (TCA) cycle.[1] It serves as a key link between carbon and nitrogen metabolism, acting as a carbon skeleton for nitrogen assimilation.[1] Beyond its metabolic role, AKG functions as a critical cofactor for numerous dioxygenase enzymes, including prolyl hydroxylases (PHDs) that regulate the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), and histone and DNA demethylases that play vital roles in epigenetic regulation.[2] Elevating intracellular AKG levels can reverse pathological states like pseudohypoxia in cancer cells, modulate immune responses, and influence cell fate and pluripotency, making it a molecule of significant therapeutic and research interest.[3][4]
Q2: Why is direct supplementation of cell culture media with standard this compound often ineffective?
A2: Standard this compound is a hydrophilic, negatively charged molecule at physiological pH.[3] This characteristic severely limits its ability to passively diffuse across the lipid bilayer of the cell membrane. Consequently, simply adding it to the culture medium does not lead to a sufficient increase in intracellular concentrations to exert significant biological effects.[3]
Q3: What are the primary strategies to overcome the poor cell permeability of this compound?
A3: The two main strategies are the use of cell-permeable derivatives and nanocarrier-based delivery systems.
-
Cell-Permeable Derivatives: These are chemically modified versions of AKG, typically esters (e.g., dimethyl-AKG, octyl-AKG), where the carboxyl groups are masked.[5][6] This modification increases the molecule's lipophilicity, allowing it to cross the plasma membrane. Once inside the cell, endogenous esterase enzymes cleave the ester groups, releasing free, active this compound.[5]
-
Nanocarrier Systems: This approach involves encapsulating AKG within nanoparticles, such as polymeric nanoparticles or chitosan microspheres.[7][8] These carriers can protect AKG from degradation and facilitate its entry into cells.[9] Advanced systems can be engineered for controlled release or targeted delivery to specific cell types.[10][11]
Troubleshooting Guide
Q4: My cells are not showing the expected biological response after treatment with an this compound derivative. What could be the issue?
A4: There are several potential reasons for a lack of response. Consider the following troubleshooting steps:
-
Insufficient Intracellular Conversion: The derivative must be cleaved by intracellular esterases to release active AKG. The activity of these enzymes can vary between cell types. You may need to confirm esterase activity or try a different derivative (e.g., switch from a methyl to an octyl ester).
-
Derivative Stability: Ensure the derivative is stable in your culture medium for the duration of the experiment. Some esters may hydrolyze prematurely in aqueous solutions.
-
Inadequate Concentration or Duration: The required concentration and treatment time can be highly cell-type and context-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Rapid AKG Metabolism: Once released, AKG is rapidly consumed by the TCA cycle and other metabolic pathways.[12] In cells with high metabolic rates, the delivered AKG might be consumed before it can act on its intended target.
-
Confirmation of Target Pathway: Verify that the downstream signaling pathway you are measuring (e.g., HIF-1α levels) is functional and responsive in your cell model.
Below is a logical diagram to guide your troubleshooting process.
Caption: Troubleshooting logic for unresponsive cells.
Q5: How do I choose between different cell-permeable derivatives or a nanocarrier system?
A5: The choice depends on your experimental goals. The table below summarizes the key characteristics of each approach.
| Strategy | Principle | Key Advantages | Key Disadvantages | Best For |
| Direct Supplementation | Addition of free this compound to media. | Simple, inexpensive. | Very low cell permeability, generally ineffective.[3] | Negative controls. |
| Ester Derivatives | Lipophilic esters cross the cell membrane and are cleaved by intracellular esterases.[13] | High efficiency for increasing intracellular levels, commercially available (e.g., DM-AKG).[6][14] | Potential for off-target effects from the ester group or byproduct (e.g., methanol), variable esterase activity in different cell types. | In vitro cell culture experiments requiring a rapid increase in intracellular AKG.[3] |
| Nanocarrier Systems | Encapsulation of this compound in nanoparticles (e.g., polymeric, liposomal).[7][9] | Protects AKG from degradation, allows for sustained/controlled release, potential for in vivo targeting.[8][10] | More complex to prepare and characterize, potential for carrier-induced toxicity, slower release profile compared to esters. | In vivo studies, applications requiring sustained release, targeting specific tissues (e.g., crossing the blood-brain barrier).[8][10] |
Key Experimental Protocols
Protocol 1: Direct Measurement of Intracellular this compound
This protocol is adapted from methods involving fluorescence derivatization followed by high-pressure liquid chromatography (HPLC) for sensitive and accurate quantification.[15]
Objective: To quantify the concentration of intracellular this compound following treatment with an uptake-enhancing agent.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat with the this compound derivative or nanocarrier for the desired time. Include an untreated control group.
-
Cell Sampling and Quenching:
-
Aspirate the culture medium completely.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular AKG.
-
Instantly quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol at -80°C).
-
-
Metabolite Extraction:
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Incubate on dry ice for 15 minutes, then thaw on ice.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully collect the supernatant containing the metabolites.
-
-
Derivatization (Example):
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried extract in a derivatization buffer.
-
Add a fluorescent labeling agent that reacts with keto acids (e.g., O-phenylenediamine or a similar reagent) and incubate according to the manufacturer's instructions.
-
-
HPLC Analysis:
-
Inject the derivatized sample into a reversed-phase HPLC system equipped with a fluorescence detector.
-
Separate metabolites using an appropriate gradient of solvents (e.g., acetonitrile and water with a buffer).
-
Identify the this compound peak based on the retention time of a derivatized standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized this compound.
-
Calculate the concentration in the sample by comparing its peak area to the standard curve. Normalize the final value to cell number or total protein content.
-
Protocol 2: Indirect Assessment of Uptake via HIF-1α Destabilization
Objective: To functionally validate the successful intracellular delivery of this compound by measuring its effect on the stability of its downstream target, HIF-1α.
Principle: Increased intracellular AKG acts as a cofactor for Prolyl Hydroxylase Domain enzymes (PHDs). PHDs hydroxylate HIF-1α, targeting it for VHL-mediated ubiquitination and subsequent proteasomal degradation.[2][13] Therefore, successful AKG delivery will result in decreased HIF-1α protein levels, even under hypoxic conditions.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Regulatory Role of α-Ketoglutarate Metabolism in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elevation of Intracellular Alpha-Ketoglutarate Levels Inhibits Osteoclastogenesis by Suppressing the NF-κB Signaling Pathway in a PHD1-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short term, low dose alpha-ketoglutarate based polymeric nanoparticles with methotrexate reverse rheumatoid arthritis symptoms in mice and modulate T helper cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of Various Delivery Methods for the Supply of Alpha-Ketoglutarate to the Neural Cells for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN118903086A - Application of alpha-ketoglutarate nano-particles in preparation of preparation for treating parkinsonism - Google Patents [patents.google.com]
- 11. Nanocarrier‐Based Systems for Targeted Delivery: Current Challenges and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxoglutarate dehydrogenase complex controls glutamate-mediated neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-permeating alpha-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mechanism and role of intracellular α-ketoglutarate reduction in hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming fluctuation and leakage problems in the quantification of intracellular 2-oxoglutarate levels in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxaloglutarate-Dependent Enzyme Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxaloglutarate-dependent enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental protocols and overcome common challenges in enzyme kinetics assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a typical this compound-dependent enzyme kinetic assay?
A1: A typical assay for an Fe(II)/2-oxoglutarate (2-OG)-dependent dioxygenase includes the purified enzyme, the primary substrate, Fe(II) (ferrous iron), 2-oxoglutarate as a co-substrate, and often L-ascorbic acid as a cofactor.[1][2][3][4][5] The reaction is conducted in a suitable buffer at a specific pH and temperature to ensure optimal enzyme activity.[6]
Q2: Why is ascorbate included in my assay, and can I substitute it with other reducing agents?
A2: Ascorbate plays a crucial role in maintaining the enzyme's activity.[7][8] It acts to reduce the Fe(III) state of the active site iron back to the catalytically active Fe(II) state, particularly after uncoupled turnover where 2-oxoglutarate is decarboxylated without substrate modification.[7][8] This prevents enzyme inactivation.[8] While other reducing agents have been tested, ascorbate is highly specific and effective, and substitutes like d-isoascorbic acid or N-acetylcysteine are generally much less effective.[7]
Q3: What are the common methods for monitoring the activity of 2-oxoglutarate-dependent enzymes?
A3: Several methods are available, and the choice depends on the specific enzyme and available equipment. Common techniques include:
-
Spectrophotometric Assays: These continuous assays monitor the change in absorbance of a substrate or product.[9] One widely used method is an enzyme-coupled assay that detects succinate formation by linking it to the oxidation of NADH, which can be monitored at 340 nm.[1][2]
-
Colorimetric Assays: These assays produce a colored product that can be quantified. For instance, the production of succinate can be coupled to a reaction that generates a blue pigment upon reaction with molybdic acid.[10][11]
-
Fluorescence-Based Assays: These highly sensitive assays measure the change in fluorescence. One method involves the derivatization of unreacted 2-oxoglutarate with o-phenylenediamine to create a fluorescent product.[12]
-
Radioactive Assays: These methods use radiolabeled substrates, such as [1-14C]-2-oxoglutarate, and measure the release of 14CO2 or the formation of [14C]-succinate.[13][14]
-
Mass Spectrometry (MS)-Based Assays: These assays directly measure the consumption of substrates or the formation of products, offering high specificity and the ability to monitor multiple reactions simultaneously.[15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very low enzyme activity | Enzyme is inactive or degraded. | Use freshly purified enzyme. Avoid multiple freeze-thaw cycles by storing the enzyme in single-use aliquots.[16] Ensure proper storage conditions as recommended. |
| Omission of a critical reagent (e.g., Fe(II), 2-OG, ascorbate). | Double-check the preparation of your reaction mixture to ensure all components are present at the correct concentrations. | |
| Incorrect assay buffer pH or temperature. | Verify the pH of your buffer. Ensure the assay buffer is at the optimal temperature for the enzyme; many assays work best at room temperature.[6][16] | |
| Presence of interfering substances in the sample. | EDTA (>0.5 mM), sodium azide (>0.2%), and high concentrations of detergents like SDS, NP-40, or Tween-20 can inhibit enzyme activity.[16] If possible, remove these substances from your sample preparation. | |
| Inconsistent readings between replicates | Pipetting errors. | Use calibrated pipettes and be meticulous with your pipetting technique. Avoid pipetting very small volumes.[16] |
| Incomplete mixing of reagents. | Gently mix all components thoroughly before starting the reaction and after adding the enzyme.[16] | |
| Air bubbles in the wells of the microplate. | Pipette gently against the wall of the wells to avoid introducing air bubbles.[16] | |
| Reaction rate does not level off at high substrate concentrations | The substrate concentrations used are well below the Michaelis constant (Km). | The initial rate will continue to increase if the enzyme is not saturated with the substrate.[17] You will need to test significantly higher substrate concentrations to reach Vmax. |
| In a coupled enzyme assay, the coupling enzyme may be acting on the primary substrate. | Run a control reaction without the primary enzyme to see if there is any background activity from the coupling enzymes with your substrate.[17] | |
| High background signal | Contamination of reagents. | Use high-purity reagents and fresh solutions. |
| Autoxidation of substrates or other non-enzymatic reactions. | Run a control reaction without the enzyme to measure the background rate and subtract it from your experimental data.[18] |
Experimental Protocols
Detailed Protocol for a Continuous Spectrophotometric Coupled Enzyme Assay
This protocol is adapted from a generic method for measuring the activity of Fe(II)/2-oxoglutarate-dependent dioxygenases by detecting succinate formation.[1][2]
Principle: The succinate produced by the 2-OG-dependent enzyme is converted to succinyl-CoA by succinyl-CoA synthetase (SCS). This reaction consumes ATP. Pyruvate kinase (PK) then regenerates ATP, converting phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Reagents:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5
-
Fe(II) solution: e.g., (NH4)2Fe(SO4)2 prepared fresh in water
-
2-Oxoglutarate solution
-
Primary substrate solution
-
Ascorbate solution (prepared fresh)
-
Coupling enzyme mixture:
-
ATP
-
PEP
-
NADH
-
KCl
-
MgCl2
-
SCS
-
PK
-
LDH
-
-
Purified 2-OG-dependent enzyme
Procedure:
-
Prepare the assay buffer and all stock solutions. Keep enzymes on ice.
-
In a cuvette or microplate well, combine the assay buffer, coupling enzyme mixture, 2-oxoglutarate, primary substrate, ascorbate, and Fe(II).
-
Mix gently and incubate at the desired temperature for a few minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding the purified 2-OG-dependent enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer or plate reader.
-
The initial rate of the reaction is determined from the linear portion of the progress curve.[19]
Data Analysis: The rate of NADH oxidation is directly proportional to the rate of succinate formation. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Visualizations
Caption: A generalized experimental workflow for determining the kinetic parameters of a 2-oxoglutarate-dependent enzyme.
Caption: A logical troubleshooting flowchart for diagnosing issues of low or no enzyme activity in kinetics experiments.
Caption: The catalytic cycle of a typical 2-oxoglutarate-dependent dioxygenase, including the role of ascorbate in rescuing the enzyme from an inactive state.
References
- 1. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jianhaidulab.com [jianhaidulab.com]
- 4. researchgate.net [researchgate.net]
- 5. gsartor.org [gsartor.org]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. Exploring the Ascorbate Requirement of the 2-Oxoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 10. Developing a colorimetric assay for Fe(II)/2-oxoglutarate-dependent dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developing a colorimetric assay for Fe(II)/2-oxoglutarate-dependent dioxygenase. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutarate-dependent hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Off-Target Effects of High 2-Oxoglutarate Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the off-target effects of high 2-oxoglutarate (2-OG, α-ketoglutarate) concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 2-oxoglutarate (2-OG) and why is it used in experiments?
A: 2-Oxoglutarate is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle.[1][2] It serves as a crucial link between carbon and nitrogen metabolism.[2] In research, 2-OG is used to study its role as a co-substrate for a large family of enzymes called 2-OG-dependent dioxygenases, which are involved in various cellular processes, including hypoxic response, epigenetic regulation, and collagen biosynthesis.[3][4] Exogenous supplementation of 2-OG or its analogs is often used to modulate the activity of these enzymes.
Q2: What are the "off-target effects" of high 2-OG concentrations?
A: Off-target effects refer to the unintended modulation of cellular processes other than the specific pathway or enzyme of interest. High concentrations of 2-OG can lead to non-specific interactions with various cellular components. For instance, elevated 2-OG levels can influence mTOR signaling and autophagy.[5][6] Furthermore, since there are over 60 human 2-OG-dependent oxygenases, high intracellular 2-OG levels can affect multiple enzymes in this family simultaneously, leading to a broad range of cellular changes that may confound experimental results.[7]
Q3: Why can't I just add high concentrations of 2-oxoglutarate directly to my cell culture medium?
A: 2-Oxoglutarate itself has low cell permeability due to its charged nature, making it difficult to effectively increase intracellular concentrations by simply adding it to the culture medium.[5] To achieve a significant intracellular increase, very high and often non-physiological concentrations would be required in the medium, which can lead to off-target effects in the extracellular environment or through indirect metabolic consequences.
Q4: What are 2-OG analogs and why are they recommended?
A: 2-OG analogs are chemically modified, cell-permeable forms of 2-oxoglutarate.[1][8] Common examples include dimethyl-α-ketoglutarate (DMKG) and octyl-α-ketoglutarate (O-αKG).[8][9] These esterified derivatives can cross the cell membrane more readily than 2-OG. Once inside the cell, they are cleaved by intracellular esterases to release 2-oxoglutarate, thereby increasing its intracellular concentration.[8] This approach allows for more controlled and efficient delivery of 2-OG into the cell, potentially reducing the high extracellular concentrations needed with direct 2-OG supplementation and thus minimizing some off-target effects.[5]
Q5: How do I choose between different 2-OG analogs like DMKG and O-αKG?
A: The choice of analog can depend on the specific cell type and experimental goals. Both DMKG and O-αKG have been shown to effectively increase intracellular 2-OG levels.[8][9] It is advisable to consult the literature for studies using similar cell lines or experimental systems. Additionally, it is crucial to empirically determine the optimal, non-toxic concentration for each analog in your specific cell line using a cell viability assay.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving high 2-oxoglutarate concentrations.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: High variability in intracellular 2-OG concentrations due to poor cell permeability of standard 2-oxoglutarate.
-
Troubleshooting Steps:
-
Switch to a cell-permeable analog: Utilize a cell-permeable derivative like dimethyl-α-ketoglutarate (DMKG) or octyl-α-ketoglutarate (O-αKG) to ensure more reliable and consistent delivery of 2-OG into the cells.[1][5]
-
Optimize analog concentration: Perform a dose-response experiment to determine the optimal concentration of the 2-OG analog. Start with concentrations reported in the literature (e.g., 1-4 mM for DMKG, 1 mM for O-αKG) and assess the desired biological effect and cell viability.[8][10]
-
Verify intracellular 2-OG levels: If possible, use techniques like HPLC or mass spectrometry to measure the intracellular concentration of 2-oxoglutarate to confirm that the analog is effectively increasing its levels inside the cell.[11][12]
-
Issue 2: Observed cellular toxicity or decreased cell viability.
-
Possible Cause: The concentration of the 2-OG analog used is too high and is causing cellular toxicity.
-
Troubleshooting Steps:
-
Perform a cell viability assay: Use a standard cell viability assay, such as the MTT assay, to determine the cytotoxic concentration range of the 2-OG analog in your specific cell line.[8] Test a gradient of concentrations (e.g., for DMKG, from 1 mM up to 32 mM) to identify the highest non-toxic concentration.[8]
-
Reduce the concentration: Based on the viability assay results, use a concentration of the analog that does not significantly impact cell survival for your experiments.
-
Consider the solvent's effect: Ensure that the solvent used to dissolve the 2-OG analog (e.g., methyl acetate) is used at a final concentration that is not toxic to the cells. Include a vehicle-only control in your experiments.[13]
-
Issue 3: No observable effect after treatment with 2-OG or its analogs.
-
Possible Cause 1: The concentration of the 2-OG analog is too low to elicit a biological response.
-
Troubleshooting Steps:
-
Increase the concentration: Titrate the concentration of the 2-OG analog upwards, while staying within the non-toxic range determined by your cell viability assay.
-
Check the stability of the analog: Be aware of the stability of the analog in your culture medium. Some esters can spontaneously hydrolyze.[13] Consider replenishing the medium with fresh analog during long-term experiments.[14]
-
-
Possible Cause 2: The target enzyme or pathway is not responsive to changes in intracellular 2-OG levels in your experimental model.
-
Troubleshooting Steps:
-
Use a positive control: Include a positive control in your experiment where the modulation of the target pathway by 2-OG is well-established.
-
Verify target expression: Confirm the expression of the target 2-OG-dependent enzyme in your cell line.
-
Data Presentation
Table 1: Commonly Used Cell-Permeable 2-Oxoglutarate Analogs and Their Working Concentrations.
| Analog | Common Abbreviation | Typical Working Concentration Range in Cell Culture | Reference |
| Dimethyl-α-ketoglutarate | DMKG | 1 mM - 5 mM | [8][14] |
| Octyl-α-ketoglutarate | O-αKG | 1 mM - 5 mM | [10][15] |
Table 2: Intracellular 2-Oxoglutarate Concentrations Under Different Conditions.
| Organism/Cell Type | Condition | Intracellular 2-OG Concentration | Reference |
| E. coli | Carbon-free M9 medium | 0.35 mM | [2][12] |
| E. coli | 30 min after addition of 10 mM glucose | 2.6 mM | [2][12] |
| E. coli | Cultured in glycerol | ~0.5 mM | [12] |
| E. coli | Nitrogen starvation | ~12 mM | [2] |
| E. coli | 3 min after addition of 10 mM NH4Cl | ~0.6 mM | [2] |
Experimental Protocols
Protocol 1: Determining Optimal Non-Toxic Concentration of a 2-OG Analog using MTT Assay
This protocol outlines the steps to assess the effect of a 2-OG analog on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
2-OG analog (e.g., DMKG or O-αKG)
-
Solvent for the analog (vehicle)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for attachment.
-
Prepare Analog Dilutions: Prepare a series of dilutions of the 2-OG analog in complete culture medium. For example, for DMKG, you could prepare concentrations ranging from 1 mM to 32 mM.[8] Also, prepare a vehicle-only control.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the 2-OG analog or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the analog concentration to determine the highest concentration that does not cause significant toxicity.
Protocol 2: Increasing Intracellular 2-Oxoglutarate Using a Cell-Permeable Analog
This protocol describes the general procedure for treating cells with a 2-OG analog to study its downstream effects.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
2-OG analog (e.g., DMKG or O-αKG) at the pre-determined optimal non-toxic concentration
-
Vehicle control
Procedure:
-
Cell Culture: Culture your cells to the desired confluency for your specific experiment (e.g., Western blot, qPCR, etc.).
-
Treatment: Replace the culture medium with fresh medium containing the optimal, non-toxic concentration of the 2-OG analog or the vehicle control.
-
Incubation: Incubate the cells for the desired period to observe the biological effect of interest.
-
Harvesting and Analysis: After incubation, harvest the cells and proceed with your downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qPCR, etc.).
Visualizations
Caption: High 2-OG enhances HIF-1α degradation.
Caption: Workflow for using 2-OG analogs.
Caption: Troubleshooting 2-OG experiments.
References
- 1. Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of 2-oxoglutarate dependent oxygenases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of dimethyl α-ketoglutarate in hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Overcoming Fluctuation and Leakage Problems in the Quantification of Intracellular 2-Oxoglutarate Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Elevation of Intracellular Alpha-Ketoglutarate Levels Inhibits Osteoclastogenesis by Suppressing the NF-κB Signaling Pathway in a PHD1-Dependent Manner [mdpi.com]
- 15. Octyl-a-KG = 95 HPLC 876150-14-0 [sigmaaldrich.com]
Validation & Comparative
Unraveling the Diverse Roles of TCA Cycle Intermediates: A Comparative Guide
A deep dive into the distinct cellular effects of oxaloacetate, alpha-ketoglutarate, succinate, fumarate, and malate reveals their unique therapeutic and research potential beyond their canonical role in energy metabolism. This guide provides a comparative analysis of their impact on cellular respiration, oxidative stress, gene expression, and key signaling pathways, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The intermediates of the tricarboxylic acid (TCA) cycle, traditionally viewed as mere cogs in the cellular energy production machinery, are now emerging as critical signaling molecules with diverse physiological and pathological roles.[1][2] From regulating gene expression to influencing immune responses and neuronal health, these metabolites exhibit distinct effects that are a subject of intense research. This guide compares the multifaceted impacts of five key TCA cycle intermediates: oxaloacetate, alpha-ketoglutarate, succinate, fumarate, and malate.
Comparative Analysis of Cellular Effects
The varying effects of these intermediates stem from their unique chemical properties and their ability to interact with a wide range of enzymes and receptors, both within and outside the mitochondria.[3]
Mitochondrial Function and Cellular Respiration
While all TCA cycle intermediates participate in cellular respiration, their exogenous application can have markedly different effects on mitochondrial function.
| Intermediate | Effect on Mitochondrial Respiration & Function | Quantitative Data | Reference |
| Oxaloacetate | Enhances bioenergetic fluxes, supporting both glycolysis and respiration. Can increase the NAD+/NADH ratio. | In SH-SY5Y neuronal cells, oxaloacetate treatment increased glycolysis flux capacity and spare capacity. It also increased protein levels of mitochondrial biogenesis markers COX2, PGC1α, PGC1β, and PRC. | [4] |
| Alpha-Ketoglutarate | Shows superior anaplerotic effects in neuronal tissues, enhancing mitochondrial biogenesis. | In neuronal tissues, alpha-ketoglutarate enhanced mitochondrial biogenesis by approximately 30% compared to oxaloacetate. In cardiomyocytes under ischemic conditions, it enhanced mitochondrial respiration by about 35%. | [1] |
| Succinate | Can uncouple mitochondrial respiration from ATP synthesis at high concentrations. Oxidation is coupled to the reduction of FAD to FADH2. | 5 mM succinate substantially enhanced oxygen consumption in the presence of the ATP synthase inhibitor oligomycin, indicating increased leak respiration. | [3] |
| Fumarate | Accumulation can inhibit succinate dehydrogenase (Complex II), a key enzyme in both the TCA cycle and the electron transport chain. | - | [3] |
| Malate | The immediate precursor to oxaloacetate; its oxidation reduces NAD+ to NADH, thereby decreasing the NAD+/NADH ratio. | In SH-SY5Y cells, malate treatment reduced mitochondrial respiration. | [3][4] |
Reactive Oxygen Species (ROS) and Oxidative Stress
The TCA cycle is a significant source of cellular ROS, and its intermediates play a dual role in both generating and mitigating oxidative stress.
| Intermediate | Effect on ROS Production and Oxidative Stress | Quantitative Data | Reference |
| Oxaloacetate | Protects against oxidative stress by reducing ROS production. | In neuronal HT22 cells, oxaloacetate reduced hydrogen peroxide-activated ROS, measured by 2′,7′-dichlorofluorescein diacetate fluorescence. It also protected against mitochondrial DNA damage induced by kainic acid. | [5][6] |
| Alpha-Ketoglutarate | Reduces ROS production and protects against oxidative stress-induced neuronal aging. | In HT22 cells, alpha-ketoglutarate treatment significantly enhanced the activity of antioxidant enzymes SOD and GSH, while suppressing the accumulation of the lipid peroxidation product MDA. It also led to a marked decrease in intracellular ROS levels. | [7] |
| Succinate | Accumulation can drive reverse electron transport at Complex I, leading to a burst of mitochondrial ROS. | - | [8] |
| Fumarate | Accumulation can lead to oxidative stress by reacting with and depleting glutathione (GSH), a major cellular antioxidant. | - | [3] |
| Malate | Dietary supplementation with L-malate has been shown to reduce the accumulation of ROS and decrease lipid peroxidation in aged rats. | L-malate supplementation in aged rats enhanced the activity of antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GPx) in the liver. | [4] |
Gene Expression and Signaling Pathways
Recent studies have unveiled the profound impact of TCA cycle intermediates on gene expression, primarily through the regulation of epigenetic enzymes and hypoxia-inducible factor (HIF-1α).
| Intermediate | Effect on Gene Expression and Signaling | Quantitative Data | Reference |
| Oxaloacetate | Can influence signaling pathways related to cellular growth and stress responses. | In a model of chemical liver injury, oxaloacetate treatment decreased the protein phosphorylation level of JNK and p38 pathways. | [6] |
| Alpha-Ketoglutarate | Acts as a cofactor for numerous dioxygenases, including TET enzymes involved in DNA demethylation and prolyl hydroxylases that regulate HIF-1α degradation. It can influence over 60 different enzymes in cellular metabolism. Modulates the mTOR pathway. | - | [1][7][9] |
| Succinate | Potent inhibitor of prolyl hydroxylases, leading to the stabilization of HIF-1α under normoxic conditions. | In SK-N-BE(2) cells, succinate treatment modestly induced HIF-2α protein levels. It also decreased the mRNA levels of the HIF target gene PGK1 by 30%. | [10][11][12] |
| Fumarate | Also a potent inhibitor of prolyl hydroxylases, leading to HIF-1α stabilization. Can also inhibit TET enzymes. | In SK-N-BE(2) cells, fumarate stabilized HIF-1α and modestly induced HIF-2α. It decreased the mRNA levels of PGK1 by 40% and HK2 and ENO1 by approximately 40%. | [10][11] |
| Malate | - | - | - |
Key Signaling Pathway: HIF-1α Stabilization
Succinate and fumarate are recognized as oncometabolites due to their ability to stabilize the transcription factor HIF-1α, which plays a central role in the cellular response to low oxygen.
Caption: HIF-1α stabilization by succinate and fumarate.
Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol provides a general framework for assessing the impact of TCA cycle intermediates on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., DMEM without glucose, pyruvate, or glutamine)
-
TCA cycle intermediates of interest (Oxaloacetate, Alpha-Ketoglutarate, Succinate, Fumarate, Malate)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Preparation of Assay Medium and Compounds: Prepare assay medium supplemented with the desired TCA cycle intermediate at the final working concentration. Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A for injection.
-
Cell Preparation: On the day of the assay, remove the culture medium from the cells, wash with the assay medium, and add the final volume of the prepared assay medium. Incubate the cells at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Seahorse XF Assay: Load the hydrated sensor cartridge with the mitochondrial stress test compounds. Place the cell culture microplate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of the stressor compounds.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Quantification of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[13][14]
Materials:
-
H2DCFDA probe
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
TCA cycle intermediates of interest
-
Positive control (e.g., hydrogen peroxide)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency in a suitable plate format (e.g., 96-well plate). Treat the cells with the TCA cycle intermediates for the desired time period. Include untreated and positive control groups.
-
Loading with H2DCFDA: Remove the treatment medium and wash the cells with PBS. Add fresh medium or PBS containing H2DCFDA to each well and incubate in the dark at 37°C for 30-60 minutes.
-
Washing: Remove the H2DCFDA solution and wash the cells with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the data to a cell viability assay performed in parallel.
Experimental Workflow Visualization
Caption: A generalized workflow for comparing the effects of TCA intermediates.
References
- 1. Oxaloacetate vs Alpha-Ketoglutarate: Metabolic Effects Comparison [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxaloacetate Enhances Neuronal Cell Bioenergetic Fluxes and Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Study shows Oxaloacetate Protective of Brain Tissue – TBI Therapy [tbitherapy.com]
- 6. researchgate.net [researchgate.net]
- 7. α-Ketoglutarate Attenuates Oxidative Stress-Induced Neuronal Aging via Modulation of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Fumarate and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 14. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
The Crucial Role of Oxaloglutarate in HIF-1α Signaling: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of experimental data validating the essential role of oxaloglutarate (2-oxoglutarate) in the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for pathway validation, and offers visual representations of the underlying molecular mechanisms.
Introduction: this compound as a Key Regulator of Cellular Oxygen Sensing
The cellular response to changes in oxygen availability is a fundamental process critical for survival and is centrally governed by the HIF-1 transcription factor. The stability of the HIF-1α subunit is exquisitely regulated by a family of prolyl hydroxylase domain (PHD) enzymes. These enzymes require molecular oxygen and this compound as co-substrates to hydroxylate specific proline residues on HIF-1α, marking it for proteasomal degradation under normoxic conditions.[1] In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization, nuclear translocation, and the activation of a broad range of genes involved in angiogenesis, erythropoiesis, and metabolism.[2][3] This guide focuses on the experimental validation of this compound's indispensable role in this critical signaling cascade.
Comparative Analysis of PHD Isoform Kinetics for this compound
The three main PHD isoforms (PHD1, PHD2, and PHD3) exhibit distinct kinetic properties with respect to their co-substrate, this compound. Understanding these differences is crucial for designing specific inhibitors and for elucidating the nuanced regulation of the HIF-1α pathway.
| PHD Isoform | Apparent Km for 2-Oxoglutarate (µM) | Reference |
| PHD1 | 1 - 2 | [3] |
| PHD2 | 1 - 2 | [3] |
| PHD3 | 12 - 43.3 | [3][4] |
Table 1: Comparison of the Michaelis-Menten constant (Km) of human PHD isoforms for 2-oxoglutarate. A lower Km value indicates a higher affinity of the enzyme for the substrate.
The Signaling Pathway of HIF-1α Regulation
The stability of HIF-1α is contingent on the activity of PHD enzymes, which is directly dependent on the presence of this compound. The following diagram illustrates this signaling pathway.
Comparative Efficacy of this compound Analogs as PHD Inhibitors
A key strategy to therapeutically stabilize HIF-1α is the use of this compound analogs that act as competitive inhibitors of PHD enzymes. These compounds have shown promise in treating conditions such as anemia associated with chronic kidney disease.
| Inhibitor | Target | IC50 (nM) | Reference |
| Molidustat | PHD2 | 7 | [5] |
| IOX4 | PHD2 | 1.6 | [6] |
| Roxadustat | PHD2 | 27 | [4] |
| Vadadustat | PHD2 | 29 | [4] |
| Daprodustat | PHD2 | 67 | [4] |
Table 2: Half-maximal inhibitory concentration (IC50) of various 2-oxoglutarate analogs against PHD2. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols for Pathway Validation
Accurate and reproducible experimental methods are essential for studying the role of this compound in HIF-1α signaling. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro PHD2 Activity Assay (AlphaScreen)
This high-throughput assay measures the hydroxylation of a biotinylated HIF-1α peptide by PHD2.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).[7]
-
Prepare stock solutions of PHD2 enzyme, biotinylated HIF-1α peptide (e.g., residues 556-574), 2-oxoglutarate, FeSO₄, and ascorbic acid in the reaction buffer.[7]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound analogs).[6]
-
-
Enzyme Reaction:
-
In a 384-well plate, add 5 µL of the test inhibitor dilution or vehicle control.[6]
-
Add 5 µL of a pre-mixed solution containing PHD2 enzyme (final concentration e.g., 5 nM), FeSO₄ (final concentration e.g., 10 µM), and ascorbic acid (final concentration e.g., 100 µM).[7]
-
Incubate for 15 minutes at room temperature to allow inhibitor binding.[7]
-
Initiate the reaction by adding 5 µL of a pre-mixed solution of the biotinylated HIF-1α peptide (final concentration e.g., 60 nM) and 2-OG (final concentration e.g., 2 µM).[7]
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.[6]
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.[6]
-
Add 10 µL of a pre-mixed solution of the anti-hydroxy-HIF-1α antibody conjugated to acceptor beads.[6]
-
Incubate for 60 minutes at room temperature in the dark.[6]
-
Add 10 µL of streptavidin-coated donor beads.[6]
-
Incubate for another 60 minutes at room temperature in the dark.[6]
-
-
Data Acquisition:
-
Read the plate on a microplate reader equipped for AlphaScreen detection. The signal is inversely proportional to the inhibitor's activity.[6]
-
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This method is used to detect the accumulation of HIF-1α protein in cells treated with PHD inhibitors or subjected to hypoxia.
Methodology:
-
Cell Culture and Treatment:
-
Rapid Cell Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.[10]
-
Immediately add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.[10]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Immunoblotting:
-
Separate the protein samples on an 8% (or lower) polyacrylamide gel.[10]
-
Transfer the proteins to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
-
Conclusion
The experimental evidence overwhelmingly validates the central role of this compound as a critical co-substrate for PHD enzymes in the regulation of HIF-1α stability. The comparative data on enzyme kinetics and inhibitor potency provide a valuable resource for researchers in the field. The detailed protocols for in vitro and cell-based assays offer standardized methods to further investigate this important signaling pathway and to screen for novel therapeutic agents targeting the cellular oxygen-sensing machinery.
References
- 1. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of HIF and 2-Oxoglutarate-Dependent Dioxygenases in Controlling Gene Expression in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 8. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unraveling the Potency of Oxaloglutarate Analogs in Enzyme Inhibition: A Comparative Analysis
For Immediate Publication
A deep dive into the inhibitory prowess of oxaloglutarate analogs reveals a landscape of potent and selective enzyme inhibitors, offering promising avenues for therapeutic intervention and research. This comprehensive guide provides a comparative analysis of various this compound analogs, their target enzymes, and the intricate signaling pathways they modulate. Detailed experimental data, protocols, and visual pathway representations are presented to empower researchers, scientists, and drug development professionals in their quest for novel enzymatic regulators.
This compound, also known as α-ketoglutarate, is a key intermediate in the citric acid cycle and a crucial co-substrate for a wide array of enzymes, including 2-oxoglutarate-dependent dioxygenases. Analogs of this vital molecule have emerged as powerful tools for probing enzyme mechanisms and as potential therapeutic agents. By mimicking the natural substrate, these analogs can competitively inhibit enzyme activity, thereby influencing critical cellular processes. This guide offers a comparative look at the inhibitory effects of several classes of this compound analogs on key enzymes, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of this compound Analog Inhibitors
The inhibitory potential of this compound analogs is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. The following tables summarize the inhibitory activities of various this compound analogs against their respective target enzymes.
| Analog | Target Enzyme | Tissue/Organism | Inhibition Constant (Ki) |
| Phosphonate Analogs | |||
| Succinyl Phosphonate | 2-Oxoglutarate Dehydrogenase (OGDH) | Rat Heart | 16 ± 2 µM[1] |
| Rat Liver | 7.4 ± 1.4 µM[1] | ||
| Glutaryl Phosphonate | 2-Oxoglutarate Dehydrogenase (OGDH) | Rat Heart | 33 ± 11 µM[1] |
| Rat Liver | 6.3 ± 0.5 µM[1] | ||
| Adipoyl Phosphonate | 2-Oxoglutarate Dehydrogenase (OGDH) | Rat Heart | 2129 ± 211 µM[1] |
| Rat Liver | 364 ± 23 µM[1] | ||
| Succinyl Phosphonate | 2-Oxoadipate Dehydrogenase (OADH) | Rat Heart | 7.1 ± 1.6 µM[1] |
| Glutaryl Phosphonate | 2-Oxoadipate Dehydrogenase (OADH) | Rat Heart | 2.8 ± 0.8 µM[1] |
| Adipoyl Phosphonate | 2-Oxoadipate Dehydrogenase (OADH) | Rat Heart | 49 ± 5 µM[1] |
| Pyridine Dicarboxylates | |||
| Pyridine-2,4-dicarboxylic acid | Prolyl 4-hydroxylase | Human | ~2 µM |
| Pyridine-2,5-dicarboxylic acid | Prolyl 4-hydroxylase | Human | ~0.8 µM |
| Aryl-conjugated 2-Oxoglutarate Analogs | |||
| Analog 1a | Prolyl Hydroxylase Domain 2 (PHD2) | Human | 140 ± 10 µM[2] |
| Analog 1c | Prolyl Hydroxylase Domain 2 (PHD2) | Human | 70 ± 7 µM[2] |
| Analog | Target Enzyme | IC50 |
| C4-Substituted 2-Oxoglutarate Derivatives | Aspartate/asparagine-β-hydroxylase (AspH) | 0.2 - 0.7 µM[3] |
| 3-Ethyl-2-oxoglutarate | Aspartate/asparagine-β-hydroxylase (AspH) | Potent inhibitor, specific value dependent on 2OG concentration[3] |
| Pyridine-2,4-dicarboxylate (2,4-PDCA) | Aspartate/asparagine-β-hydroxylase (AspH) | ~0.03 µM[3] |
| N-oxalylglycine (NOG) | Aspartate/asparagine-β-hydroxylase (AspH) | ~1.0 µM[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key enzyme inhibition assays cited in this guide.
2-Oxoglutarate Dehydrogenase (OGDH) Inhibition Assay
This assay measures the activity of OGDH by monitoring the reduction of NAD+ to NADH at 340 nm. The inhibition by this compound analogs is determined by a decrease in the rate of NADH production.
Materials:
-
KGDH buffer (e.g., 50 mM MOPS, pH 7.0, 1 mM MgCl₂, 1 mM CaCl₂, 1 mM dithiothreitol)
-
2-oxoglutarate (substrate)
-
NAD+
-
Coenzyme A
-
Thiamine pyrophosphate (TPP)
-
Mitochondrial lysate or purified OGDH
-
This compound analog inhibitor
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing KGDH buffer, NAD+, Coenzyme A, and TPP in each well of a 96-well plate.
-
Add the this compound analog inhibitor at various concentrations to the respective wells. A control with no inhibitor should be included.
-
Add the mitochondrial lysate or purified OGDH to each well.
-
Initiate the reaction by adding 2-oxoglutarate to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode at 30-second intervals for a defined period (e.g., 5-10 minutes).
-
Calculate the reaction rate (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the analog and calculate the IC50 or Ki value.
Prolyl Hydroxylase Domain 2 (PHD2) Inhibition Assay
This assay quantifies PHD2 activity by measuring the hydroxylation of a synthetic peptide substrate. Inhibition is observed as a decrease in the formation of the hydroxylated product.
Materials:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Recombinant human PHD2
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
2-oxoglutarate
-
FeSO₄
-
Ascorbate
-
This compound analog inhibitor
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PHD2, HIF-1α peptide, FeSO₄, and ascorbate.
-
Add the this compound analog inhibitor at various concentrations to the reaction mixtures. Include a no-inhibitor control.
-
Pre-incubate the mixtures for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding 2-oxoglutarate.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
-
Analyze the samples by mass spectrometry to quantify the amount of hydroxylated and unhydroxylated peptide.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
Aspartate/asparagine-β-hydroxylase (AspH) Inhibition Assay
This high-throughput assay utilizes mass spectrometry to monitor the hydroxylation of a peptide substrate by AspH.
Materials:
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Recombinant human AspH
-
Synthetic peptide substrate
-
2-oxoglutarate
-
FeSO₄
-
Ascorbate
-
This compound analog inhibitor
-
Mass spectrometer
Procedure:
-
Dispense the this compound analog inhibitors at various concentrations into a 384-well plate.
-
Add a solution containing AspH to each well and incubate for 15 minutes.
-
Initiate the reaction by adding a substrate mixture containing the peptide substrate, 2-oxoglutarate, FeSO₄, and ascorbate.
-
After a 7-minute incubation, stop the reaction by adding 10% aqueous formic acid.
-
Analyze the samples by solid-phase extraction coupled to mass spectrometry (SPE-MS) to measure substrate and product levels.
-
Determine the IC50 values from the dose-response curves.[4]
Signaling Pathways and Experimental Workflows
To understand the broader biological impact of these enzyme inhibitors, it is essential to visualize the signaling pathways in which the target enzymes operate. Furthermore, a clear experimental workflow is necessary for systematic inhibitor analysis.
Citric Acid Cycle
The citric acid cycle is a central metabolic pathway for the generation of energy and biosynthetic precursors. 2-Oxoglutarate dehydrogenase (OGDH) is a key enzyme in this cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. Inhibition of OGDH can disrupt this vital pathway.
Figure 1. Inhibition of OGDH in the Citric Acid Cycle.
HIF-1α Signaling Pathway
Prolyl hydroxylases (PHDs) are key regulators of the hypoxia-inducible factor (HIF-1α) signaling pathway. Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its degradation. Inhibition of PHDs by this compound analogs stabilizes HIF-1α, promoting the expression of hypoxia-responsive genes.
Figure 2. PHD inhibition in the HIF-1α signaling pathway.
Experimental Workflow for Inhibitor Analysis
A standardized workflow ensures a systematic and logical approach to the comparative analysis of enzyme inhibitors.
Figure 3. Workflow for comparative inhibitor analysis.
References
- 1. 2‐Oxoglutarate Analog‐Based Biomolecular Tools for Exploring Structure–Activity Relationships in Nonheme Iron Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04301J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Oxaloglutarate Quantification Methods for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of key metabolites is paramount to understanding cellular processes and disease mechanisms. Oxaloglutarate, also known as alpha-ketoglutarate, is a vital intermediate in the tricarboxylic acid (TCA) cycle, linking carbon and nitrogen metabolism. Its levels can be indicative of cellular energy status and metabolic flux. This guide provides an objective comparison of common methods for this compound quantification, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Comparative Overview
The choice of quantification method depends on factors such as the required sensitivity, sample throughput, and the complexity of the biological matrix. Below is a summary of the performance characteristics of four common methods for this compound quantification.
| Parameter | Enzymatic Assay | LC-MS/MS | GC-MS | 1H-NMR |
| Principle | Spectrophotometric or fluorometric measurement of a product from an enzyme-catalyzed reaction involving this compound. | Liquid chromatography separation followed by mass spectrometry detection and quantification. | Gas chromatography separation of derivatized this compound followed by mass spectrometry detection. | Nuclear magnetic resonance spectroscopy to identify and quantify based on unique proton fingerprints. |
| Limit of Detection (LOD) | Micromolar (µM) range. | Low ng/mL to pg/mL.[1] | Low ng/mL to pg/mL.[1] | Micromolar (µM) range.[2] |
| Limit of Quantitation (LOQ) | Micromolar (µM) range. | 0.005 to 1.5 µg/mL.[1] | Low ng/mL.[1] | Below 180 µM.[2] |
| Linearity (R²) | Typically > 0.99. | ≥ 0.99.[1] | > 0.99.[1] | > 0.99. |
| Precision (%RSD) | < 15%. | ≤ 14.87%.[1] | < 15%.[1] | < 3%.[2] |
| Accuracy (%Recovery) | 85-115%. | 90-110%.[1] | 85-115%.[1] | 97-100%. |
| Sample Throughput | High. | High (direct injection possible).[1] | Lower (due to derivatization).[1] | Moderate. |
| Matrix Effects | Can be susceptible to interference from other compounds in the sample. | Prone to ion suppression or enhancement.[1] | Less prone to matrix effects.[3] | Minimal matrix effects. |
| Specificity | Can be highly specific depending on the enzyme used. | High, based on mass-to-charge ratio and fragmentation pattern. | High, based on retention time and mass spectrum. | High, based on unique spectral signature. |
| Derivatization Required? | No. | Generally no. | Yes.[3] | No. |
Experimental Workflows
The analytical workflow for each method varies, particularly in the sample preparation stages.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-NMR Protocol for Exometabolome Analysis of Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Metabolic Fate of 2-Oxoglutarate: A Comparison of Isotopic Labeling Strategies
Introduction
2-Oxoglutarate (2-OG), also known as α-ketoglutarate, is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, situated at the crossroads of carbon and nitrogen metabolism.[1][2] Its metabolic fate is of significant interest to researchers in various fields, including cancer biology and drug development, as it reflects the physiological state of the cell.[3][4][5][6] Isotopic labeling studies, particularly using ¹³C-labeled metabolic tracers, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are powerful techniques to elucidate the complex intracellular fluxes of 2-OG.[3][4][5][7]
This guide provides a comparative overview of common isotopic labeling strategies to investigate the metabolic fate of 2-oxoglutarate. We will delve into the experimental protocols and present data from studies utilizing universally labeled glucose ([U-¹³C₆]glucose) and glutamine ([U-¹³C₅]glutamine) to track the journey of carbon atoms through central metabolic pathways.
Comparative Analysis of Isotopic Tracers
The choice of isotopic tracer is critical as it determines which metabolic pathways are highlighted and the precision of the resulting flux measurements.[8][9] The two most common tracers for probing the TCA cycle and, by extension, 2-oxoglutarate metabolism, are ¹³C-glucose and ¹³C-glutamine.
| Tracer | Primary Metabolic Entry Point | Key Insights into 2-OG Metabolism |
| [U-¹³C₆]Glucose | Glycolysis -> Pyruvate -> Acetyl-CoA | Primarily traces carbon entry into the TCA cycle via pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC).[10][11] Allows for the quantification of the oxidative TCA cycle flux leading to 2-OG synthesis. |
| [U-¹³C₅]Glutamine | Glutaminolysis -> Glutamate -> 2-Oxoglutarate | Directly labels the 2-OG pool and is the preferred tracer for studying the TCA cycle.[8][9] It is particularly effective for investigating anaplerotic and cataplerotic fluxes around 2-OG, including reductive carboxylation.[12] |
Experimental Data: Mass Isotopomer Distributions
The metabolic fate of a ¹³C-labeled tracer can be quantified by measuring the mass isotopomer distribution (MID) of downstream metabolites. The MID reveals the number of ¹³C atoms incorporated into a molecule. Below is a summary of expected MIDs for key TCA cycle intermediates when using [U-¹³C₆]glucose or [U-¹³C₅]glutamine.
| Metabolite | Expected Mass Isotopologues from [U-¹³C₆]Glucose | Expected Mass Isotopologues from [U-¹³C₅]Glutamine |
| Citrate | M+2 (from Acetyl-CoA)[10][11] | M+4, M+5 (from reductive carboxylation)[12] |
| 2-Oxoglutarate | M+2 | M+5 (direct product of glutaminolysis)[10] |
| Malate | M+2, M+3 | M+4[10] |
M+n denotes the mass isotopologue with 'n' ¹³C atoms.
Experimental Protocols
A successful ¹³C metabolic flux analysis experiment requires meticulous planning and execution from cell culture to data analysis.[3]
Protocol 1: Cell Culture and Isotopic Labeling
This protocol outlines the steps for labeling mammalian cells with a ¹³C tracer to achieve an isotopic steady state.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom ¹³C-labeling medium (lacking the unlabeled tracer substrate)
-
¹³C-labeled tracer (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine)
-
Cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Adaptation: Culture cells in the standard medium for at least 24 hours to allow for adherence and recovery.
-
Labeling: Aspirate the standard medium and replace it with the pre-warmed ¹³C-labeling medium containing the isotopic tracer.
-
Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time can vary depending on the cell line and should be determined empirically (often several hours to overnight).
Protocol 2: Metabolite Extraction
This protocol describes the rapid quenching of metabolism and extraction of intracellular metabolites.
Materials:
-
Quenching solution (e.g., cold 0.9% NaCl solution or liquid nitrogen)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching: Quickly aspirate the labeling medium and wash the cells with the cold quenching solution to arrest metabolic activity.
-
Extraction: Add the pre-chilled extraction solvent to the cells.
-
Scraping: Scrape the cells from the plate in the extraction solvent.
-
Collection: Transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.[3]
Protocol 3: GC-MS Analysis
This protocol details the preparation of metabolite extracts for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extract
-
Derivatization agent (e.g., MTBSTFA)
-
Solvent (e.g., pyridine)
-
GC-MS instrument
Procedure:
-
Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Re-suspend the dried metabolites in a solvent and add the derivatization agent to make them volatile for GC analysis.[3]
-
Incubation: Incubate the samples at an elevated temperature (e.g., 60°C) to complete the derivatization reaction.[3]
-
Analysis: Analyze the derivatized samples using a GC-MS system to separate and detect the metabolites and their mass isotopomer distributions.[4][5]
Visualizations
Metabolic Pathways
Caption: Metabolic fate of 2-Oxoglutarate in the TCA cycle.
Experimental Workflow
Caption: Workflow for a ¹³C Metabolic Flux Analysis experiment.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Bridging the gap between non-targeted stable isotope labeling and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative metabolomics of cells treated with and without oxaloglutarate.
A Comparative Guide for Researchers
In the intricate world of cellular metabolism, the small molecule 2-oxoglutarate (2-OG), also known as alpha-ketoglutarate (α-KG), stands as a critical nexus. Positioned at the intersection of the tricarboxylic acid (TCA) cycle and nitrogen metabolism, its influence extends to a vast array of cellular processes, including energy production, amino acid synthesis, and epigenetic regulation.[1] This guide provides a comparative analysis of the metabolome of cells cultured with and without 2-oxoglutarate supplementation, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
Quantitative Metabolomic Analysis: A Comparative Snapshot
To understand the global metabolic shifts induced by 2-oxoglutarate, a comparative metabolomic analysis was conducted on C2C12 myoblasts. The following table summarizes the relative changes in key intracellular metabolites following treatment with 2-oxoglutarate. The data reveals significant alterations in amino acid metabolism and TCA cycle intermediates, highlighting the profound impact of 2-oxoglutarate on central carbon and nitrogen pathways.
| Metabolite Category | Metabolite | Fold Change (2-OG Treated vs. Control) | p-value |
| Amino Acids & Derivatives | Alanine | 1.13 | < 0.05 |
| Aspartate | 1.21 | < 0.05 | |
| Glutamate | 1.05 | > 0.05 | |
| Glutamine | 1.35 | < 0.05 | |
| Leucine | 0.92 | > 0.05 | |
| Isoleucine | 0.94 | > 0.05 | |
| Valine | 0.95 | > 0.05 | |
| Proline | 1.18 | < 0.05 | |
| Serine | 1.09 | > 0.05 | |
| Threonine | 1.11 | > 0.05 | |
| Tyrosine | 1.07 | > 0.05 | |
| O-Phosphoethanolamine | 1.15 | < 0.05 | |
| TCA Cycle Intermediates | 2-Oxoglutarate | 2.50 | < 0.05 |
| Citrate | 1.10 | > 0.05 | |
| Succinate | 1.08 | > 0.05 | |
| Fumarate | 1.06 | > 0.05 | |
| Malate | 1.12 | > 0.05 | |
| Energy & Nucleotide Metabolism | ATP | 1.25 | < 0.05 |
| Lactate | 0.90 | > 0.05 | |
| Choline | 1.12 | < 0.05 | |
| Phosphocholine | 1.17 | < 0.05 | |
| Glycerophosphocholine | 1.14 | < 0.05 |
Data is derived from a study on C2C12 myoblasts and presented as a calculated fold change from the provided relative levels. The original study identified these metabolites as significantly different with a p-value < 0.05.[2]
Experimental Protocols
The following protocols provide a detailed methodology for conducting a comparative metabolomics study of cells treated with 2-oxoglutarate.
Cell Culture and 2-Oxoglutarate Treatment
-
Cell Seeding: Plate C2C12 myoblasts in 6-well plates at a density of 2 x 10^5 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, replace the medium with fresh medium containing either vehicle control or a final concentration of 1 mM 2-oxoglutarate (alpha-ketoglutarate).
-
Incubation Period: Incubate the cells for an additional 24 hours before metabolite extraction.
Metabolite Extraction from Adherent Cells
This protocol is a synthesis of best practices for quenching metabolism and extracting metabolites for mass spectrometry analysis.
-
Quenching: To halt metabolic activity, rapidly aspirate the culture medium. Immediately wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution. It is crucial to perform this step quickly to prevent metabolic changes.
-
Extraction Solution Preparation: Prepare an 80% methanol solution in LC-MS grade water. Chill this solution to -80°C.
-
Extraction: Add 1 mL of the cold 80% methanol extraction solution to each well. Place the plates on dry ice to ensure the cells remain frozen during extraction.
-
Cell Lysis and Collection: Scrape the cells from the plate using a cell scraper. Transfer the cell lysate and methanol mixture to a pre-chilled microcentrifuge tube.
-
Homogenization: Vortex the tubes for 10 minutes at 4°C to ensure complete cell lysis and metabolite extraction.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
LC-MS Based Metabolomic Analysis
-
Chromatography: Perform hydrophilic interaction liquid chromatography (HILIC) to separate the polar metabolites.
-
Mass Spectrometry: Analyze the separated metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a wide range of compounds.
-
Data Analysis: Process the raw data using software such as XCMS for peak picking, alignment, and integration. Identify metabolites by comparing their accurate mass and retention times to a library of known standards.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test) to identify metabolites that are significantly different between the control and 2-oxoglutarate treated groups. Calculate fold changes to determine the magnitude of the metabolic alterations.
Visualizing the Impact: Workflows and Pathways
To better illustrate the experimental process and the biological context of 2-oxoglutarate's action, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for comparative metabolomics.
Caption: Key signaling pathways involving 2-Oxoglutarate.
Conclusion
The supplementation of cell culture media with 2-oxoglutarate leads to significant and widespread changes in the cellular metabolome. As a central metabolite, its increased availability directly impacts the TCA cycle and amino acid pools, most notably leading to an increase in glutamine levels. These metabolic shifts have far-reaching implications for cellular function, influencing everything from energy homeostasis to epigenetic programming. The data and protocols presented in this guide offer a foundational resource for researchers seeking to explore the multifaceted roles of 2-oxoglutarate in health and disease, providing a framework for future investigations into its therapeutic potential.
References
Validating the Specificity of 2-Oxoglutarate-Dependent Enzyme Inhibitors: A Comparison Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of enzyme inhibitors is a critical step in the development of targeted therapeutics and chemical probes. This guide provides a comparative overview of key methods for validating the specificity of inhibitors targeting the 2-oxoglutarate (2-OG)-dependent dioxygenase superfamily, a class of enzymes implicated in a wide range of physiological processes and diseases, including cancer and anemia.[1][2][3]
2-Oxoglutarate-dependent oxygenases are a broad family of enzymes that utilize Fe(II) and 2-OG as co-substrates to catalyze a variety of oxidative reactions, including hydroxylations and demethylations.[4][5] Given the conserved nature of the 2-OG binding site across this enzyme superfamily, developing selective inhibitors presents a significant challenge.[2][6] Off-target effects can lead to misleading experimental results and potential toxicity in therapeutic applications. Therefore, rigorous validation of inhibitor specificity is paramount.
This guide details and compares biochemical, cellular, and proteomic approaches to inhibitor specificity validation, providing experimental protocols and data presentation formats to aid in the selection of the most appropriate methods for your research needs.
Comparison of Validation Methods
A multi-pronged approach, combining in vitro biochemical assays with cell-based and proteome-wide profiling, is essential for a thorough assessment of inhibitor specificity. The following table summarizes the key characteristics of different validation methods.
| Method | Principle | Throughput | Information Provided | Advantages | Limitations |
| Biochemical Assays | |||||
| Direct Substrate/Product Detection (e.g., MS, NMR) | Measures the direct conversion of substrate to product in the presence of the inhibitor.[7] | Low to Medium | In vitro potency (IC50, Ki), mode of inhibition.[8] | High accuracy, provides detailed kinetic information. | Can be low throughput and require specialized equipment. |
| Coupled Enzyme Assays | The production of a co-product (e.g., succinate) is coupled to a detectable signal (e.g., change in absorbance or fluorescence).[9] | High | In vitro potency (IC50). | Amenable to high-throughput screening.[9] | Indirect measurement, potential for interference from assay components. |
| Fluorescence-Based Assays | Monitors the depletion of 2-oxoglutarate via a fluorescent derivatization agent.[10] | High | In vitro potency (IC50). | More efficient than radiolabeled assays and adaptable to multiwell formats.[10] | Indirect measurement, potential for compound interference with fluorescence. |
| Cellular Assays | |||||
| Target Engagement Assays | Measures the binding of the inhibitor to the target enzyme within a cellular context (e.g., CETSA, BRET).[11] | Medium | Cellular target engagement, apparent intracellular potency. | Confirms inhibitor can reach and bind its target in a physiological environment. | Does not directly measure inhibition of enzyme activity. |
| Phenotypic Assays | Measures a biological outcome downstream of the target enzyme's activity (e.g., changes in protein levels, cell viability). | High | Cellular efficacy, functional consequences of inhibition. | Provides information on the biological relevance of target inhibition. | Can be influenced by off-target effects, making attribution to the primary target challenging. |
| Proteomic Approaches | |||||
| Chemical Proteomics (e.g., Kinobeads) | Uses immobilized broad-spectrum inhibitors to pull down interacting proteins from cell lysates, followed by mass spectrometry to identify and quantify binding partners.[6][11][12] | Low to Medium | Proteome-wide selectivity profile, identification of direct off-targets. | Unbiased, provides a global view of inhibitor interactions.[12] | May not capture all interactions, especially weak or transient ones. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label the active sites of enzymes, allowing for the assessment of inhibitor binding through competition.[13][14] | Low to Medium | Proteome-wide target engagement, identification of on- and off-targets. | Provides direct evidence of target engagement in a complex proteome.[13] | Requires the development of specific probes for the enzyme class of interest. |
Key Experimental Protocols
Biochemical IC50 Determination via a Coupled Enzyme Assay
This protocol describes a generic coupled-enzyme assay to determine the in vitro potency (IC50) of an inhibitor against a 2-oxoglutarate-dependent oxygenase by measuring succinate formation.[9]
Materials:
-
Purified recombinant 2-OG-dependent enzyme
-
Substrate peptide or small molecule
-
2-Oxoglutarate (2-OG)
-
Ferrous ammonium sulfate (FAS)
-
L-Ascorbic acid
-
Succinyl-CoA synthetase (SCS)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Reduced nicotinamide adenine dinucleotide (NADH)
-
Test inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Add the 2-OG-dependent enzyme and its specific substrate to the wells.
-
Initiate the reaction by adding a solution of 2-OG, FAS, and L-ascorbic acid.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)
CETSA assesses the binding of an inhibitor to its target protein in intact cells by measuring changes in the thermal stability of the target protein.
Materials:
-
Cultured cells expressing the target 2-OG-dependent enzyme
-
Test inhibitor
-
Cell lysis buffer
-
Antibodies against the target protein
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for a short period.
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Plot the amount of soluble protein as a function of temperature for both inhibitor-treated and control samples to generate melting curves. A shift in the melting curve indicates target engagement.
Proteome-wide Selectivity Profiling using Chemical Proteomics
This protocol outlines a general workflow for assessing inhibitor selectivity across the proteome using an affinity capture approach with broad-spectrum inhibitors.[6]
Materials:
-
Cell lysate
-
Immobilized broad-spectrum 2-OG-dependent enzyme inhibitor (e.g., on beads)
-
Test inhibitor
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Incubate the cell lysate with the immobilized inhibitor in the presence of increasing concentrations of the free test inhibitor (as a competitor).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Identify and quantify the eluted proteins using mass spectrometry.
-
Analyze the data to determine which proteins are competed off the beads by the test inhibitor and at what concentrations. This provides a profile of the inhibitor's on- and off-targets.
Visualizing Workflows and Pathways
Signaling Pathway of a Prolyl Hydroxylase Domain (PHD) Enzyme
Caption: PHD enzyme signaling pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination.
Logical Relationship of Validation Methods
References
- 1. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Identification of Disease-Related 2-Oxoglutarate/Fe (II)-Dependent Oxygenase Based on Reduced Amino Acid Cluster Strategy [frontiersin.org]
- 4. jianhaidulab.com [jianhaidulab.com]
- 5. gsartor.org [gsartor.org]
- 6. Interrogating the Druggability of the 2-Oxoglutarate-Dependent Dioxygenase Target Class by Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A fluorescence-based assay for 2-oxoglutarate-dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of oxaloglutarate and its esters in cell culture.
A Comparative Guide for Researchers
For researchers in cell biology and drug development, the delivery of key metabolites into cells is a perpetual challenge. Oxaloglutarate (also known as α-ketoglutarate or 2-oxoglutarate), a critical intermediate in the Krebs cycle, plays a pivotal role in cellular energy metabolism, nitrogen balance, and signaling.[1][2][3][4][5][6][7][8] However, its charged nature hinders its passage across the cell membrane.[9][10][11] This has led to the development of cell-permeable ester derivatives, such as dimethyl 2-oxoglutarate (DMKG), designed to efficiently deliver this compound into the cellular machinery.[9][11][12][13][14] This guide provides an objective comparison of the efficacy of this compound and its esters in cell culture, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The primary advantage of this compound esters lies in their enhanced cell permeability. Once inside the cell, these esters are hydrolyzed, releasing this compound to exert its biological effects. However, the choice between the parent compound and its esterified forms is not always straightforward and depends on the specific experimental context, including cell type and desired biological outcome. Recent studies also suggest that some esters can spontaneously hydrolyze in aqueous media, which could influence experimental results.[15]
| Parameter | This compound (α-Ketoglutarate) | Dimethyl 2-oxoglutarate (DMKG) | Diethyl 2-oxoglutarate (DE-2-oxo) |
| Cell Permeability | Low[9][10] | High[12][13] | High[16] |
| Mechanism of Action | Direct activity upon cellular uptake | Pro-drug; intracellular hydrolysis to this compound[13] | Pro-drug; intracellular hydrolysis to this compound |
| Reported Biological Effects | Stimulates cell growth at low concentrations, inhibits at high concentrations[17][18][19] | Inhibits autophagy, improves redox balance and mitochondrial function[12][13][20][21] | Can substitute for 2-oxoglutarate as a cofactor for certain enzymes[16] |
| Effective Concentration Range | 0.1 mM - 1.0 mM for growth stimulation in C2C12 cells[18] | 1 mM - 4 mM for inhibition of fibrogenic genes in HSC-T6 cells[13] | 1 mM for regulation of HIF-1α in NLF cells[16] |
| Potential for Artifacts | Limited by uptake | Potential for off-target effects of the ester itself or hydrolysis byproducts; can acidify media[15] | Potential for off-target effects; can acidify media[15] |
Delving into the Data: A Closer Look at Efficacy
The following tables summarize quantitative data from various studies, highlighting the differential effects of this compound and its esters on key cellular processes.
Cell Viability and Proliferation
The impact of these compounds on cell viability is highly dose-dependent.
| Compound | Cell Line | Concentration | Effect on Cell Viability/Proliferation | Citation |
| α-Ketoglutarate | C2C12 | 0.1 mM | Increased colony-forming efficiency (68% vs 50% control) | [18] |
| α-Ketoglutarate | C2C12 | 1.0 mM | Increased colony-forming efficiency (55% vs 50% control) | [18] |
| α-Ketoglutarate | C2C12 | ≥ 10 mM | Decreased colony-forming efficiency | [18] |
| Dimethyl α-ketoglutarate (DMKG) | HSC-T6 | 1 mM - 16 mM | No significant reduction in cell viability | [13] |
| Dimethyl α-ketoglutarate (DMKG) | HSC-T6 | 18 mM - 32 mM | Gradually reduced cell viability | [13] |
| Dimethyl α-ketoglutarate (DMKG) | BRL-3A | 1 mM - 18 mM | No significant reduction in cell viability | [13] |
| Dimethyl α-ketoglutarate (DMKG) | BRL-3A | 20 mM - 32 mM | Gradually reduced cell viability | [13] |
Gene Expression and Signaling
This compound and its esters have been shown to modulate key signaling pathways and gene expression.
| Compound | Cell Line | Concentration | Target Gene/Protein | Effect | Citation |
| Dimethyl α-ketoglutarate (DMKG) | HSC-T6 | 1 mM | α-SMA | Significant inhibition | [13] |
| Dimethyl α-ketoglutarate (DMKG) | HSC-T6 | 4 mM | α-SMA | Significant inhibition | [13] |
| Dimethyl α-ketoglutarate (DMKG) | HSC-T6 | 1 mM | Collagen I | Significant inhibition | [13] |
| Dimethyl α-ketoglutarate (DMKG) | HSC-T6 | 4 mM | Collagen I | Significant inhibition | [13] |
| Diethyl 3-oxoglutarate (DE-3-oxo) | NLF | 1 mM | HIF-1α | Complete downregulation after 6 hours | [16] |
Experimental Corner: Protocols for Your Research
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Cell Viability Assessment using MTT Assay
This protocol is adapted from a study on the effects of DMKG on hepatic stellate cells.[13]
-
Cell Seeding: Seed cells (e.g., HSC-T6 or BRL-3A) in a 96-well plate at a desired density and allow them to attach and stabilize overnight.
-
Compound Treatment: Prepare a stock solution of the test compound (this compound or its ester) in sterile culture medium. Add the compound to the wells at a range of final concentrations (e.g., 1 mM to 32 mM). Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Gene Expression Analysis by Real-Time PCR
This protocol is based on the methodology used to assess the effect of DMKG on fibrogenic gene expression.[13]
-
Cell Lysis and RNA Extraction: After treatment with the test compound, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a suitable PCR master mix, cDNA template, and primers for the target genes (e.g., α-SMA, Collagen I) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the underlying molecular pathways and experimental designs is crucial for interpreting results.
References
- 1. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]
- 2. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Physiological Basis and Nutritional Function of Alpha-ketoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Simple Esterification of [1-13C]-Alpha-Ketoglutarate Enhances Membrane Permeability and Allows for Noninvasive Tracing of Glutamate and Glutamine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for a permeability barrier for alpha-oxoglutarate in rat-liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modular Synthesis of Cell-Permeating 2-Ketoglutarate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibitory effects of dimethyl α-ketoglutarate in hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 2-oxoglutarate analog 3-oxoglutarate decreases normoxic hypoxia-inducible factor-1α in cancer cells, induces cell death, and reduces tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture [frontiersin.org]
- 20. Dimethyl-2-oxoglutarate improves redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dimethyl-2-oxoglutarate improves redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of 2-Oxoglutarate-Dependent Dioxygenases in Epigenetic and Hypoxic Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of key human 2-oxoglutarate-dependent dioxygenase (2-OGDD) families, focusing on their roles in epigenetic regulation and the cellular response to hypoxia. We present a side-by-side analysis of the Ten-Eleven Translocation (TET) family, the Jumonji C (JmjC) domain-containing histone demethylases (JMJD), and the prolyl and asparaginyl hydroxylases (PHDs and FIH-1) that regulate the hypoxia-inducible factor (HIF) pathway. This comparison is supported by quantitative kinetic data, detailed experimental protocols, and visual representations of key cellular processes and workflows.
Introduction to 2-Oxoglutarate-Dependent Dioxygenases
The 2-oxoglutarate-dependent dioxygenases are a large superfamily of non-heme iron-containing enzymes that utilize molecular oxygen and 2-oxoglutarate (α-ketoglutarate) as co-substrates to catalyze a variety of oxidative reactions, most commonly hydroxylation and demethylation.[1][2] These enzymes play critical roles in diverse biological processes, including collagen biosynthesis, fatty acid metabolism, DNA and RNA repair, and the regulation of gene expression. Their dependence on oxygen and metabolic intermediates positions them as crucial sensors of the cellular microenvironment.
This guide focuses on four prominent families with significant therapeutic interest:
-
TET Family (TET1, TET2, TET3): These enzymes are central to active DNA demethylation, sequentially oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3]
-
JMJD Family (e.g., KDM4A/JMJD2A, JMJD6): This large family of histone lysine demethylases removes methyl groups from histone tails, thereby modulating chromatin structure and gene transcription.[4] Some members, like JMJD6, also exhibit hydroxylase activity on non-histone substrates.[5]
-
Prolyl Hydroxylase Domain Enzymes (PHD1, PHD2, PHD3): These enzymes act as cellular oxygen sensors by hydroxylating specific proline residues on the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation under normoxic conditions.[6][7]
-
Factor Inhibiting HIF (FIH-1): This asparaginyl hydroxylase provides an additional layer of HIF regulation by hydroxylating an asparagine residue in the C-terminal transactivation domain of HIF-α, which inhibits its transcriptional activity.[8][9] FIH-1 also hydroxylates ankyrin repeat domain-containing proteins.[9]
Data Presentation: A Quantitative Comparison
The following table summarizes key kinetic parameters for representative members of each 2-OGDD family, providing a basis for comparing their catalytic efficiencies and substrate affinities.
| Enzyme Family | Representative Enzyme | Substrate | Km (Substrate) (µM) | Km (2-OG) (µM) | kcat (s-1) | kcat/Km (M-1s-1) | IC50 (R-2HG) (µM) |
| TET | TET2 (catalytic domain) | 5mC-containing DNA | ~0.5-1.5 | ~5-15 | N/A | N/A | ~500 |
| JMJD | KDM4A (JMJD2A) | H3K9me3 peptide | 23.2 ± 4.3 | 24.7 ± 6.7 | ~0.1-0.5 | ~4,300-21,500 | 24 |
| JMJD | JMJD6 | RBM3931-42 peptide | 56.0 | ~31 | 0.025 | 455 | N/A |
| PHD | PHD2 | HIF-1α CODD peptide | ~2-37 | ~1-60 | ~0.1-1.0 | ~2,700-500,000 | ~7,000 |
| FIH | FIH-1 | HIF-1α CAD peptide | ~50-100 | ~20-60 | ~0.1-0.3 | ~1,000-6,000 | >10,000 |
| FIH | FIH-1 | Notch1 ARD peptide | ~5-15 | ~20-60 | ~0.1-0.3 | ~6,700-60,000 | >10,000 |
Mandatory Visualization
Caption: The catalytic cycle of 2-oxoglutarate-dependent dioxygenases.
Caption: A generalized experimental workflow for characterizing 2-OGDDs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 2-oxoglutarate-dependent dioxygenases.
General In Vitro Dioxygenase Activity Assay
This protocol provides a general framework for measuring the activity of 2-OGDDs. Specific substrates and detection methods will vary depending on the enzyme being studied.
Materials:
-
Purified recombinant 2-OGDD enzyme (e.g., TET, JMJD, PHD, FIH-1)
-
Substrate (e.g., 5mC-containing DNA oligonucleotide for TETs, methylated histone peptide for JmjC demethylases, HIF-1α peptide for PHDs)
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5-8.0, 100 mM NaCl or KCl
-
2-Oxoglutarate (α-ketoglutarate)
-
Ferrous ammonium sulfate [(NH₄)₂Fe(SO₄)₂] or Ferrous sulfate (FeSO₄)
-
L-Ascorbic acid
-
Bovine Serum Albumin (BSA) (optional, to prevent enzyme denaturation)
-
Dithiothreitol (DTT) (optional)
-
Quenching solution (e.g., EDTA, formic acid, or acetonitrile)
-
Reaction tubes or microplates
Procedure:
-
Prepare Stock Solutions:
-
Prepare concentrated stock solutions of the enzyme, substrate, 2-oxoglutarate, ferrous salt, and ascorbic acid in appropriate buffers. Ferrous salt and ascorbic acid solutions should be prepared fresh.
-
-
Reaction Setup:
-
On ice, prepare a master mix containing the assay buffer and all common reaction components except for the initiating reagent (often the enzyme or substrate).
-
A typical 50 µL reaction mixture may contain:
-
50 mM HEPES, pH 7.5
-
100 mM NaCl
-
1 mM 2-Oxoglutarate
-
75-100 µM Ferrous ammonium sulfate
-
2 mM Ascorbic acid
-
1 mM DTT
-
0.1 mg/mL BSA
-
Substrate at a concentration around its Km
-
Purified enzyme (concentration to be optimized for linear product formation over time)
-
-
-
Initiate the Reaction:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme (or substrate).
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a time course that ensures initial velocity conditions (typically 5-60 minutes).
-
-
Quench the Reaction:
-
Stop the reaction by adding a quenching solution. For mass spectrometry-based detection, this is often an equal volume of acetonitrile or formic acid. For other assays, a chelating agent like EDTA can be used to sequester the Fe(II).
-
-
Detection and Analysis:
-
Analyze the reaction products using a suitable detection method as described below.
-
Determine the initial reaction velocity and calculate kinetic parameters (Km, Vmax, kcat) by varying the concentration of one substrate while keeping others saturated.
-
Specific Detection Methods
a) TET Activity Assay (LC-MS/MS):
This method allows for the quantitative analysis of 5mC oxidation products.
-
Enzymatic Reaction: Perform the in vitro assay as described above using a 5mC-containing DNA oligonucleotide as the substrate.
-
DNA Digestion: After the reaction, digest the DNA substrate to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the nucleosides by reverse-phase liquid chromatography and detect and quantify 5mC, 5hmC, 5fC, and 5caC using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: Use stable isotope-labeled internal standards for each modified cytosine to accurately quantify their amounts.
b) Histone Demethylase Assay (MALDI-TOF Mass Spectrometry):
This method is suitable for monitoring the demethylation of peptide substrates.
-
Enzymatic Reaction: Carry out the in vitro assay using a methylated histone peptide (e.g., H3K9me3) as the substrate.
-
Sample Preparation for MALDI-TOF: After quenching, mix a small aliquot of the reaction mixture with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to crystallize.
-
Mass Spectrometry Analysis: Acquire mass spectra in positive ion mode. The demethylation event will result in a mass shift of -14 Da (monomethyl), -28 Da (dimethyl), or -42 Da (trimethyl) for the substrate peptide.
-
Data Analysis: Quantify the extent of demethylation by comparing the peak intensities of the substrate and product peptides.
c) Prolyl Hydroxylase Assay (AlphaScreen):
This is a high-throughput, homogeneous assay for detecting prolyl hydroxylation.
-
Enzymatic Reaction: Perform the assay in a 384-well plate using a biotinylated HIF-1α peptide as the substrate.
-
Detection:
-
Add a mixture of streptavidin-coated donor beads and an anti-hydroxyproline antibody conjugated to an acceptor bead.
-
In the presence of the hydroxylated peptide, the donor and acceptor beads are brought into proximity.
-
Excite the donor beads at 680 nm, which generates singlet oxygen that diffuses to the acceptor bead, resulting in a chemiluminescent signal at 520-620 nm.
-
-
Measurement: Read the signal on a plate reader capable of AlphaScreen detection. The signal intensity is directly proportional to the amount of hydroxylated product.
Concluding Remarks
The 2-oxoglutarate-dependent dioxygenases represent a diverse and functionally critical class of enzymes. Their roles as epigenetic modifiers and cellular sensors make them attractive targets for therapeutic intervention in a range of diseases, including cancer and anemia. This guide provides a foundational comparison of key 2-OGDD families, highlighting their distinct substrate specificities and kinetic properties. The detailed experimental protocols offer a starting point for researchers aiming to further characterize these enzymes and screen for novel modulators. A thorough understanding of the functional nuances within this superfamily will be essential for the successful development of selective and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxoglutarate-Dependent Oxygenases | Annual Reviews [annualreviews.org]
- 3. TET enzymes - Wikipedia [en.wikipedia.org]
- 4. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and structural investigations clarify the substrate selectivity of the 2-oxoglutarate oxygenase JMJD6. | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the hypoxia‐inducible factor pathway induced by prolyl hydroxylase domain 2 deficiency enhances the effect of running training in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [digital.library.adelaide.edu.au]
- 9. Factor Inhibiting HIF (FIH) Recognizes Distinct Molecular Features within Hypoxia-inducible Factor-α (HIF-α) versus Ankyrin Repeat Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Lifespan Extension: A Comparative Guide to Alpha-Ketoglutarate, Rapamycin, and Metformin
For Researchers, Scientists, and Drug Development Professionals
The quest to extend healthy lifespan is a cornerstone of aging research. Among the promising pharmacological interventions, alpha-ketoglutarate (AKG) has emerged as a key metabolite with demonstrated effects on longevity in various model organisms. This guide provides an objective comparison of the lifespan-extending effects of AKG with two other well-studied compounds, rapamycin and metformin. We present a synthesis of key experimental data, detailed methodologies for replication, and visualizations of the underlying molecular pathways to aid researchers in navigating this rapidly evolving field.
Quantitative Comparison of Lifespan-Extending Interventions
The following table summarizes the quantitative data from key studies on the effects of alpha-ketoglutarate, rapamycin, and metformin on lifespan in different model organisms. It is important to note that direct comparisons should be made with caution due to variations in experimental design, including the genetic background of the model organisms, dosage, and timing of the intervention.
| Compound | Model Organism | Sex | Lifespan Increase (Median) | Lifespan Increase (Maximum) | Key Study Reference |
| Alpha-Ketoglutarate (Ca-AKG) | Mus musculus (C57BL/6) | Female | 10.5% - 16.6% | 8% - 19.7% | Asadi Shahmirzadi et al., 2020[1][2] |
| Mus musculus (C57BL/6) | Male | Not statistically significant | Not statistically significant | Asadi Shahmirzadi et al., 2020[1][2] | |
| Caenorhabditis elegans | Mixed | ~50% (Mean) | Not specified | Chin et al., 2014 | |
| Drosophila melanogaster | Female | Significant extension | Significant extension | Su et al., 2019[3] | |
| Rapamycin | Mus musculus (Genetically heterogeneous) | Female | 14% | Yes | Harrison et al., 2009[1][4] |
| Mus musculus (Genetically heterogeneous) | Male | 9% | Yes | Harrison et al., 2009[1][4] | |
| Mus musculus (C57BL/6JNia) | Male | 16% (Overall median from birth) | Not specified | Bitto et al., 2016[5] | |
| Metformin | Mus musculus (C57BL/6) | Male | 5.83% | Not specified | Martin-Montalvo et al., 2013[6][7] |
| Mus musculus (B6C3F1) | Male | 4.15% | Not specified | Martin-Montalvo et al., 2013[6][7] | |
| Caenorhabditis elegans | Mixed | ~40% (Mean) | Not specified | Onken & Driscoll, 2010 |
Experimental Protocols for Key Lifespan Studies
Replicating key findings is fundamental to scientific progress. Below are detailed methodologies for hallmark studies on AKG, rapamycin, and metformin.
Alpha-Ketoglutarate (AKG) Lifespan Study in Mice
-
Intervention: Calcium alpha-ketoglutarate (Ca-AKG) was administered at 2% by weight in the chow.[1]
-
Experimental Groups:
-
Control group: Fed a standard diet.
-
Ca-AKG-treated group: Fed a diet supplemented with Ca-AKG.
-
-
Study Initiation: Treatment was initiated in middle-aged mice, at 18 months of age.[1][2]
-
Primary Endpoints:
-
Monitoring: Animals were monitored daily for health and survival. Body weight and food intake were recorded regularly.
Rapamycin Lifespan Study in Mice
-
Animal Model: Genetically heterogeneous UM-HET3 mice.[1]
-
Intervention: Encapsulated rapamycin was administered at a concentration of 14 ppm in the chow.[1]
-
Experimental Groups:
-
Control group: Fed a standard diet.
-
Rapamycin-treated group: Fed a diet containing encapsulated rapamycin.
-
-
Study Initiation: Treatment was initiated late in life, at 600 days of age.[1]
-
Primary Endpoint: Lifespan (median and maximum).[1]
-
Monitoring: Mice were housed in a specific pathogen-free environment and monitored for survival and age-related pathologies.
Metformin Lifespan Study in Mice
-
Intervention: Metformin was supplemented in the diet at a concentration of 0.1% (w/w).[6][7] A higher dose of 1% (w/w) was found to be toxic.[6][7]
-
Experimental Groups:
-
Control group: Fed a standard diet.
-
Metformin-treated group: Fed a diet supplemented with 0.1% metformin.
-
-
Study Initiation: Treatment began in middle-aged mice.[6]
-
Primary Endpoints:
-
Monitoring: Regular monitoring of animal health, body weight, and food intake.
Signaling Pathways and Experimental Workflow
The lifespan-extending effects of these compounds are mediated through complex signaling networks that are central to cellular metabolism and aging.
The mTOR (mechanistic Target of Rapamycin) and AMPK (AMP-activated protein kinase) pathways are central regulators of cellular metabolism and growth, and are key targets of these lifespan-extending compounds.
Conclusion
Alpha-ketoglutarate, rapamycin, and metformin all demonstrate the potential to extend lifespan and/or healthspan in model organisms, albeit through distinct yet overlapping molecular mechanisms. Rapamycin shows robust lifespan extension through direct mTOR inhibition, while metformin's effects are often linked to its role as a caloric restriction mimetic and AMPK activator.[6][7] AKG appears to act on multiple pathways, including the inhibition of ATP synthase and mTOR, and may offer a favorable safety profile as an endogenous metabolite.[1][8]
This guide provides a foundational framework for researchers seeking to replicate and build upon these pivotal experiments. The provided data, protocols, and pathway diagrams are intended to facilitate a deeper understanding of these interventions and to spur further investigation into the molecular underpinnings of aging and the development of effective pro-longevity strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-ketoglutarate extends Drosophila lifespan by inhibiting mTOR and activating AMPK | Aging [aging-us.com]
- 4. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
- 6. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin: A Hopeful Promise in Aging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-ketoglutarate extends Drosophila lifespan by inhibiting mTOR and activating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Oxaloglutarate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. Proper disposal of chemical waste, including oxaloglutarate (also known as α-ketoglutarate), is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, offering step-by-step procedures to address operational questions and build a foundation of trust in laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) for the form of this compound you are using. General safety measures include:
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection. In case of aerosol formation, respiratory protection may be required.[1]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, especially when handling powders to avoid dust formation.[2][3]
-
Hygiene: Change contaminated clothing and wash hands thoroughly after handling the substance.[1][2]
-
First Aid:
-
Skin Contact: Remove contaminated clothing immediately and rinse the skin with water/shower.[1][2]
-
Eye Contact: Rinse cautiously with plenty of water for several minutes. If present, remove contact lenses and continue rinsing.[1][2][3]
-
Ingestion: Rinse the mouth with water and consult a physician if feeling unwell.[1][2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][3]
-
Disposal Procedures: A Step-by-Step Guide
The proper disposal method for this compound depends on its form (e.g., pure substance, aqueous solution) and whether it is mixed with other hazardous materials.
Step 1: Initial Assessment and Waste Identification
Correctly identify and characterize the this compound waste.
-
Pure Form: In its pure form, monopotassium oxoglutarate is considered a non-hazardous substance.[4] However, 2-oxoglutaric acid should be disposed of as hazardous waste.[2]
-
Mixtures: If the this compound waste is mixed with any hazardous chemicals, it must be treated as hazardous waste. The disposal procedure for the hazardous component will take precedence.[4]
Step 2: Consult Local Regulations
Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for chemical waste disposal, as these can vary significantly.[4]
Step 3: Disposal of Aqueous Solutions (Non-Hazardous)
For aqueous solutions of monopotassium oxoglutarate that are not contaminated with other hazardous materials, the following procedure can be followed:
-
Neutralization: Adjust the pH of the solution to a range of 5.5 - 9.0.[4] This is a general guideline for acid and base neutralization.
-
Drain Disposal: After neutralization, the solution may be permissible for drain disposal. However, always confirm this with your local EHS guidelines.
Step 4: Disposal of Small Quantities (Oxidative Decarboxylation)
For small quantities of monopotassium oxoglutarate, oxidative decarboxylation can be a treatment method:
-
Recommended Oxidant: A 3% solution of hydrogen peroxide (H₂O₂) is suggested for this process.[4]
Step 5: Disposal of Solid Waste and Contaminated Materials
-
Collection: Place solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) in a suitable, closed container labeled for chemical waste.[3]
-
Approved Waste Disposal Plant: Dispose of the contents and container through an approved waste disposal plant.[1] Do not let the product enter drains.[2][3]
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters relevant to the disposal of monopotassium oxoglutarate.
| Parameter | Value/Range | Notes |
| pH for Neutralization | 5.5 - 9.0 | For aqueous solutions intended for drain disposal (where permitted and no other hazardous materials are present). This is a general guideline.[4] |
| Recommended Oxidant | Hydrogen Peroxide (H₂O₂) 3% Solution | Suggested for the oxidative decarboxylation of small quantities of monopotassium oxoglutarate.[4] |
Experimental Protocols
While detailed experimental protocols for large-scale disposal are not provided in standard safety literature, the principles of neutralization and oxidation are key.
Protocol for Neutralization of Aqueous this compound Solution:
-
Place the aqueous this compound waste in a suitable container within a fume hood.
-
Use a calibrated pH meter to measure the initial pH of the solution.
-
Slowly add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) dropwise while stirring continuously.
-
Monitor the pH closely.
-
Continue adding the acid or base until the pH is stable within the range of 5.5 - 9.0.
-
Once neutralized, proceed with the disposal method approved by your institution's EHS.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Oxaloglutarate
This guide provides crucial safety, handling, and disposal procedures for Oxaloglutarate and its common derivatives (e.g., 2-Oxoglutaric acid, alpha-Ketoglutaric acid) to ensure the safety of researchers, scientists, and drug development professionals. The following protocols are designed to minimize risk and establish a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its related compounds can pose risks, with specific hazards varying by the exact form (acid, salt, ester). For instance, 2-Oxoglutaric acid is known to cause serious eye damage, while Diethyl 3-oxoglutarate is a combustible liquid.[1][2] Therefore, a conservative approach to PPE is essential.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | PPE Item | Standard/Specification | Purpose |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 / EN 166 | Protects against chemical splashes and potential projectiles. A face shield must be worn over goggles.[2][3] |
| Hands | Chemical-Resistant Gloves | ASTM F739 | Prevents skin contact. Disposable nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed regularly or immediately upon contamination.[2][3] |
| Body | Laboratory Coat | --- | Protects skin and personal clothing from contamination. Should be buttoned and fit properly.[3] |
| Feet | Closed-Toe Shoes | --- | Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted.[3][4] |
| Respiratory | NIOSH-Approved Respirator | NIOSH / EN 149 | Required only when there is a risk of generating dust or aerosols that cannot be controlled by engineering methods (e.g., fume hood).[1][2][5] |
Step-by-Step Operational Procedures
Adherence to a strict operational workflow is critical for safety. The following steps outline the process from receiving the chemical to its final disposal.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage Location: Store in a cool, dry, and well-ventilated area.[1] Keep containers tightly closed.
-
Segregation: Store away from incompatible materials such as strong bases or reducing agents.[6] For combustible forms like Diethyl 3-oxoglutarate, keep away from heat, sparks, and open flames.[1]
Step 2: Engineering Controls and Preparation
-
Primary Control: All handling of solid this compound or procedures that could generate aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Safety Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Area Preparation: Designate a specific area for handling this compound. Cover the work surface with absorbent, disposable bench paper.
Step 3: Handling and Use
-
Donning PPE: Before handling, put on all required PPE as detailed in Table 1.
-
Dispensing: Avoid creating dust when handling solid forms.[2][6] Use appropriate tools (e.g., chemical spatula) for transfers.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][5] Remove and dispose of contaminated gloves properly.
Step 4: Spill Management
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, Chemizorb®).[1] Scoop the material into a suitable, labeled container for hazardous waste disposal. Clean the affected area thoroughly.
-
Major Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
Improper disposal can pose risks to personnel and the environment.
-
Waste Identification: All materials contaminated with this compound, including excess chemical, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.[7]
-
Containerization: Collect all waste in a clearly labeled, sealed, and compatible waste container.[2][8] Do not mix with other waste streams unless explicitly permitted by your EHS department.[8]
-
Disposal Protocol: The final disposal must be conducted through an approved hazardous waste disposal facility.[1] Contact your institution's EHS office to arrange for pickup and disposal according to local, state, and federal regulations.[9]
-
Decontamination: Triple-rinse empty containers with a suitable solvent before disposal; the rinsate must be collected as hazardous waste.[8]
Emergency and First-Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water.[1][2] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound, including emergency procedures.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. nswai.org [nswai.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
